molecular formula C20H14N2Na2O7S2 B12517646 Azo Rubine

Azo Rubine

Cat. No.: B12517646
M. Wt: 504.4 g/mol
InChI Key: KNRXRFVNUKFLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azo Rubine is a useful research compound. Its molecular formula is C20H14N2Na2O7S2 and its molecular weight is 504.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H14N2Na2O7S2

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C20H14N2O7S2.2Na/c23-20-15-8-4-3-7-14(15)19(31(27,28)29)11-17(20)22-21-16-9-10-18(30(24,25)26)13-6-2-1-5-12(13)16;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;

InChI Key

KNRXRFVNUKFLRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O.[Na].[Na]

Origin of Product

United States

Foundational & Exploratory

Synthesis and purification of Azo Rubine for lab use

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Azo Rubine

Introduction

This compound, also known as Carmoisine, Acid Red 14, or C.I. Food Red 3, is a synthetic azo dye belonging to the family of naphthalenesulfonic acids.[1][2] Its chemical structure features two naphthalene (B1677914) subunits connected by an azo group (–N=N–), which is responsible for its characteristic vibrant red color.[2] As a disodium (B8443419) salt, this compound exhibits excellent solubility in water, making it a versatile colorant.[2][3]

This guide provides a comprehensive overview of the laboratory-scale synthesis, purification, and characterization of this compound. The procedures outlined are intended for researchers, scientists, and professionals in chemistry and drug development who require a high-purity compound for experimental use.

Synthesis of this compound

The synthesis of this compound is a classic example of diazo coupling, a two-step process. First, an aromatic amine is converted into a diazonium salt. Second, this highly reactive salt is coupled with an activated aromatic compound. For this compound, the synthesis involves the diazotization of 4-aminonaphthalene-1-sulfonic acid (naphthionic acid) followed by its coupling with 4-hydroxy-1-naphthalenesulfonic acid (Neville-Winther acid) under alkaline conditions.

Chemical Reaction

The overall reaction is as follows:

  • Step 1: Diazotization of Naphthionic Acid C₁₀H₆(NH₂)(SO₃H) + NaNO₂ + 2HCl → [C₁₀H₆(N₂⁺)(SO₃H)]Cl⁻ + NaCl + 2H₂O

  • Step 2: Azo Coupling [C₁₀H₆(N₂⁺)(SO₃H)]Cl⁻ + C₁₀H₆(OH)(SO₃H) + 3NaOH → C₂₀H₁₂N₂Na₂(O₇S₂) + NaCl + 3H₂O

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberNotes
Naphthionic AcidC₁₀H₉NO₃S223.2484-86-6Starting amine.[4]
Sodium Nitrite (B80452)NaNO₂69.007632-00-0Diazotizing agent.
Hydrochloric Acid (conc.)HCl36.467647-01-0For diazotization.
Neville-Winther AcidC₁₀H₈O₄S224.2384-87-7Coupling component.
Sodium Hydroxide (B78521)NaOH40.001310-73-2To dissolve coupling agent and maintain alkaline pH.
Sodium ChlorideNaCl58.447647-14-5For "salting out" the product.
Deionized WaterH₂O18.027732-18-5Solvent.
Ice---For temperature control.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_isolation Step 3: Isolation A Dissolve Naphthionic Acid in Na2CO3 solution B Cool to 0-5 °C (Ice Bath) A->B C Add NaNO2 solution B->C D Slowly add HCl (maintain 0-5 °C) C->D E Stir for 30 min to form Diazonium Salt D->E H Add Diazonium Salt solution dropwise to coupling solution E->H Freshly Prepared Diazonium Salt F Dissolve Neville-Winther Acid in NaOH solution G Cool to 0-5 °C F->G G->H I Stir for 1-2 hours (maintain pH 8-9) J Add NaCl ('Salting Out') to precipitate the dye I->J K Filter the crude product (Büchner Funnel) J->K L Wash with brine solution K->L M Crude this compound L->M

Figure 1. Synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis

Part A: Diazotization of Naphthionic Acid

  • In a 250 mL beaker, dissolve 5.6 g (0.025 mol) of naphthionic acid and 1.5 g of sodium carbonate in 50 mL of deionized water. Warm gently if necessary to achieve a clear solution.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve 1.8 g (0.026 mol) of sodium nitrite in 10 mL of deionized water and cool it in the ice bath.

  • Add the cold sodium nitrite solution to the naphthionic acid solution.

  • Slowly add 5 mL of concentrated hydrochloric acid dropwise, ensuring the temperature does not rise above 5 °C. Use a calibrated pH meter or indicator paper to check for the presence of excess nitrous acid.

  • Continue stirring the mixture in the ice bath for 30 minutes. The resulting solution contains the freshly prepared diazonium salt.

Part B: Azo Coupling Reaction

  • In a 500 mL beaker, dissolve 5.6 g (0.025 mol) of Neville-Winther acid in 50 mL of a 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the Neville-Winther acid solution.

  • Maintain the temperature below 5 °C and ensure the pH of the mixture remains alkaline (pH 8-9). Add more 10% NaOH solution as needed.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. A deep red precipitate of this compound will form.

Part C: Isolation of Crude Product

  • "Salt out" the dye by adding approximately 10-15 g of sodium chloride to the reaction mixture and stirring for 30 minutes to precipitate the product completely.

  • Collect the crude this compound by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove unreacted starting materials and inorganic salts.

  • Press the solid as dry as possible on the funnel. The resulting solid is the crude this compound.

Purification of this compound

The crude product contains impurities, including unreacted starting materials and inorganic salts. Recrystallization is a common and effective method for purifying azo dyes.[5] Given this compound's water solubility, recrystallization from a water/ethanol (B145695) mixture is a suitable approach.

Experimental Workflow: Purification and Analysis

Purification_Workflow cluster_purification Purification cluster_analysis Purity Analysis A Crude this compound B Dissolve in minimum hot deionized water A->B C Hot gravity filtration to remove insolubles B->C D Add hot ethanol to the filtrate C->D E Cool slowly to induce crystallization D->E F Collect crystals by vacuum filtration E->F G Wash with cold Ethanol/Water mixture F->G H Dry under vacuum G->H I Pure this compound H->I J HPLC-PDA I->J Assess Purity K UV-Vis Spectroscopy I->K Confirm λmax L NMR Spectroscopy I->L Structural Elucidation

Figure 2. Purification and analysis workflow for this compound.
Detailed Experimental Protocol: Purification

  • Transfer the crude this compound to a beaker and add a minimal amount of hot deionized water to dissolve it completely.

  • Perform a hot gravity filtration to remove any insoluble impurities.

  • Heat the filtrate and add hot ethanol until the solution becomes slightly turbid, indicating the saturation point.

  • Cover the beaker and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold 50:50 ethanol/water mixture.

  • Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[6]

ParameterMethodExpected ResultReference
Purity HPLC-PDA≥ 95% (by area)[3]
Appearance Visual InspectionDark red to brown crystalline powder[3][7]
λmax (in Water) UV-Vis Spectroscopy514 - 518 nm[7]
Solubility -Soluble in water, slightly soluble in ethanol[2]
Structure ¹H NMR, ¹³C NMRSpectra consistent with the structure of this compound[6]
Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC with a Photodiode Array (PDA) detector is the preferred method for assessing purity.[8][9] A suitable method would involve a C18 reverse-phase column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol.

  • UV-Visible Spectroscopy: A solution of the purified dye in deionized water should be analyzed to determine its maximum absorbance wavelength (λmax), which is a characteristic property of the chromophore.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the synthesized compound. The sample is typically dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆.[6]

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Concentrated acids and bases (HCl, NaOH) are corrosive and should be handled with extreme care.

  • Aromatic amines and azo compounds should be treated as potentially toxic and carcinogenic. Avoid inhalation and skin contact.

  • Sodium nitrite is an oxidizing agent and is toxic if ingested.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Azorubine (E122)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azorubine, also known as Carmoisine or E122, is a synthetic azo dye belonging to the class of naphthalene (B1677914) sulfonates.[1][2] It is widely utilized as a food colorant in a variety of products, including confectionery, beverages, and jams, imparting a characteristic red to maroon hue.[3][4] Chemically, it is the disodium (B8443419) salt of 4-hydroxy-3-[(E)-(4-sulfonato-1-naphthyl)diazenyl]naphthalene-1-sulfonate.[5] While its primary application is in the food industry, its chemical properties and potential biological interactions are of interest to researchers in various scientific disciplines, including drug development. This guide provides a comprehensive overview of the core physical and chemical properties of Azorubine, detailed experimental protocols for its analysis, and an exploration of its known biological activities.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of Azorubine are summarized in the tables below, providing a consolidated reference for researchers.

Identification and Chemical Structure
PropertyValue
IUPAC Name disodium;4-hydroxy-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate[5]
Synonyms Carmoisine, Food Red 3, Azorubin S, Brillantcarmoisin O, Acid Red 14, C.I. 14720[2][6]
E Number E122[2]
CAS Number 3567-69-9[2][5]
Chemical Formula C₂₀H₁₂N₂Na₂O₇S₂[7]
Molecular Weight 502.44 g/mol [7]
Physical Properties
PropertyValue
Appearance Red to maroon powder or granules[3][7]
Melting Point >300 °C[8]
Boiling Point Decomposes before boiling
Solubility Soluble in water (120 g/L), sparingly soluble in ethanol, and insoluble in vegetable oil.[9]
LogP (Octanol-Water Partition Coefficient) -0.001[1]
Spectroscopic Properties
PropertyValue
λmax (in water) 516 nm, with a smaller peak around 383 nm[1][10]

Experimental Protocols

This section details the methodologies for key experiments related to the characterization and quantification of Azorubine.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography is a standard method for the identification and quantification of Azorubine in various matrices.

Principle: The method involves the separation of Azorubine from other components in a sample using a reversed-phase HPLC column. Detection is typically performed using a diode-array detector (DAD) at the maximum absorption wavelength of Azorubine.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample (e.g., Beverage) degas Degas (if carbonated) sample->degas dilute Dilute with Water degas->dilute filter Filter (0.45 µm) dilute->filter hplc Inject into HPLC System filter->hplc column C18 Reversed-Phase Column hplc->column detector Diode-Array Detector (λ = 516 nm) column->detector mobile_phase Mobile Phase Gradient (e.g., Ammonium Acetate (B1210297) Buffer & Acetonitrile) chromatogram Obtain Chromatogram detector->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify using Calibration Curve integrate->quantify

Figure 1: Experimental workflow for HPLC analysis of Azorubine.

Detailed Protocol (adapted from the Food Standard Agency method): [8][9][11]

  • Sample Preparation:

    • For liquid samples (e.g., beverages), degas if necessary by sonication or vigorous stirring.

    • Accurately weigh or measure a representative portion of the sample.

    • Dilute the sample with deionized water to bring the expected Azorubine concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.02 M Ammonium acetate buffer.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient program to ensure separation of Azorubine from other components.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: Diode-Array Detector (DAD) monitoring at 516 nm.

  • Quantification:

    • Prepare a series of standard solutions of Azorubine of known concentrations.

    • Inject the standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample and determine the peak area for Azorubine.

    • Calculate the concentration of Azorubine in the sample using the calibration curve.

Determination of Water Solubility (OECD Guideline 105)

The shake-flask method is a standard procedure for determining the water solubility of a substance.[1][12][13][14]

Principle: A surplus of the solid substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

Experimental Workflow:

Solubility_Workflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Add excess Azorubine to Water shake Shake at constant temperature (e.g., 20°C) for 24-48h start->shake centrifuge Centrifuge to separate solid shake->centrifuge filter Filter supernatant centrifuge->filter analyze Analyze aqueous phase (e.g., UV-Vis or HPLC) filter->analyze calculate Calculate Solubility analyze->calculate

Figure 2: Workflow for determining the water solubility of Azorubine.

Detailed Protocol:

  • Equilibration:

    • Add an excess amount of Azorubine to a known volume of deionized water in a flask.

    • Seal the flask and shake it in a constant temperature water bath (e.g., 20 ± 0.5 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary test can determine the time required.[13]

  • Phase Separation:

    • After equilibration, allow the mixture to stand to let the undissolved solid settle.

    • Centrifuge the mixture to further separate the solid and liquid phases.

    • Carefully withdraw an aliquot of the clear supernatant (the saturated aqueous solution). It may be necessary to filter the supernatant to ensure no solid particles are present.

  • Analysis:

    • Determine the concentration of Azorubine in the aliquot using a validated analytical method, such as UV-Vis spectrophotometry at 516 nm or HPLC as described in section 3.1.

    • The determined concentration represents the water solubility of Azorubine at the specified temperature.

Determination of Octanol-Water Partition Coefficient (LogP) (OECD Guideline 107/117)

The partition coefficient is a measure of a compound's lipophilicity and is crucial for predicting its behavior in biological systems.[15][16][17][18][19]

Principle: The shake-flask method involves partitioning the substance between n-octanol and water and measuring its concentration in each phase at equilibrium. The HPLC method estimates LogP based on the retention time of the substance on a reversed-phase column.

Experimental Workflow (Shake-Flask Method):

LogP_Workflow cluster_partition Partitioning cluster_separation Phase Separation cluster_analysis Analysis start Mix Azorubine with n-octanol and water shake Shake to reach equilibrium start->shake centrifuge Centrifuge to separate phases shake->centrifuge analyze_octanol Analyze n-octanol phase centrifuge->analyze_octanol analyze_water Analyze water phase centrifuge->analyze_water calculate Calculate LogP analyze_octanol->calculate analyze_water->calculate

Figure 3: Workflow for determining the LogP of Azorubine.

Detailed Protocol (Shake-Flask Method):

  • Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol.

    • Prepare a stock solution of Azorubine in either n-octanol or water.

  • Partitioning:

    • In a separatory funnel, combine known volumes of the pre-saturated n-octanol and water.

    • Add a small, accurately measured amount of the Azorubine stock solution.

    • Shake the funnel vigorously for a set period to allow for partitioning and reaching equilibrium.

  • Phase Separation:

    • Allow the phases to separate completely. Centrifugation may be required to ensure clear separation.

  • Analysis:

    • Carefully sample both the n-octanol and water phases.

    • Determine the concentration of Azorubine in each phase using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a common technique to evaluate the thermal stability of a substance.

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which significant mass loss occurs indicates the onset of decomposition.

Experimental Workflow:

TGA_Workflow cluster_setup Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation sample Place Azorubine sample in TGA pan instrument Set TGA parameters (atmosphere, heating rate) sample->instrument heat Heat sample at a controlled rate instrument->heat record Record mass loss vs. temperature heat->record plot Plot TGA curve record->plot determine Determine onset of decomposition plot->determine

Figure 4: Workflow for assessing the thermal stability of Azorubine.

General Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of Azorubine (typically 5-10 mg) into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Set the desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

    • Program the instrument with a specific heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

  • Analysis:

    • Initiate the temperature program and record the mass of the sample as a function of temperature.

  • Data Interpretation:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • The onset temperature of decomposition is determined from the point where significant mass loss begins.

Biological Interactions and Signaling Pathways

Current scientific literature provides limited information on the specific interactions of Azorubine with cellular signaling pathways relevant to drug development. The majority of research focuses on its toxicological profile as a food additive.

General Toxicological Profile:

  • Genotoxicity: Some studies have investigated the genotoxic potential of Azorubine, with some suggesting possible DNA damage at high concentrations.[19]

  • Pro-inflammatory Effects: There is some evidence to suggest that Azorubine may have pro-inflammatory effects, though the specific molecular pathways have not been elucidated.

  • Metabolism: Like other azo dyes, Azorubine can be metabolized by intestinal microflora, leading to the formation of aromatic amines.[20] The involvement of cytochrome P450 enzymes in its metabolism is also an area of investigation.[20][21][22][23][24]

Signaling Pathways:

Despite targeted searches, no specific studies detailing the interaction of Azorubine with key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, the Nuclear Factor-kappa B (NF-κB) pathway, or specific apoptotic pathways were identified. Therefore, no diagrams for these signaling pathways can be provided at this time. Further research is required to understand the molecular mechanisms underlying the observed biological effects of Azorubine and to determine its potential for interaction with drug-related cellular targets.

Conclusion

Azorubine (E122) is a well-characterized synthetic dye with defined physical and chemical properties. Standardized analytical methods, particularly HPLC, are readily available for its accurate quantification. While general toxicological data exists, there is a significant knowledge gap regarding its specific interactions with cellular signaling pathways. This lack of detailed molecular-level understanding currently limits the assessment of its potential relevance in the context of drug development. Further research into the molecular pharmacology and toxicology of Azorubine is warranted to fill this gap.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Azo Rubine in DMSO and Aqueous Solutions

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (also known as Carmoisine, C.I. Food Red 3, and C.I. Acid Red 14) in dimethyl sulfoxide (B87167) (DMSO) and various aqueous solutions. This document includes quantitative solubility data, detailed experimental protocols, and an exploration of the dye's biological activities relevant to research and development.

This compound is a synthetic azo dye widely used in the food, cosmetic, and pharmaceutical industries.[1][2] Its utility in scientific research, from a coloring agent in formulations to a subject of toxicological studies, necessitates a thorough understanding of its solubility.

Solubility Data

This compound's chemical structure, featuring two sulfonate groups, renders it highly soluble in polar solvents, particularly water.[3] Its solubility is a critical parameter for preparing stock solutions, designing experimental assays, and interpreting biological data.

Quantitative Solubility

The following table summarizes the quantitative solubility data for this compound in key solvents. It is crucial to note that the solubility in DMSO can be affected by the presence of moisture; therefore, using fresh, anhydrous DMSO is recommended for preparing stock solutions.[4]

SolventMolar Mass ( g/mol )Concentration (mg/mL)Molarity (mM)Reference
DMSO502.43100199.03[4]
Water502.43120 (120 g/L)~238.8[5][6]
Qualitative Solubility in Various Solvents

This compound exhibits varying degrees of solubility in other common laboratory solvents. This information is valuable for applications such as chromatography, extraction, and formulation development.

SolventSolubilityReference
EthanolSlightly to Moderately Soluble[1][5][7][8][9]
GlycerineSoluble[5]
Propylene GlycolSoluble[5]
AcetoneSlightly Soluble[2][8]
Vegetable OilsInsoluble[5][9]

Factors Influencing Aqueous Solubility

The solubility of this compound in aqueous media is not static and can be significantly influenced by environmental factors such as pH and temperature.

  • Effect of pH: this compound's stability across various pH levels contributes to its consistent solubility in different conditions.[2][3] However, extreme pH values can alter its solubility characteristics. In strongly acidic solutions (e.g., with hydrochloric acid), the dye remains in solution, presenting a red color.[8] Conversely, in the presence of a thick sodium hydroxide (B78521) solution, it appears as a red-light orange-brown.[8] A study on a 1% aqueous solution of this compound found it to be weakly alkaline (pH 7.14) at 24°C.[10]

  • Effect of Temperature: As temperature increases, the solubility of this compound in aqueous solutions may also increase.[3] The pH of a 1% this compound solution was observed to decrease (become more acidic) from 7.14 to 6.70 as the temperature rose from 24°C to 55°C.[10]

Experimental Protocols

This section details methodologies relevant to the study of this compound's solubility and handling.

Protocol for Determination of Octanol-Water Partition Coefficient (Log P)

The octanol-water partition coefficient is a key parameter for assessing the hydrophobicity of a compound, which is inversely related to its aqueous solubility. The following protocol is based on a study that determined the Log P for this compound.[11]

Objective: To determine the distribution of this compound between 1-octanol (B28484) and an aqueous phase, providing an indication of its hydrophobicity.

Materials:

  • This compound

  • 1-Octanol (pre-saturated with water)

  • Aqueous solution (e.g., 5 mol L⁻¹ HCl, as used in the reference study)

  • Separatory funnels

  • Spectrophotometer

  • Vortex mixer

Methodology:

  • Preparation of Solutions: Prepare a stock solution of this compound in the desired aqueous phase. Prepare a volume of 1-octanol that has been pre-saturated with the same aqueous phase to ensure thermodynamic equilibrium.

  • Partitioning: In a separatory funnel, combine equal volumes of the this compound aqueous solution and the water-saturated 1-octanol.

  • Equilibration: Vigorously mix the two phases using a vortex mixer for a set period (e.g., 30 minutes) to allow for the distribution of the dye between the two immiscible layers.[11] Allow the phases to separate completely.

  • Analysis: Carefully separate the aqueous and 1-octanol layers. Measure the concentration of this compound in each phase using a spectrophotometer at its maximum absorbance wavelength (λmax is approximately 513-519 nm in water).[12]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the 1-octanol phase to its concentration in the aqueous phase. The Log P is the base-10 logarithm of this value. In 5 mol L⁻¹ HCl, this compound was found to have a Log P value of 1.80 ± 0.02.[11]

G Experimental Workflow for Log P Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Aqueous Solution mix Combine Aqueous & Octanol Phases in Separatory Funnel prep_stock->mix prep_octanol Saturate 1-Octanol with Aqueous Phase prep_octanol->mix equilibrate Vortex for 30 min to Reach Equilibrium mix->equilibrate separate Allow Phases to Separate and Collect Layers equilibrate->separate measure Measure this compound Conc. in Each Phase (Spectrophotometry) separate->measure calculate Calculate Partition Coefficient (P) and Log P measure->calculate

Caption: Workflow for Log P Determination.

General Protocol for Preparing a High-Concentration Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of this compound for use in biological assays.

Materials:

  • This compound powder (≥95% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 100 mg/mL stock, weigh 10 mg of this compound for every 100 µL of DMSO.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming may be applied if necessary, but stability at higher temperatures should be considered.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4] For long-term storage (up to 1 year), store at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[4]

Biological Activity and Research Applications

While primarily a colorant, this compound and other azo dyes are not biologically inert. Their interactions with biological systems are an active area of research.

Interaction with Proteins

This compound has been shown to have a moderate biophysical activity when interacting with proteins such as bovine serum albumin (BSA) and collagen.[10] This is a critical consideration in drug development and biological assays, as unintended binding to proteins can affect the compound's availability and activity.

Antimicrobial and Antioxidant Activity

Azo compounds, as a class, have demonstrated a range of pharmacological activities, including antitumor, antimicrobial, and antibacterial effects.[13][14][15] this compound specifically has been shown to possess antioxidant activity, which increases with its concentration.[10] The antimicrobial properties of some azo dyes are being explored for potential therapeutic applications.[14]

Use as a Biological Marker

In pharmaceutical formulations, this compound can be used as a marker to aid in the identification and tracking of active ingredients during research and development phases. Its strong color and high water solubility make it an effective visual aid in various dosage forms.

The diagram below illustrates the relationship between this compound's properties and its applications in a research context.

G Factors Influencing this compound's Research Applications cluster_properties Chemical Properties cluster_interactions Biological Interactions cluster_applications Research Applications solubility High Solubility (DMSO, Water) formulation Marker in Drug Formulations solubility->formulation enables use in aqueous & DMSO systems bioassays Component in Biological Assays solubility->bioassays allows for stock solution prep color Vibrant Red Color color->formulation structure Azo Structure (-N=N-) protein_binding Protein Binding (e.g., Albumin) structure->protein_binding antioxidant Antioxidant Activity structure->antioxidant antimicrobial Antimicrobial Effects structure->antimicrobial toxicology Toxicological & Safety Studies protein_binding->toxicology influences bioavailability and off-target effects antioxidant->toxicology antimicrobial->toxicology

Caption: this compound's Properties and Applications.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Azo Rubine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of the azo dye, Azo Rubine (also known as Carmoisine or E122). This document details its thermal behavior, decomposition products, and toxicological implications, supported by experimental protocols and visual diagrams to facilitate a deeper understanding for research, scientific, and drug development applications.

Introduction to this compound

This compound (C₂₀H₁₂N₂Na₂O₇S₂) is a synthetic red azo dye widely used in the food, pharmaceutical, and cosmetic industries.[1] Its chemical structure, characterized by an azo bond (-N=N-) connecting two naphthalene (B1677914) subunits, is responsible for its color. The thermal stability of this compound is a critical parameter, particularly in applications involving heat treatment. Understanding its decomposition is crucial for assessing the safety and stability of products containing this dye, as the breakdown products can include potentially hazardous aromatic amines.

Thermal Stability and Decomposition Profile

Thermal analysis of this compound reveals a multi-stage decomposition process. The material is thermally stable up to 300 °C.[1][2] The initial weight loss observed up to 200 °C is attributed to the evaporation of absorbed and physically bound water.[1][2]

Above 300 °C, this compound undergoes oxidative decomposition in three main exothermic steps, occurring between 300 °C and 687 °C.[1][2] A final high-temperature oxidation of the sodium-based residues can lead to a mass increase above 815 °C.[2]

Quantitative Thermal Analysis Data

The following table summarizes the key temperature ranges for the thermal decomposition of this compound based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

StageTemperature Range (°C)ObservationAnalytical Technique
1Ambient - 200Evaporation of waterTGA/DSC
2200 - 300StableTGA/DSC
3300 - 687Three-step oxidative decomposition (exothermic)TGA/DSC
4> 815Oxidation of sodium-based residuesTGA

Specific peak temperatures and weight loss percentages for each of the three decomposition steps are not consistently reported in the available literature.

Decomposition Products and Pathways

The primary mechanism of thermal degradation for azo dyes is the cleavage of the azo bond, which leads to the formation of aromatic amines. In the case of this compound, studies on its degradation have identified the following products:

  • Naphthionic acid (4-amino-1-naphthalenesulfonic acid)

  • 1-naphthalene sulfonic acid-3-amino-4-hydroxyl naphthalene sodium salts

These compounds are formed through the reductive cleavage of the azo linkage.

Generalized Thermal Decomposition Pathway

The thermal decomposition of azo dyes can be generalized as a process initiated by the cleavage of the C-N and N=N bonds, which are the most thermally labile parts of the molecule. This process results in the formation of various volatile fragments and a solid char residue.

AzoDye Azo Dye (-R1-N=N-R2-) Heat Heat (High Temperature) AzoDye->Heat Cleavage Cleavage of Azo Bond and other labile bonds Heat->Cleavage Fragments Formation of Volatile Fragments Cleavage->Fragments Char Solid Char Residue Cleavage->Char AromaticAmines Aromatic Amines (e.g., Naphthylamines, Anilines) Fragments->AromaticAmines OtherVolatiles Other Volatile Compounds (e.g., N₂, SO₂, CO₂) Fragments->OtherVolatiles

Generalized thermal degradation pathway of azo dyes.

Toxicological Implications of Decomposition Products

While this compound itself has not shown evidence of being mutagenic or carcinogenic, the aromatic amines produced during its decomposition are of toxicological concern.[3] The metabolism of azo dyes by human intestinal microbiota, specifically through the action of azoreductase enzymes, can also lead to the formation of these potentially harmful amines.[4][5]

One of the potential degradation products of this compound is a naphthylamine derivative. 2-Naphthylamine is a known human carcinogen (IARC Group 1).[6] Its carcinogenicity is attributed to its metabolic activation in the liver and bladder, leading to the formation of DNA adducts.[6]

Metabolic Activation Signaling Pathway of Carcinogenic Aromatic Amines

The following diagram illustrates the general metabolic activation pathway for carcinogenic aromatic amines, which is relevant for assessing the potential toxicity of this compound's decomposition products. The process involves initial N-oxidation by cytochrome P450 enzymes, followed by further enzymatic reactions that can lead to the formation of reactive intermediates capable of binding to DNA and inducing mutations.

AromaticAmine Aromatic Amine (from Azo Dye Degradation) N_Oxidation N-Oxidation (Cytochrome P450 - e.g., CYP1A2) AromaticAmine->N_Oxidation N_Hydroxy N-Hydroxy Aromatic Amine N_Oxidation->N_Hydroxy Conjugation Conjugation (e.g., Glucuronidation, Sulfation) N_Hydroxy->Conjugation ReactiveIntermediate Reactive Electrophilic Intermediate (e.g., Nitrenium Ion) N_Hydroxy->ReactiveIntermediate Excretion Excretion Conjugation->Excretion DNA_Adducts DNA Adducts ReactiveIntermediate->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer

Metabolic activation of carcinogenic aromatic amines.

Experimental Protocols

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines the general procedure for assessing the thermal stability of this compound.

Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is recommended.

Sample Preparation:

  • Accurately weigh 3-5 mg of dry, purified this compound powder into a clean alumina (B75360) or platinum crucible.

  • Ensure the sample is evenly distributed at the bottom of the crucible.

Experimental Parameters:

  • Atmosphere: Dynamic air or nitrogen purge at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 1000 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the sample weight (TGA), its derivative (DTG), and heat flow (DSC) as a function of temperature.

Data Analysis:

  • TGA Curve: Determine the onset temperature of decomposition and the percentage of weight loss at each stage.

  • DTG Curve: Identify the temperatures of the maximum rates of decomposition (peak temperatures).

  • DSC Curve: Identify endothermic (melting) and exothermic (decomposition) events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol is for the identification of volatile and semi-volatile thermal decomposition products.

Instrumentation: A pyrolyzer directly coupled to a GC-MS system.

Sample Preparation:

  • Place a small amount of this compound (typically 0.1-1.0 mg) into a pyrolysis sample cup.

Experimental Parameters:

  • Pyrolysis: Rapidly heat the sample to specific temperatures corresponding to the decomposition stages identified by TGA (e.g., 350 °C, 500 °C, 650 °C) in an inert atmosphere (helium or nitrogen).

  • Gas Chromatography (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient suitable for separating aromatic amines and other expected products (e.g., start at 40-50 °C, hold for a few minutes, then ramp at 10-20 °C/min to 280-300 °C and hold).

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass-to-charge ratio (m/z) range appropriate for the expected fragments (e.g., 40-550 amu).

Data Analysis:

  • Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with known standards if available.

High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

This protocol is suitable for the analysis of this compound and its degradation products in solution.

Instrumentation: An HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Subject the solution to the desired degradation conditions (e.g., thermal stress).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection:

    • DAD: Monitor at multiple wavelengths, including the λmax of this compound and its expected degradation products.

    • MS: Use electrospray ionization (ESI) in both positive and negative ion modes to identify the molecular weights of the parent compound and its metabolites.

Data Analysis:

  • Quantify the degradation of this compound by the decrease in its peak area.

  • Identify degradation products by their retention times and mass spectra.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Start Start: this compound Sample TGA_DSC TGA/DSC Analysis Start->TGA_DSC Py_GC_MS Py-GC-MS Analysis Start->Py_GC_MS HPLC_MS HPLC-MS Analysis (for solution-phase degradation) Start->HPLC_MS Data_Analysis_TGA Analyze TGA/DSC Data: - Decomposition Temperatures - Weight Loss - Thermal Stability TGA_DSC->Data_Analysis_TGA Data_Analysis_GCMS Analyze Py-GC-MS Data: - Identify Thermal  Decomposition Products Py_GC_MS->Data_Analysis_GCMS Data_Analysis_HPLC Analyze HPLC-MS Data: - Identify Degradation Products  in Solution HPLC_MS->Data_Analysis_HPLC Report Generate Technical Report Data_Analysis_TGA->Report Tox_Assessment Toxicological Assessment of Identified Products Data_Analysis_GCMS->Tox_Assessment Data_Analysis_HPLC->Tox_Assessment Tox_Assessment->Report

Experimental workflow for thermal degradation analysis.

Conclusion

The thermal stability of this compound is limited, with decomposition commencing at approximately 300 °C. The degradation process is complex and results in the formation of aromatic amines, which may pose toxicological risks. This guide provides a foundational understanding of the thermal behavior of this compound and detailed experimental protocols for its analysis. For drug development professionals and researchers, a thorough evaluation of the thermal stability of this compound and the identification of its degradation products are essential steps in ensuring product safety and quality. Further research is warranted to obtain more precise quantitative data on the thermal decomposition of this compound and to fully characterize the toxicological profiles of its specific degradation products.

References

The Double-Edged Sword: Unraveling the Biological Mechanism of Azo Rubine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Azo Rubine (E122), a synthetic red azo dye, is widely used in the food, pharmaceutical, and cosmetic industries to impart a vibrant red color to products. However, growing concerns over its safety have prompted extensive research into its mechanism of action within biological systems. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, focusing on its metabolism, the induction of oxidative stress, and its genotoxic potential.

Metabolism and Bioactivation: The Genesis of Toxicity

The biological activity of this compound is intrinsically linked to its metabolism. The primary metabolic pathway involves the reductive cleavage of the azo bond (–N=N–), a reaction predominantly carried out by azoreductases produced by the gut microbiota and, to a lesser extent, by hepatic enzymes such as cytochrome P450.[1][2][3][4][5][6] This cleavage results in the formation of aromatic amines, which are often more toxic than the parent dye molecule.[1][7]

The general metabolic pathway can be visualized as follows:

cluster_gut Gut Microbiota cluster_liver Liver Azo_Rubine This compound Azoreductases_Gut Azoreductases Azo_Rubine->Azoreductases_Gut Reductive Cleavage Azoreductases_Liver Azoreductases Azo_Rubine->Azoreductases_Liver Reductive Cleavage CYP450 Cytochrome P450 Azo_Rubine->CYP450 Oxidative Metabolism Aromatic_Amines Aromatic Amines Metabolites Further Metabolites (e.g., N-hydroxy derivatives) Aromatic_Amines->Metabolites Hepatic Metabolism Azoreductases_Gut->Aromatic_Amines Azoreductases_Liver->Aromatic_Amines CYP450->Metabolites

Caption: Metabolic activation of this compound.

Oxidative Stress: A Key Mediator of Cellular Damage

A significant body of evidence points to the induction of oxidative stress as a central mechanism of this compound-induced toxicity.[8][9][10] The aromatic amine metabolites can undergo further biotransformation, leading to the generation of reactive oxygen species (ROS). This imbalance between ROS production and the cell's antioxidant defense system results in oxidative damage to lipids, proteins, and DNA.

Quantitative Data on Oxidative Stress Markers

Studies in animal models have consistently demonstrated the impact of this compound and other azo dyes on key biomarkers of oxidative stress.

BiomarkerEffect of Azo Dye ExposureOrgan/TissueReference
Malondialdehyde (MDA) Significant IncreaseLiver, Brain[8][9][10]
Superoxide Dismutase (SOD) Significant DecreaseLiver, Brain[8][9][10]
Glutathione (GSH) Significant DecreaseLiver, Brain[8][9][10]
Catalase (CAT) Significant DecreaseLiver[9][10]
The Nrf2 Signaling Pathway in Response to Azo Dye-Induced Oxidative Stress

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative stress.[11][12][13][14] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, which encode for a battery of protective enzymes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS (from Azo Dye Metabolism) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 (ubiquitinated for degradation) Keap1_Nrf2->Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT, GSH) Antioxidant_Genes->ROS neutralize Transcription->Antioxidant_Genes

Caption: The Keap1-Nrf2-ARE signaling pathway.

Genotoxicity and Carcinogenicity: The Ultimate Concern

The formation of reactive aromatic amine metabolites raises significant concerns about the genotoxic and carcinogenic potential of this compound.[1][15][16][17] These metabolites can form adducts with DNA, leading to mutations and chromosomal aberrations. While this compound itself has not been consistently shown to be mutagenic in standard assays, its metabolic products have demonstrated genotoxic effects.[15]

The proposed mechanism of genotoxicity involves the metabolic activation of aromatic amines to electrophilic intermediates that can covalently bind to DNA.

Azo_Rubine This compound Aromatic_Amine Aromatic Amine (Metabolite) Azo_Rubine->Aromatic_Amine Metabolism Electrophilic_Intermediate Electrophilic Intermediate (e.g., Nitrenium ion) Aromatic_Amine->Electrophilic_Intermediate Bioactivation (e.g., by CYP450) DNA_Adduct DNA Adduct Electrophilic_Intermediate->DNA_Adduct Covalent Binding to DNA Mutation Mutation / Chromosomal Aberration DNA_Adduct->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Proposed mechanism of this compound-induced genotoxicity.

Impact on Hepatic Function

The liver is a primary target for this compound toxicity due to its central role in metabolism. Studies have reported significant increases in the serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) in animals exposed to azo dyes, indicating hepatocellular damage.[9][18][19][20]

Quantitative Data on Liver Function Parameters
ParameterEffect of Azo Dye ExposureReference
Alanine Aminotransferase (ALT) Significant Increase[9][18][19][20]
Aspartate Aminotransferase (AST) Significant Increase[9][18][19][20]
Alkaline Phosphatase (ALP) Significant Increase[9][18][19][20]

Experimental Protocols

In Vivo Toxicity Assessment in a Rat Model

This protocol outlines a general procedure for evaluating the toxicity of this compound in a rodent model.

G start Start: Acclimatization of Rats (e.g., Wistar albino) grouping Randomly divide rats into control and treatment groups start->grouping administration Oral administration of this compound (in vehicle) to treatment groups for a specified period (e.g., 28 days) grouping->administration monitoring Daily monitoring of clinical signs, body weight, and food/water intake administration->monitoring collection At the end of the study, collect blood samples via cardiac puncture monitoring->collection euthanasia Euthanize animals and collect organs (liver, kidneys, etc.) collection->euthanasia analysis Biochemical analysis of serum and tissue homogenates euthanasia->analysis histopathology Histopathological examination of organs euthanasia->histopathology end End: Data analysis and interpretation analysis->end histopathology->end

Caption: Experimental workflow for in vivo toxicity assessment.

Detailed Methodology:

  • Animal Model: Male Wistar albino rats (6-8 weeks old) are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water.

  • Grouping and Dosing: Rats are randomly divided into a control group (receiving the vehicle, e.g., distilled water) and treatment groups receiving different doses of this compound orally via gavage. Doses can be based on the acceptable daily intake (ADI).

  • Sample Collection: At the end of the treatment period, animals are fasted overnight. Blood is collected for biochemical analysis. Organs are excised, weighed, and a portion is used for preparing tissue homogenates for oxidative stress marker analysis, while the rest is fixed in 10% formalin for histopathology.

Measurement of Oxidative Stress Markers

Tissue Homogenate Preparation: A 10% (w/v) homogenate of the liver or other tissues is prepared in ice-cold phosphate (B84403) buffer (pH 7.4). The homogenate is then centrifuged to obtain the post-mitochondrial supernatant for the assays.

  • Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS): This method is based on the reaction of MDA with thiobarbituric acid (TBA) at high temperature and acidic pH to form a pink-colored complex, which is measured spectrophotometrically at 532 nm.[21][22]

  • Superoxide Dismutase (SOD) Activity Assay: SOD activity can be determined by its ability to inhibit the auto-oxidation of pyrogallol (B1678534). The rate of pyrogallol auto-oxidation is measured spectrophotometrically at 420 nm.

  • Reduced Glutathione (GSH) Assay: GSH content is estimated using Ellman's reagent (DTNB), which reacts with the sulfhydryl groups of GSH to produce a yellow-colored complex that is measured at 412 nm.

Assessment of Liver Function

Serum levels of ALT, AST, and ALP are measured using commercially available diagnostic kits according to the manufacturer's instructions. These assays are typically based on enzymatic reactions that produce a colored product, and the absorbance is measured at a specific wavelength.

Conclusion

The mechanism of action of this compound in biological systems is multifaceted, with its metabolism to toxic aromatic amines being the initiating event. These metabolites can induce oxidative stress, leading to cellular damage and contributing to hepatotoxicity and genotoxicity. The activation of the Nrf2 signaling pathway represents a key cellular defense mechanism against these insults. Further research is warranted to fully elucidate the complex interactions of this compound and its metabolites with cellular macromolecules and to establish definitive dose-response relationships for its adverse effects. This knowledge is crucial for regulatory agencies and the industry to ensure the safe use of this and other azo dyes.

References

Genotoxicity of Azo Rubine in Cell Cultures: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo Rubine, also known as Carmoisine or E122, is a synthetic azo dye extensively used in the food, pharmaceutical, and cosmetic industries to impart a red color.[1] Due to its widespread human exposure, a thorough evaluation of its potential genotoxicity is of paramount importance for regulatory and safety assessments. This technical guide provides a comprehensive overview of the genotoxicity assessment of this compound in cell cultures, detailing experimental protocols for key assays, presenting available quantitative data, and exploring the potential involvement of DNA damage signaling pathways.

Data Presentation: Quantitative Genotoxicity Data for this compound

The following tables summarize the quantitative data from in vitro genotoxicity studies of this compound (Carmoisine) in human peripheral lymphocytes.

Table 1: Chromosomal Aberration (CA) Assay with this compound in Human Peripheral Lymphocytes

Treatment DurationConcentration (µg/mL)Number of Cells AnalyzedNumber of Aberrant Cells (Excluding Gaps)% Aberrant Cells (± SD)
24 Hours Control20031.50 ± 0.71
37.520042.00 ± 1.41
7520052.50 ± 0.71
15020073.50 ± 0.71
300200147.00 ± 1.41
48 Hours Control20042.00 ± 1.41
37.520052.50 ± 0.71
7520073.50 ± 0.71
15020094.50 ± 0.71
300200189.00 ± 1.41
*Statistically significant increase compared to the control (p < 0.05). Data sourced from Kara et al. (2025).[2]

Table 2: Sister Chromatid Exchange (SCE) Assay with this compound in Human Peripheral Lymphocytes

Treatment DurationConcentration (µg/mL)Number of Metaphases AnalyzedTotal SCEsSCEs per Cell (± SD)
24 Hours Control502855.70 ± 1.15
37.5503106.20 ± 1.30
75503456.90 ± 1.45
150503907.80 ± 1.63
3005051010.20 ± 2.14
48 Hours Control502955.90 ± 1.18
37.5503256.50 ± 1.30
75503707.40 ± 1.56
150504258.50 ± 1.79
3005058511.70 ± 2.46
*Statistically significant increase compared to the control (p < 0.05). Data sourced from Kara et al. (2025).[2]

Table 3: Summary of Comet and Micronucleus Assay Findings for this compound in Human Peripheral Lymphocytes

AssayConcentration Range (µg/mL)Key Findings
Comet Assay 37.5 - 300Increased tail length observed only at the highest concentration (300 µg/mL).
Micronucleus (MN) Assay 37.5 - 300No significant effect on micronucleus frequency at any tested concentration.
Data sourced from Kara et al. (2025).[2]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are outlined below. These protocols are based on established methods and can be adapted for the assessment of this compound in various cell cultures.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Fully frosted microscope slides

  • Normal melting point (NMP) agarose (B213101)

  • Low melting point (LMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green, ethidium (B1194527) bromide)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • This compound stock solution

  • Cultured cells (e.g., human peripheral lymphocytes, HepG2)

Procedure:

  • Cell Culture and Treatment: Culture the chosen cell line to approximately 80-90% confluency. Expose the cells to various concentrations of this compound for a defined period (e.g., 2-4 hours). Include a negative (vehicle) control and a positive control (e.g., H2O2).

  • Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and allow to dry.

  • Cell Encapsulation: Harvest and resuspend the treated cells in PBS at a concentration of 1 x 10^5 cells/mL. Mix the cell suspension with 0.5% LMP agarose at a 1:10 (v/v) ratio at 37°C.

  • Gel Solidification: Pipette the cell-agarose mixture onto the pre-coated slides, cover with a coverslip, and allow to solidify on a cold flat surface for 10-15 minutes.

  • Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.

  • Staining and Visualization: Stain the slides with a suitable DNA fluorochrome and visualize using a fluorescence microscope.

  • Scoring: Analyze at least 50-100 randomly selected comets per sample. Quantify DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment using appropriate image analysis software.

Micronucleus (MN) Test

The in vitro micronucleus test detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.

Materials:

  • Cultured cells (e.g., human peripheral lymphocytes, L5178Y)

  • Cell culture medium and supplements

  • This compound stock solution

  • Cytochalasin B (for cytokinesis-block method)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., Giemsa, DAPI)

  • Microscope slides

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and expose them to a range of this compound concentrations, along with negative and positive controls.

  • Cytokinesis Block (Optional but Recommended): For the cytokinesis-block method, add cytochalasin B to the culture medium to arrest cytokinesis, resulting in binucleated cells. The timing of addition and concentration will depend on the cell cycle length of the chosen cell line.

  • Harvesting: Harvest the cells by centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate for a short period to swell the cells.

  • Fixation: Centrifuge the cells and resuspend the pellet in a fresh, cold fixative. Repeat the fixation step two to three times.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a suitable DNA stain.

  • Scoring: Under a microscope, score at least 1000-2000 binucleated cells (for the cytokinesis-block method) per concentration for the presence of micronuclei. The criteria for identifying micronuclei should be strictly followed (i.e., smaller than one-third of the main nucleus, non-refractile, and clearly separated from the main nucleus).

Chromosomal Aberration (CA) Assay

The chromosomal aberration assay evaluates the ability of a substance to induce structural changes in chromosomes.

Materials:

  • Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO), human peripheral lymphocytes)

  • Cell culture medium and supplements

  • This compound stock solution

  • Mitotic arresting agent (e.g., colcemid, colchicine)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (methanol:acetic acid, 3:1)

  • Staining solution (e.g., Giemsa)

  • Microscope slides

Procedure:

  • Cell Culture and Treatment: Culture cells and expose them to various concentrations of this compound for a defined period (e.g., short-term treatment of 3-6 hours with and without metabolic activation, and long-term treatment of ~24 hours without metabolic activation).

  • Mitotic Arrest: Add a mitotic arresting agent to the cultures for the last 2-3 hours of the culture period to accumulate cells in the metaphase stage of mitosis.

  • Harvesting: Harvest the cells.

  • Hypotonic Treatment: Treat the cells with a hypotonic solution to swell the cytoplasm and facilitate chromosome spreading.

  • Fixation: Fix the cells with a freshly prepared fixative. Repeat the fixation step multiple times.

  • Slide Preparation: Drop the cell suspension onto clean, cold, wet slides and allow them to air dry.

  • Staining: Stain the slides with Giemsa or another suitable chromosome stain.

  • Scoring: Analyze at least 100-200 well-spread metaphases per concentration under a microscope. Score for different types of structural aberrations, including chromatid- and chromosome-type gaps, breaks, and exchanges.

Mandatory Visualizations

Experimental Workflow Diagrams

experimental_workflow cluster_comet Comet Assay Workflow cluster_mn Micronucleus Test Workflow cluster_ca Chromosomal Aberration Assay Workflow A1 Cell Culture & Azo Rubine Treatment A2 Cell Encapsulation in Agarose A1->A2 A3 Lysis A2->A3 A4 DNA Unwinding (Alkaline Buffer) A3->A4 A5 Electrophoresis A4->A5 A6 Neutralization & Staining A5->A6 A7 Fluorescence Microscopy & Scoring A6->A7 B1 Cell Culture & Azo Rubine Treatment B2 Cytokinesis Block (Cytochalasin B) B1->B2 B3 Cell Harvesting B2->B3 B4 Hypotonic Treatment B3->B4 B5 Fixation B4->B5 B6 Slide Preparation & Staining B5->B6 B7 Microscopic Scoring B6->B7 C1 Cell Culture & Azo Rubine Treatment C2 Mitotic Arrest (Colcemid) C1->C2 C3 Cell Harvesting C2->C3 C4 Hypotonic Treatment C3->C4 C5 Fixation C4->C5 C6 Slide Preparation & Staining C5->C6 C7 Metaphase Analysis C6->C7

Caption: Workflow diagrams for the Comet, Micronucleus, and Chromosomal Aberration assays.

Signaling Pathway Diagrams

Note: Direct evidence for the activation of the following pathways by this compound is currently lacking in the scientific literature. These diagrams illustrate the general mechanism of these pathways in response to DNA damage, which provides a framework for potential mechanisms of this compound's genotoxicity.

DNA_Damage_Response cluster_damage DNA Damage Induction cluster_atm_atr ATM/ATR Signaling Pathway cluster_p53 p53-Mediated Response AzoRubine This compound Exposure DNADamage DNA Strand Breaks & Adducts AzoRubine->DNADamage ATM_ATR ATM / ATR (Kinases) DNADamage->ATM_ATR Activation CHK1_CHK2 CHK1 / CHK2 (Checkpoint Kinases) ATM_ATR->CHK1_CHK2 Phosphorylation p53 p53 (Tumor Suppressor) ATM_ATR->p53 Phosphorylation & Stabilization CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair p53->DNARepair

Caption: Generalized DNA damage response pathway involving ATM/ATR and p53.

Discussion and Future Directions

The available data indicates that this compound exhibits genotoxic potential in human peripheral lymphocytes at high concentrations, as evidenced by the induction of chromosomal aberrations and sister chromatid exchanges.[2] The positive result in the Comet assay at the highest concentration further suggests the induction of DNA strand breaks.[2] However, the lack of a significant increase in micronuclei frequency suggests that this compound may not be a potent inducer of whole chromosome loss or lagging.

A significant gap in the current understanding is the precise molecular mechanism by which this compound induces DNA damage. While the general DNA damage response pathways involving ATM/ATR and p53 are well-established for many genotoxic agents, their specific activation in response to this compound has not been elucidated. Future research should focus on:

  • Investigating ATM/ATR Activation: Studies using techniques such as Western blotting to detect the phosphorylation of ATM, ATR, and their downstream targets (e.g., CHK1, CHK2) following this compound exposure would provide direct evidence of their involvement.

  • Elucidating the p53 Response: Examining the stabilization and phosphorylation of p53, as well as the expression of its target genes (e.g., p21, BAX), would clarify the role of this critical tumor suppressor in the cellular response to this compound-induced damage.

  • Expanding Cell Line Studies: Assessing the genotoxicity of this compound in a broader range of human cell lines, including metabolically competent cells like HepG2, would provide a more comprehensive understanding of its potential risks.

  • Dose-Response Characterization: Further quantitative analysis of the Comet assay, including measurements of percent DNA in the tail and tail moment across a range of concentrations, would provide more detailed dose-response information.

By addressing these research questions, a more complete and mechanistically informed assessment of the genotoxic risk associated with this compound exposure can be achieved, aiding in the development of evidence-based safety guidelines.

References

Probing the Molecular Interactions of Azo Rubine with Serum Albumin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding interaction between Azo Rubine, a widely used azo dye, and serum albumins, the primary transport proteins in the circulatory system. Understanding this interaction is of paramount importance in the fields of toxicology, pharmacology, and drug development, as it sheds light on the biodistribution, bioavailability, and potential adverse effects of this and similar compounds. This document synthesizes findings from multiple spectroscopic and computational studies to offer a detailed overview of the binding mechanism, thermodynamics, and structural consequences of this interaction.

Core Interaction Analysis: Binding and Quenching

The binding of this compound to serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), is a spontaneous process primarily driven by hydrophobic interactions and hydrogen bonding.[1][2][3] This interaction leads to the formation of an this compound-albumin complex. One of the key methodologies to study this binding is fluorescence quenching, where the intrinsic fluorescence of tryptophan residues in the protein is diminished upon the addition of the dye.[1][4][5]

Studies have shown that this quenching can occur through two primary mechanisms:

  • Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the dye and the protein.[2][6][7]

  • Dynamic Quenching: This results from transient collisions between the dye and the excited-state fluorophore of the protein.[1][3]

In the case of this compound and similar azo dyes, the quenching mechanism is often identified as static, indicating a stable complex formation.[2][6]

Quantitative Insights into the Binding Affinity

Spectroscopic titration experiments have been employed to determine the key quantitative parameters that define the this compound-serum albumin interaction. These parameters provide a deeper understanding of the stability and stoichiometry of the complex.

ParameterDescriptionTypical Values for Azo Dye-Albumin InteractionReferences
Binding Constant (Ka) Measures the affinity between the dye and the protein. Higher values indicate stronger binding.104 to 106 M-1[2][4][6][8]
Number of Binding Sites (n) Indicates the stoichiometry of the binding, i.e., how many dye molecules bind to one protein molecule.Approximately 1

Thermodynamic Profile of the Interaction

Isothermal titration calorimetry (ITC) and temperature-dependent fluorescence quenching studies have been instrumental in elucidating the thermodynamic driving forces behind the this compound-albumin interaction. The thermodynamic parameters reveal the nature of the forces involved in the complex formation.

Thermodynamic ParameterSymbolIndicationTypical Findings for Azo Dye-Albumin InteractionReferences
Gibbs Free Energy Change ΔG°Spontaneity of the binding process. A negative value indicates a spontaneous interaction.Negative, confirming a spontaneous binding process.[2]
Enthalpy Change ΔH°The nature of the interaction forces. Negative values suggest hydrogen bonding and van der Waals forces, while positive values indicate hydrophobic interactions.Can be negative or positive, often indicating a combination of forces. For some azo dyes, a negative ΔH° suggests the predominance of hydrogen bonds and van der Waals forces. For others, a positive value points to hydrophobic interactions being the main driver.[2][6][9]
Entropy Change ΔS°The change in randomness of the system upon binding. Positive values are often associated with hydrophobic interactions due to the release of ordered water molecules.Often positive, suggesting that hydrophobic interactions play a significant role in stabilizing the complex.[2][6][9]

Experimental Protocols: A Closer Look

A variety of biophysical and biochemical techniques are employed to characterize the interaction between this compound and serum albumin. Each method provides distinct yet complementary insights into the binding process.[10]

Fluorescence Spectroscopy

This is a primary technique used to study dye-protein interactions due to its high sensitivity.[11]

  • Principle: The intrinsic fluorescence of tryptophan and tyrosine residues in serum albumin is monitored. The quenching of this fluorescence upon the addition of this compound is used to determine binding parameters.[5][12][13]

  • Methodology:

    • A solution of serum albumin with a known concentration is prepared in a suitable buffer (e.g., phosphate (B84403) buffer at physiological pH).

    • The fluorescence emission spectrum of the protein is recorded, typically with an excitation wavelength of around 280 nm or 295 nm to selectively excite tryptophan residues.[5]

    • Aliquots of a concentrated this compound solution are incrementally added to the protein solution.

    • After each addition, the fluorescence emission spectrum is recorded.

    • The decrease in fluorescence intensity is then analyzed using the Stern-Volmer equation to determine the quenching mechanism and binding constants.[7]

UV-Visible Absorption Spectroscopy

This technique is used to detect the formation of the this compound-albumin complex and to infer structural changes in the protein.

  • Principle: Changes in the absorption spectra of the dye and the protein upon interaction can indicate complex formation and conformational alterations.

  • Methodology:

    • Absorption spectra of this compound and serum albumin are recorded separately.

    • The spectrum of a mixture of the two is then recorded.

    • Difference spectroscopy, where the individual spectra are subtracted from the mixture's spectrum, can highlight changes indicative of binding.[14][15]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful tool for investigating changes in the secondary and tertiary structure of proteins upon ligand binding.

  • Principle: It measures the differential absorption of left and right-handed circularly polarized light. Changes in the CD spectrum of serum albumin in the presence of this compound indicate conformational changes.[16]

  • Methodology:

    • The CD spectrum of a native serum albumin solution is recorded in the far-UV region (for secondary structure) and near-UV region (for tertiary structure).

    • This compound is added to the protein solution, and the CD spectrum is recorded again.

    • Alterations in the spectral features, such as the positions and magnitudes of the peaks, are analyzed to quantify changes in the protein's helical content and overall conformation.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for directly measuring the thermodynamic parameters of binding interactions.[17]

  • Principle: It directly measures the heat released or absorbed during a binding event.

  • Methodology:

    • A solution of serum albumin is placed in the sample cell of the calorimeter.

    • A solution of this compound is loaded into a syringe.

    • The dye solution is injected in small, precise aliquots into the protein solution.

    • The heat change associated with each injection is measured.

    • The resulting data is fitted to a binding model to determine the binding constant (Ka), enthalpy change (ΔH°), and stoichiometry (n). The Gibbs free energy (ΔG°) and entropy change (ΔS°) can then be calculated.

Molecular Docking

This computational technique provides insights into the probable binding location and the specific molecular interactions between the dye and the protein.

  • Principle: It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

  • Methodology:

    • The 3D structures of serum albumin (obtained from the Protein Data Bank) and this compound are used as inputs.[18][19]

    • A docking program is used to explore possible binding poses of the dye within the binding sites of the protein.

    • The poses are scored based on their binding energy, and the most favorable binding mode is identified.

    • This allows for the visualization of interactions such as hydrogen bonds and hydrophobic contacts. Molecular docking studies often suggest that azo dyes bind to the sub-domain IIA or IIIA of HSA.[1][20][21]

Visualizing the Process and Pathways

To better illustrate the experimental workflow and the conceptual understanding of the this compound-protein interaction, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_comp Computational Analysis cluster_results Data Interpretation Prep_Protein Serum Albumin Solution Fluorescence Fluorescence Spectroscopy Prep_Protein->Fluorescence UV_Vis UV-Vis Spectroscopy Prep_Protein->UV_Vis CD Circular Dichroism Prep_Protein->CD ITC Isothermal Titration Calorimetry Prep_Protein->ITC Prep_Dye This compound Solution Prep_Dye->Fluorescence Prep_Dye->UV_Vis Prep_Dye->CD Prep_Dye->ITC Binding_Params Binding Constants & Stoichiometry Fluorescence->Binding_Params Conformation Conformational Changes UV_Vis->Conformation CD->Conformation Thermo_Params Thermodynamic Parameters ITC->Thermo_Params Docking Molecular Docking Binding_Site Binding Site Identification Docking->Binding_Site Binding_Params->Binding_Site

Experimental workflow for studying this compound-protein interactions.

Conceptual model of static and dynamic fluorescence quenching.

Implications for Drug Development and Toxicology

The study of this compound's interaction with serum albumin provides a valuable model for understanding how small molecules, including drugs and toxins, are transported and distributed in the body. The binding of a substance to serum albumin can significantly affect its pharmacokinetic and pharmacodynamic properties.[11] For instance, strong binding can increase the half-life of a drug but may also reduce its immediate availability at the target site. Conversely, displacement of a bound drug by another substance can lead to a sudden increase in its free concentration, potentially causing toxicity. Therefore, the methodologies and findings presented in this guide are crucial for the preclinical assessment of drug candidates and for evaluating the systemic effects of food additives and environmental contaminants.

References

An In-depth Technical Guide to the Carcinogenicity Studies of Sulphonated Mono Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the carcinogenicity of sulphonated mono azo dyes. It delves into the metabolic pathways, experimental methodologies used for assessment, and quantitative data from key toxicological studies. This document is intended to serve as a resource for professionals involved in the research, development, and safety assessment of products containing these dyes.

Introduction to Sulphonated Mono Azo Dyes and Carcinogenicity Concerns

Sulphonated mono azo dyes are a class of synthetic organic colorants characterized by a single azo bond (-N=N-) and one or more sulphonic acid (-SO₃H) groups. Their high water solubility and vibrant colors have led to their widespread use in the food, pharmaceutical, and cosmetic industries. Prominent examples include Amaranth (B1665344) (E123), Ponceau 4R (E124), Sunset Yellow FCF (E110), and Tartrazine (E102).[1]

The primary toxicological concern associated with these dyes is their potential carcinogenicity, which is intrinsically linked to their metabolism.[2] The azo bond can be reductively cleaved by microbial azoreductases in the gut, leading to the formation of aromatic amines.[3] Some of these aromatic amines are known or suspected carcinogens.[4] Upon absorption, these amines can undergo metabolic activation, primarily in the liver, to reactive electrophilic intermediates that can bind to DNA, forming DNA adducts.[5] This process can induce mutations and initiate the process of carcinogenesis.[6] The presence of sulphonic acid groups generally reduces the lipophilicity of the parent dye and its metabolites, which can influence their absorption, distribution, metabolism, and excretion, thereby modulating their toxic potential.[7]

Metabolic Pathways and Mechanisms of Carcinogenicity

The carcinogenicity of sulphonated mono azo dyes is not typically caused by the parent compound itself but rather by its metabolic byproducts. The key metabolic steps are outlined below.

Azo Bond Reduction

The initial and most critical step in the metabolic activation of these dyes is the reductive cleavage of the azo bond. This is primarily carried out by azoreductases produced by the intestinal microflora.[3] This reaction breaks the dye molecule into two or more aromatic amines. For example, Tartrazine is metabolized to sulfanilic acid and aminopyrazolone.[8]

Absorption and Systemic Distribution

The resulting aromatic amines can be absorbed from the gastrointestinal tract into the bloodstream. Their physicochemical properties, such as size, charge, and lipophilicity, will determine the extent of absorption and subsequent distribution to various tissues, including the liver, which is the primary site of further metabolism.

Hepatic Metabolism and Activation

In the liver, aromatic amines can be metabolically activated by cytochrome P450 enzymes through processes like N-hydroxylation.[9] This creates reactive electrophilic intermediates, such as nitrenium ions, which are capable of covalently binding to nucleophilic sites on DNA, forming DNA adducts.

DNA Adduct Formation and Genotoxicity

The formation of DNA adducts can lead to mutations during DNA replication if not repaired by the cell's DNA repair mechanisms. An accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can lead to uncontrolled cell proliferation and the initiation of cancer.[10]

Diagram of the General Metabolic Pathway of Sulphonated Mono Azo Dyes

G Dye Sulphonated Mono Azo Dye (in GI Tract) Microbiota Gut Microbiota (Azoreductases) Dye->Microbiota Azo Bond Reduction Amines Aromatic Amines Microbiota->Amines Absorption Absorption into Bloodstream Amines->Absorption Excretion Excretion Amines->Excretion Liver Liver (Metabolic Activation, e.g., N-hydroxylation by CYP450) Absorption->Liver Intermediates Reactive Electrophilic Intermediates Liver->Intermediates DNA DNA Intermediates->DNA Covalent Binding Adducts DNA Adducts DNA->Adducts Mutation Mutation Adducts->Mutation During Replication Cancer Cancer Initiation Mutation->Cancer

Caption: General metabolic pathway of sulphonated mono azo dyes leading to potential carcinogenicity.

Experimental Protocols for Carcinogenicity and Genotoxicity Assessment

A battery of in vitro and in vivo assays is employed to evaluate the carcinogenic and genotoxic potential of sulphonated mono azo dyes.

In Vitro Genotoxicity Assays

These assays are typically used for initial screening to identify potential genotoxic hazards.

  • Principle: This test uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. The assay measures the ability of a test substance to cause reverse mutations, restoring the functional gene and allowing the bacteria to grow on a medium lacking the specific amino acid.[11]

  • Methodology:

    • Strains: Several bacterial strains are used to detect different types of mutations (e.g., frameshift, base-pair substitution).

    • Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism. For azo dyes, a modified protocol including flavin mononucleotide (FMN) and hamster liver S9 is often used to facilitate azo reduction.[12][13]

    • Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.

    • Plating: The treated bacteria are plated on a minimal agar (B569324) medium.

    • Incubation: Plates are incubated for 48-72 hours.

    • Scoring: The number of revertant colonies is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.[11]

  • Principle: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss or gain) events. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, formed from chromosome fragments or whole chromosomes that lag behind during cell division.[14]

  • Methodology:

    • Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, L5178Y, or TK6 cells) are cultured.[14]

    • Exposure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9).

    • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one nuclear division. This ensures that only cells that have divided are scored.[15]

    • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).

    • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.[15] A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.

  • Principle: These forward mutation assays detect mutations at specific gene loci, such as the hypoxanthine-guanine phosphoribosyltransferase (HPRT) or thymidine (B127349) kinase (TK) genes, in mammalian cells.[16]

  • Methodology:

    • Cell Lines: Specific cell lines heterozygous for the target gene (e.g., L5178Y TK+/-, CHO for HPRT) are used.[17]

    • Exposure: Cells are treated with the test substance at various concentrations, with and without S9 metabolic activation.

    • Phenotypic Expression: After treatment, cells are cultured for a period to allow for the expression of the mutant phenotype.

    • Mutant Selection: Cells are then cultured in a selective medium containing an agent that is toxic to non-mutant cells (e.g., 6-thioguanine (B1684491) for HPRT mutants, trifluorothymidine for TK mutants).[17]

    • Scoring: The number of mutant colonies is counted, and the mutant frequency is calculated. A dose-related increase in mutant frequency indicates a mutagenic effect.

In Vivo Genotoxicity and Carcinogenicity Studies

These studies are conducted in whole animals to provide data that is more relevant to human health risk assessment.

  • Principle: This assay detects DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA (fragments) migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[18]

  • Methodology:

    • Animal Dosing: Rodents are administered the test substance, typically via oral gavage.

    • Tissue Collection: After a specific time, various organs (e.g., liver, colon, bladder) are collected.

    • Cell Isolation: Single-cell suspensions are prepared from the tissues.

    • Slide Preparation: The cells are embedded in low-melting-point agarose on slides.

    • Lysis and Electrophoresis: The slides are immersed in a lysis solution to remove cell membranes and proteins, followed by alkaline electrophoresis to unwind and separate the DNA.[18]

    • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope.

    • Scoring: Image analysis software is used to quantify the amount of DNA in the comet tail. An increase in tail intensity indicates DNA damage.

  • Principle: This is the definitive study to assess the carcinogenic potential of a substance. It involves long-term exposure of rodents to the test substance and subsequent histopathological examination for tumor formation.

  • Methodology:

    • Animal Model: Typically conducted in two rodent species, most commonly rats and mice.[2][19]

    • Group Size: Studies usually begin with at least 50 animals of each sex per dose group.[19]

    • Dosing: The test substance is administered in the diet or drinking water at three or more dose levels, plus a control group, for the majority of the animal's lifespan (e.g., 18-24 months for mice, 24 months for rats).[2]

    • Observations: Animals are observed daily for clinical signs of toxicity and tumor development. Body weight and food/water consumption are monitored regularly.

    • Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. A comprehensive set of tissues from all animals is examined microscopically by a pathologist for neoplastic and non-neoplastic lesions.

    • Data Analysis: Tumor incidence, multiplicity, and latency are statistically analyzed to determine if there is a significant increase in tumors in the treated groups compared to the controls.

Diagram of a Typical In Vivo Carcinogenicity Study Workflow

G start Start: Dose Range-Finding (Subchronic Study) main_study Long-Term Bioassay (e.g., 2 years in rats) start->main_study Determine Dose Levels groups Animal Groups (e.g., 50/sex/group) - Control - Low Dose - Mid Dose - High Dose main_study->groups dosing Daily Dosing (in diet or water) groups->dosing observations In-Life Observations - Clinical Signs - Body Weight - Food/Water Intake dosing->observations necropsy Terminal Necropsy observations->necropsy At Study Termination histopathology Histopathological Examination of Tissues necropsy->histopathology analysis Statistical Analysis of Tumor Data histopathology->analysis conclusion Conclusion on Carcinogenicity analysis->conclusion

Caption: Workflow for a long-term rodent carcinogenicity bioassay.

Quantitative Data Summary

The following tables summarize key quantitative data from carcinogenicity and toxicity studies of selected sulphonated mono azo dyes.

Table 1: Acceptable Daily Intake (ADI) Values
DyeE NumberADI (mg/kg bw/day)Issuing BodyReference(s)
AmaranthE1230-0.5Martindale[12]
Ponceau 4RE1240-0.7EFSA[20]
Sunset Yellow FCFE1100-4EU/WHO/FAO[13]
TartrazineE1020-7.5JECFA[21]
Table 2: Summary of Selected In Vivo Carcinogenicity Studies
DyeSpeciesRoute of AdministrationDose LevelsDurationKey FindingsReference(s)
AmaranthRatDiet0, 50, 250, 1250 mg/kg/day111-112 weeksNo carcinogenic effect observed. Renal effects in females at all doses.[22]
Ponceau 4RRatDiet0, 50, 500, 1250 mg/kg/day114-118 weeksNo evidence of carcinogenicity. No-untoward-effect level established at 500 mg/kg/day.
Sunset Yellow FCFRat, MouseDietVariousLong-termNo evidence of carcinogenicity at permitted use levels.[13]
TartrazineRatDrinking Water0, 1%, 2%2 yearsNo carcinogenic effects observed.[21]
Table 3: Summary of Selected Genotoxicity Studies
DyeAssaySystemMetabolic ActivationResultReference(s)
AmaranthComet AssayMouse (in vivo)N/APositive for DNA damage in colon and lungs.[23]
Ponceau 4RMicronucleus TestHuman Lymphocytes (in vitro)N/ASignificant increase in micronucleus frequency.
Sunset Yellow FCFChromosomal Aberrations, Sister Chromatid ExchangesHuman Lymphocytes (in vitro)N/ASignificant increase at high concentrations.
TartrazineComet AssayRat (in vivo)N/AGenotoxic effect on white blood cells.[8]
TartrazineAmes TestS. typhimuriumWith and without S9Generally negative.[21]

Conclusion

The carcinogenicity of sulphonated mono azo dyes is a complex issue that is primarily linked to their metabolic conversion to potentially carcinogenic aromatic amines by the gut microbiota. A comprehensive battery of in vitro and in vivo assays is necessary to fully characterize the genotoxic and carcinogenic risk of these compounds. While long-term rodent bioassays for several common sulphonated mono azo dyes have not shown clear evidence of carcinogenicity at typical exposure levels, some in vitro and in vivo genotoxicity assays have indicated potential for DNA damage. These findings underscore the importance of continued research and regulatory oversight. For professionals in research and drug development, a thorough understanding of the metabolic pathways and the appropriate toxicological testing strategies is crucial for ensuring the safety of products containing these dyes.

References

A Technical Guide to the Metabolism of Azo Rubine by Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the metabolic processes involved in the breakdown of the synthetic azo dye, Azo Rubine (also known as Carmoisine or E122), by the human gut microbiota. The focus is on the enzymatic mechanisms, resultant metabolites, experimental protocols for analysis, and the toxicological significance of this biotransformation.

Introduction

This compound is a widely used colorant in the food, pharmaceutical, and cosmetic industries.[1] Composed of a characteristic R₁-N=N-R₂ azo linkage, these compounds are generally considered inert to mammalian digestive enzymes.[2][3] However, the anaerobic environment of the lower gastrointestinal tract harbors a dense and diverse microbial community capable of extensive metabolic activities.[4][5] Gut bacteria possess enzymes called azoreductases that reductively cleave the azo bond, breaking down this compound into constituent aromatic amines.[6] This metabolic activation is of significant interest to researchers and drug development professionals, as the resulting metabolites can possess biological activities and toxicities not associated with the parent dye.[5][6] Understanding this metabolic pathway is crucial for assessing the safety of this compound and for evaluating its potential impact on gut homeostasis and host health.

The Core Metabolic Pathway: Azoreduction

The primary metabolic event in the breakdown of this compound by gut microbiota is the reductive cleavage of the azo bond (–N=N–). This irreversible reaction is catalyzed by bacterial azoreductases and results in the formation of two separate aromatic amines.[6][7] The process requires electron donors, typically NADH or NADPH, which are readily available in the bacterial cytoplasm.[4][6]

The overall reaction can be summarized as: R₁–N=N–R₂ + 2 NAD(P)H + 2H⁺ → R₁–NH₂ + R₂–NH₂ + 2 NAD(P)⁺

This biotransformation occurs predominantly in the anaerobic environment of the colon, where the low oxygen tension is favorable for reductive processes.[3][7] While minor metabolism may occur in the liver, studies suggest that intestinal bacterial reductases are the primary drivers of azo dye metabolism.[6]

Azo_Rubine_Metabolism cluster_GutLumen Anaerobic Gut Lumen AzoRubine This compound (Carmoisine) Azoreductase Bacterial Azoreductases AzoRubine->Azoreductase Substrate Metabolite1 4-aminonaphthalene-1-sulfonic acid (Naphthionic acid) Metabolite2 4-amino-3-hydroxy- naphthalene-1-sulfonic acid Azoreductase->Metabolite1 Reductive Cleavage Azoreductase->Metabolite2 Products NAD(P)+ Azoreductase->Products Cofactors NAD(P)H Cofactors->Azoreductase e- donor

Caption: Metabolic pathway of this compound in the gut.

Key Microbial Enzymes: Azoreductases

Azoreductases are the enzymes responsible for cleaving the azo bond. These enzymes are widely distributed among various gut bacteria, including species of Escherichia, Enterococcus, Bacillus, and Clostridium.[1][4] Bacterial azoreductases can be broadly categorized based on their flavin cofactor requirement and their preference for either NADH or NADPH as an electron donor.[5][6][8]

Classification of Bacterial Azoreductases:

  • Flavin-Dependent, NADH-Preferred: These enzymes require a flavin cofactor (like FMN) and show higher activity with NADH.[5]

  • Flavin-Dependent, NADPH-Preferred: These enzymes also require a flavin cofactor but preferentially use NADPH.[5] An azoreductase from Staphylococcus aureus was found to be strictly NADPH-dependent.[9]

  • Flavin-Free, NADPH-Preferred: This group of enzymes does not require an external flavin cofactor and uses NADPH.[5]

The expression and activity of these enzymes can vary between different bacterial species and even between strains of the same species, leading to inter-individual differences in this compound metabolism.[10]

Azoreductase_Classification A Bacterial Azoreductases B Flavin-Dependent A->B C Flavin-Free A->C D NADH-Preferred B->D E NADPH-Preferred B->E F NADPH-Preferred C->F Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Gut Microbiota Sample (e.g., Fecal Slurry or Isolate) B Anaerobic Incubation with this compound (37°C) A->B C Centrifugation B->C D Supernatant Collection C->D E Metabolite Extraction (e.g., SPE or LLE) D->E F LC-MS/MS Analysis E->F G Data Analysis: Metabolite ID & Quantification F->G

References

Neurobehavioral Effects of Azo Rubine Exposure in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neurobehavioral effects of Azo Rubine (also known as Carmoisine) and other related azo dyes as observed in animal models. It synthesizes findings from multiple studies, focusing on the induction of oxidative stress, alterations in neurotransmitter systems, and consequent behavioral impairments. This document is intended to be a resource for researchers investigating the neurotoxic potential of food additives and for professionals involved in the development of safer alternatives.

Introduction: Azo Dyes and Neurotoxicity

Azo dyes are a major class of synthetic colorants widely used in the food, pharmaceutical, and cosmetic industries.[1][2] Despite their widespread use, concerns have been raised about their potential adverse health effects, particularly on the nervous system. Several studies have suggested a link between the consumption of certain azo dyes and neurobehavioral issues, especially in children.[3] Animal models provide a critical platform for investigating the mechanisms underlying these potential neurotoxic effects.

This compound (E122) is an azo dye that has been the subject of toxicological evaluation. Like other azo dyes such as Tartrazine and Sunset Yellow, its metabolic breakdown can lead to the formation of aromatic amines, which are implicated in various toxicological outcomes.[4] A recurring theme in the neurotoxicity of azo dyes is the induction of oxidative stress, which appears to be a key initiating event in a cascade of cellular and functional damage in the brain.[1][2][5]

Core Mechanism: Oxidative Stress and Neuroinflammation

The primary mechanism implicated in the neurotoxicity of this compound and other azo dyes is the induction of oxidative stress.[1][2][5] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms. The metabolism of azo dyes can generate free radicals, leading to a cascade of damaging cellular events.[6]

Key events in this process include:

  • Lipid Peroxidation: Increased ROS leads to the oxidation of lipids in neuronal membranes, resulting in the formation of malondialdehyde (MDA), a marker of oxidative damage. This compromises membrane integrity and function.[7][8]

  • Depletion of Antioxidant Enzymes: The increased oxidative load depletes the brain's primary antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).[4][7][9]

  • Mitochondrial Dysfunction: Oxidative stress can impair the function of mitochondrial complexes I and II, leading to reduced energy production and further ROS generation.[4][7][9]

  • Neuroinflammation: Oxidative stress can trigger inflammatory pathways in the brain, leading to the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and contributing to neuronal damage.[3]

This cascade of events ultimately leads to neuronal damage, apoptosis, and observable neurobehavioral deficits.[4][8]

Signaling Pathway of Azo Dye-Induced Neurotoxicity

G cluster_exposure Exposure cluster_metabolism Metabolism cluster_cellular_stress Cellular Stress cluster_downstream_effects Downstream Effects cluster_outcomes Neurobehavioral Outcomes AzoDye Azo Dye (e.g., this compound) Metabolites Metabolites (Aromatic Amines) AzoDye->Metabolites ROS Increased Reactive Oxygen Species (ROS) Metabolites->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitoDysfunction Mitochondrial Dysfunction OxidativeStress->MitoDysfunction LipidPeroxidation Lipid Peroxidation (Increased MDA) OxidativeStress->LipidPeroxidation AntioxidantDepletion Antioxidant Depletion (Decreased SOD, GSH, CAT) OxidativeStress->AntioxidantDepletion Neuroinflammation Neuroinflammation (Increased TNF-α) OxidativeStress->Neuroinflammation MitoDysfunction->ROS feedback loop NeuronalDamage Neuronal Damage & Apoptosis LipidPeroxidation->NeuronalDamage AntioxidantDepletion->NeuronalDamage Neuroinflammation->NeuronalDamage BehavioralDeficits Cognitive & Motor Impairments NeuronalDamage->BehavioralDeficits

Caption: Proposed signaling pathway of azo dye-induced neurotoxicity.

Quantitative Data on Neurobehavioral and Biochemical Effects

The following tables summarize the quantitative findings from various studies on the effects of this compound and other azo dyes in animal models.

Table 1: Effects of Azo Dyes on Markers of Oxidative Stress in the Brain

Azo DyeAnimal ModelDoseDurationBrain RegionChange in MDAChange in GSHChange in SODChange in CATReference
TartrazineRats175, 300, 700 mg/kg-BrainSignificant Increase-DecreaseDecrease[6]
TartrazineMice2.5, 5 mg/kgPerinatalCerebrum, Medulla, Cerebellum----[4]
Metanil YellowRats430 mg/kg60 daysCorpus StriatumSignificant IncreaseDecrease46% Decrease64% Decrease[9]
Malachite GreenRats13.75 mg/kg60 daysCorpus StriatumSignificant IncreaseDecrease44% Decrease56% Decrease[9]
Sudan IIIRats250 mg/kg60 daysCorpus StriatumSignificant IncreaseDecrease55% Decrease71% Decrease[9]
Erythrosine & Tartrazine MixRats2, 6, 10 mg/kg6 weeksHippocampus, Prefrontal CortexSignificant IncreaseSignificant Decrease-Significant Decrease[3]

Table 2: Effects of Azo Dyes on Neurotransmitters and Related Enzymes

Azo DyeAnimal ModelDoseDurationBrain RegionChange in Acetylcholinesterase (AChE)Change in Monoamine Oxidase-B (MAO-B)Change in SerotoninChange in GABAReference
Metanil YellowRats430 mg/kg60 daysCorpus StriatumSignificant DecreaseSignificant Decrease--[4]
Malachite GreenRats13.75 mg/kg60 daysCorpus StriatumSignificant DecreaseSignificant Decrease--[4]
Sudan IIIRats250 mg/kg60 daysCorpus StriatumSignificant DecreaseSignificant Decrease--[4]
Erythrosine & Tartrazine MixRats2, 6, 10 mg/kg6 weeksHippocampus, Prefrontal CortexSignificant Increase---[3]
Tartrazine---Cerebellum--DecreaseIncrease[1]

Table 3: Effects of Azo Dyes on Neurobehavioral Parameters

Azo DyeAnimal ModelDoseDurationBehavioral TestObserved EffectReference
Metanil YellowRats430 mg/kg60 daysGrip Strength, Motor Activity45% Decrease in Grip Strength, Decreased Motor Activity[9]
Malachite GreenRats13.75 mg/kg60 daysGrip Strength, Motor Activity65% Decrease in Grip Strength, Decreased Motor Activity[9]
Sudan IIIRats250 mg/kg60 daysGrip Strength, Motor Activity73% Decrease in Grip Strength, Decreased Motor Activity[9]
Erythrosine & Tartrazine MixRats2, 6, 10 mg/kg6 weeksNovel Object Recognition, Elevated Plus MazeDecreased Memory and Neurobehavioral Function[3]
TartrazineMice2.5, 5 mg/kgPerinatal-Neurobehavioral Alterations[4]
Sunset YellowRats-Post-weaning-Behavioral Impairment[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on azo dye neurotoxicity.

Animal Models and Dosing
  • Species: Wistar or Sprague-Dawley rats and Swiss albino mice are commonly used.[4][5]

  • Housing: Animals are typically housed under controlled conditions of temperature, humidity, and a 12-hour light/dark cycle, with ad libitum access to food and water.[5][10]

  • Dosing: Azo dyes are typically administered orally (p.o.) via gavage, often dissolved in a vehicle like 1% gum acacia. Doses are often selected based on fractions of the LD50.[5][9] Exposure durations can range from several weeks to months to assess chronic effects, or during specific developmental periods (perinatal) to assess developmental neurotoxicity.[4][9]

Neurobehavioral Assessments
  • Spontaneous Motor Activity: This is often measured using an open-field apparatus. The animal is placed in the center of a square arena, and its movements (e.g., total distance traveled, time mobile, time immobile) are tracked by an automated system for a set duration. A decrease in these parameters can indicate motor deficits.[9]

  • Grip Strength Test: This test assesses neuromuscular strength. The animal is held by the tail and allowed to grasp a horizontal bar connected to a force gauge. The animal is then gently pulled backward until it releases its grip. The peak force exerted is recorded. A significant reduction in grip strength indicates neuromuscular impairment.[9]

  • Novel Object Recognition Test (NORT): This test evaluates recognition memory. It consists of three phases: habituation, familiarization, and testing. During familiarization, the animal is exposed to two identical objects. In the testing phase, one of the objects is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured. A healthy animal will spend more time with the novel object.

  • Morris Water Maze (MWM): This is a widely used test for spatial learning and memory. A circular pool is filled with opaque water, and a hidden platform is placed just below the surface. The animal must learn the location of the platform using spatial cues around the room. The time taken to find the platform (escape latency) and the path taken are recorded over several trials.

  • Elevated Plus Maze (EPM): This apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor. The animal is placed in the center, and the time spent in the open versus the closed arms is recorded. A preference for the closed arms is indicative of anxiety-like behavior.

Biochemical Assays
  • Tissue Preparation: Following the behavioral tests, animals are euthanized, and brain regions of interest (e.g., hippocampus, prefrontal cortex, corpus striatum) are dissected and homogenized.

  • Oxidative Stress Markers:

    • Lipid Peroxidation (MDA): Measured using the thiobarbituric acid reactive substances (TBARS) assay.

    • Reduced Glutathione (GSH): Quantified using Ellman's reagent.

    • Superoxide Dismutase (SOD) and Catalase (CAT): Enzyme activities are determined using specific spectrophotometric assays.

  • Neurotransmitter-related Enzymes:

    • Acetylcholinesterase (AChE): Activity is measured based on the rate of hydrolysis of acetylthiocholine.

    • Monoamine Oxidase-B (MAO-B): Activity is determined by measuring the production of hydrogen peroxide from a specific substrate.

  • Mitochondrial Complexes: The activities of mitochondrial complexes I and II are assayed by measuring the oxidation of specific substrates.[7][9]

Experimental Workflow for Neurotoxicity Assessment

G cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Post-Mortem Analysis cluster_outcome Data Interpretation AnimalSelection Animal Selection (e.g., Wistar Rats) Grouping Random Grouping (Control & Treatment) AnimalSelection->Grouping Dosing Daily Oral Gavage (this compound vs. Vehicle) Grouping->Dosing MotorTests Motor Function Tests (Open Field, Grip Strength) Dosing->MotorTests After exposure period CognitiveTests Learning & Memory Tests (NORT, MWM) MotorTests->CognitiveTests AnxietyTests Anxiety-Like Behavior (EPM) CognitiveTests->AnxietyTests Euthanasia Euthanasia & Brain Dissection AnxietyTests->Euthanasia Biochem Biochemical Assays (MDA, SOD, GSH, AChE) Euthanasia->Biochem Histo Histopathology Euthanasia->Histo DataAnalysis Statistical Analysis & Interpretation Biochem->DataAnalysis Histo->DataAnalysis

Caption: A typical experimental workflow for assessing azo dye neurotoxicity.

Conclusion and Future Directions

The evidence from animal models strongly suggests that this compound and other azo dyes can exert neurotoxic effects, primarily through the induction of oxidative stress and subsequent damage to neuronal cells. This manifests as a range of neurobehavioral impairments, including deficits in motor function, learning, and memory.

For researchers and drug development professionals, these findings underscore the importance of:

  • Screening for Neurotoxicity: Incorporating neurobehavioral and biochemical assessments into the safety evaluation of new food additives and pharmaceutical excipients.

  • Developing Safer Alternatives: Investigating natural colorants or modifying the structure of synthetic dyes to reduce their potential for metabolic activation and oxidative stress induction.

  • Further Mechanistic Studies: Elucidating the precise molecular targets of azo dye metabolites in the brain and exploring the potential for therapeutic interventions with antioxidants to mitigate their neurotoxic effects.

Future research should focus on long-term, low-dose exposure studies that more closely mimic human consumption patterns, as well as investigating the effects of azo dye mixtures, which is a more realistic exposure scenario. Understanding the full spectrum of neurobehavioral effects and their underlying mechanisms is crucial for informing regulatory decisions and protecting public health.

References

A Technical Guide to the Purity Standards of Analytical Grade Azo Rubine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity standards for analytical grade Azo Rubine, also known as Carmoisine. The information compiled herein is essential for researchers, scientists, and professionals in drug development who utilize this compound as an analytical reagent or reference material, ensuring the accuracy and reliability of their work. This guide details the key purity specifications from major international regulatory bodies, outlines detailed experimental protocols for its analysis, and provides visual workflows to facilitate understanding.

Introduction to this compound

This compound (Colour Index No. 14720; E Number E122) is a synthetic monoazo dye widely used as a coloring agent in food, beverages, and pharmaceuticals.[1] In the analytical sciences, its high purity grade serves as a reference standard for various analytical techniques. The purity of analytical grade this compound is critical to ensure the accuracy, precision, and reproducibility of experimental results.

Purity Specifications

The purity of analytical grade this compound is defined by several key parameters, including the content of the primary coloring matter and limits for various impurities. The standards are established by international bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Commission. While a reference standard for Azorubine is available from the United States Pharmacopeia (USP), detailed monograph specifications were not publicly available at the time of this guide's compilation. Similarly, specific monograph details from the British Pharmacopoeia (BP) were not found.

Below is a summary of the key quantitative purity specifications for this compound (Carmoisine) from JECFA and the European Commission.

ParameterJECFA SpecificationEuropean Commission (EU) No 231/2012 Specification
Assay (Total Colouring Matters) ≥ 85%Not less than 85%
Water-Insoluble Matter ≤ 0.2%Not more than 0.2%
Lead (Pb) ≤ 2 mg/kgNot more than 2 mg/kg
Subsidiary Colouring Matters Not specified in summaryNot more than 1.0%
Organic compounds other than colouring matters: 4-aminonaphthalene-1-sulfonic acid and 4-hydroxynaphthalene-1-sulfonic acid Not specified in summaryTotal not more than 0.5%
Unsulfonated Primary Aromatic Amines Not specified in summaryNot more than 0.01% (calculated as aniline)
Ether Extractable Matter Not specified in summaryNot more than 0.2%
Loss on Drying at 135°C and chlorides and sulphates calculated as sodium salts ≤ 15%Not more than 15%

Experimental Protocols for Purity Analysis

Accurate determination of this compound's purity requires robust analytical methodologies. The following sections provide detailed protocols for High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

HPLC is a powerful technique for separating, identifying, and quantifying this compound and its impurities.

Principle: A solution of the this compound sample is injected into an HPLC system. The components are separated based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. A UV-Vis detector is used to monitor the elution of the components, and the resulting chromatogram allows for the quantification of this compound and its impurities.

Instrumentation and Conditions:

  • HPLC System: A liquid chromatograph equipped with a gradient pump, an autosampler, a column oven, and a UV-Visible or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorption wavelength of this compound, which is approximately 516-520 nm.[2] Monitoring at other wavelengths (e.g., 254 nm) may be necessary to detect all impurities.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the this compound sample to be tested and dissolve it in the mobile phase to a concentration within the calibration range.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Assay: Calculate the percentage of this compound in the sample by comparing the peak area of the main peak in the sample chromatogram to the calibration curve generated from the reference standards.

    • Impurities: Identify and quantify any impurity peaks in the sample chromatogram. The percentage of each impurity can be calculated based on the area of the impurity peak relative to the area of the this compound peak, often using a relative response factor if known, or assuming a response factor of 1 for unknown impurities.

UV-Visible Spectrophotometry for Quantitative Analysis

UV-Visible spectrophotometry is a straightforward and rapid method for the quantitative determination of this compound in a pure sample.

Principle: The absorbance of a solution containing this compound is measured at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.

Instrumentation:

  • UV-Visible Spectrophotometer: A spectrophotometer capable of measuring absorbance in the visible region of the electromagnetic spectrum.

  • Cuvettes: 1 cm path length quartz or glass cuvettes.

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in a suitable solvent (e.g., deionized water). Scan the solution over a wavelength range (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax), which should be around 516 nm.

  • Standard Curve Preparation: Prepare a stock solution of accurately weighed this compound reference standard in deionized water. From the stock solution, prepare a series of standard solutions of known concentrations.

  • Absorbance Measurement: Measure the absorbance of each standard solution at the λmax against a deionized water blank.

  • Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be a straight line passing through the origin.

  • Sample Analysis: Prepare a solution of the this compound sample in deionized water at a concentration that falls within the range of the calibration curve. Measure its absorbance at λmax.

  • Concentration Calculation: Determine the concentration of this compound in the sample solution from the calibration curve. Calculate the purity of the sample based on the prepared concentration and the concentration determined from the graph.

Thin-Layer Chromatography (TLC) for Identification and Purity

TLC is a simple, rapid, and cost-effective method for the qualitative identification of this compound and the detection of colored impurities.[3]

Principle: A small amount of the sample is spotted onto a TLC plate (stationary phase). The plate is then placed in a sealed chamber containing a solvent system (mobile phase). As the mobile phase moves up the plate by capillary action, it carries the sample components with it at different rates, leading to their separation.

Materials and Method:

  • Stationary Phase: Silica gel 60 F254 TLC plates are commonly used.

  • Mobile Phase: A variety of solvent systems can be used. The choice depends on the specific impurities to be separated. A common starting point for azo dyes is a mixture of a polar organic solvent and a non-polar organic solvent, with the ratio adjusted to achieve good separation. For example, a mixture of n-butanol, ethanol, and aqueous ammonia (B1221849) can be effective.

  • Sample Preparation: Dissolve the this compound sample and reference standard in a suitable solvent, such as a water/methanol mixture.

  • Procedure:

    • Spot small, concentrated spots of the sample and reference standard solutions onto the TLC plate.

    • Place the plate in a developing chamber saturated with the mobile phase.

    • Allow the solvent front to move up the plate until it is near the top.

    • Remove the plate from the chamber and mark the solvent front.

    • Dry the plate.

  • Visualization:

    • This compound and any colored impurities will be visible as distinct spots under visible light.

    • For non-colored impurities, the plate can be viewed under UV light (at 254 nm) where UV-active compounds will appear as dark spots against a fluorescent background.

    • Specific chemical spray reagents can also be used to visualize certain types of impurities.

  • Identification: The identity of this compound in the sample is confirmed if its spot has the same retention factor (Rf) value and color as the reference standard. The presence of additional spots in the sample lane indicates the presence of impurities.

Visualizing Analytical Workflows

To further clarify the logical and experimental processes involved in assessing the purity of this compound, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_Azo_Rubine_Purity_Analysis cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample This compound Analytical Grade Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Standard This compound Reference Standard Standard->Dissolution HPLC HPLC Analysis (Assay & Impurities) Dissolution->HPLC UV_Vis UV-Vis Spectrophotometry (Quantitative Assay) Dissolution->UV_Vis TLC TLC Analysis (Identification & Qualitative Purity) Dissolution->TLC Data_Processing Chromatogram/Spectrum Processing and Calculation HPLC->Data_Processing UV_Vis->Data_Processing TLC->Data_Processing Comparison Comparison with Specifications Data_Processing->Comparison Report Certificate of Analysis Generation Comparison->Report

A typical experimental workflow for the purity analysis of this compound.

Purity_Standards_Relationship cluster_0 International Standards cluster_1 National Pharmacopoeias (if applicable) cluster_2 Product Specification JECFA JECFA Specifications Analytical_Grade_Spec Analytical Grade this compound Purity Specification JECFA->Analytical_Grade_Spec Basis for EU_Commission European Commission Regulation (EU) No 231/2012 EU_Commission->Analytical_Grade_Spec Basis for USP United States Pharmacopeia (USP) (Reference Standard Available) USP->Analytical_Grade_Spec Reference for BP British Pharmacopoeia (BP) (Monograph Not Found) BP->Analytical_Grade_Spec Reference for (if available)

Logical relationship between different purity standards for this compound.

Conclusion

The purity of analytical grade this compound is paramount for its reliable use in scientific research and development. This guide has provided a detailed overview of the key purity specifications as defined by major international bodies, along with comprehensive experimental protocols for its analysis using HPLC, UV-Visible Spectrophotometry, and TLC. By adhering to these standards and employing the described analytical techniques, researchers and scientists can ensure the quality and integrity of their work. The provided visual workflows further aid in understanding the processes involved in the quality control of this compound.

References

Methodological & Application

Application Notes and Protocols: Azo Rubine for Cellular Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo Rubine, a member of the azo dye family, is a synthetic colorant recognized for its vibrant red hue.[1] While extensively utilized in the food and cosmetic industries, its application as a biological stain offers a promising alternative for visualizing cellular structures in various research settings.[1] These application notes provide a detailed overview of the potential uses of this compound for staining cellular components, complete with hypothetical protocols and quantitative data where available. It is important to note that while the principles of azo dye staining are well-established, specific protocols for this compound in cellular biology are not widely documented and the following recommendations should be considered as a starting point for further optimization.

Physicochemical Properties and Specifications

A solid understanding of the physicochemical properties of this compound is crucial for its effective application as a biological stain.

PropertyValueReference
Synonyms Carmoisine, Acid Red 14, C.I. 14720[2]
Molecular Formula C₂₀H₁₂N₂Na₂O₇S₂[3]
Molecular Weight 502.4 g/mol [3]
Appearance Dark red to brown powder[1]
Solubility Soluble in water. Soluble in DMSO at 1 mg/mL.[1][3]
Storage Store at -20°C for long-term stability (≥ 2 years).[3]
Purity >98% (HPLC)[3]

Principle of Staining

Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which are responsible for their color.[4] The staining mechanism of this compound, an anionic azo dye, is primarily based on electrostatic interactions. In acidic solutions, proteins and other cytoplasmic components become positively charged, facilitating the binding of the negatively charged this compound molecules. This results in the characteristic red staining of these structures.

Applications in Cellular Staining

Based on the properties of similar red azo dyes used in histology, this compound has potential applications in:

  • Cytoplasmic Staining: As a counterstain to nuclear stains like hematoxylin (B73222), to provide clear visualization of the cytoplasm.

  • Trichrome Staining: As the red component in trichrome staining methods to differentiate between cytoplasm, muscle, and collagen.

Experimental Protocols

The following are hypothetical protocols for the use of this compound as a biological stain. These protocols are based on general principles of histological staining with azo dyes and will require optimization for specific cell types and experimental conditions.

Protocol 1: this compound as a Cytoplasmic Counterstain for Cultured Cells

This protocol outlines the use of this compound as a counterstain after nuclear staining with hematoxylin for adherent cultured cells.

Materials:

  • This compound powder

  • Distilled water

  • Glacial acetic acid

  • Hematoxylin solution (e.g., Mayer's or Gill's)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

  • Glass slides and coverslips

Solution Preparation:

  • 1% this compound Stock Solution: Dissolve 1 g of this compound powder in 100 mL of distilled water.

  • This compound Staining Solution (0.1%): Dilute 10 mL of the 1% this compound stock solution with 90 mL of distilled water. Add 0.5 mL of glacial acetic acid to acidify the solution (final pH ~2.5). The stability of the staining solution should be monitored, and fresh solution is recommended for optimal results.

Staining Procedure:

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

  • Fixation: Aspirate the culture medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Nuclear Staining: Stain the nuclei with a hematoxylin solution for 3-5 minutes.

  • Washing: Wash gently in running tap water for 5 minutes.

  • Bluing: "Blue" the nuclei by immersing in a suitable solution (e.g., Scott's tap water substitute or an alkaline solution) for 1-2 minutes.

  • Washing: Wash in distilled water.

  • Cytoplasmic Staining: Immerse the coverslips in the 0.1% this compound staining solution for 3-5 minutes.

  • Dehydration: Dehydrate the cells through a graded series of ethanol (B145695) (e.g., 70%, 95%, 100%) for 2 minutes each.

  • Clearing: Clear the coverslips in two changes of xylene for 3 minutes each.

  • Mounting: Mount the coverslips onto glass slides using a resinous mounting medium.

Expected Results:

  • Nuclei: Blue/Purple

  • Cytoplasm: Red to pink

Experimental_Workflow_Cytoplasmic_Staining cluster_preparation Cell Preparation cluster_staining Staining cluster_finalization Finalization Cell Culture Cell Culture Fixation Fixation Cell Culture->Fixation Washing_PBS Washing (PBS) Fixation->Washing_PBS Nuclear Staining Nuclear Staining Washing_PBS->Nuclear Staining Washing_Water Washing (Water) Nuclear Staining->Washing_Water Bluing Bluing Washing_Water->Bluing Washing_Distilled Washing (Distilled Water) Bluing->Washing_Distilled Cytoplasmic Staining This compound Staining Washing_Distilled->Cytoplasmic Staining Dehydration Dehydration Cytoplasmic Staining->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting

Workflow for this compound cytoplasmic staining.

Protocol 2: Hypothetical Use of this compound in a Masson's Trichrome-like Staining for Tissue Sections

This protocol is a hypothetical adaptation of the Masson's Trichrome stain, substituting the standard red dye with this compound to differentiate muscle and collagen fibers in formalin-fixed, paraffin-embedded tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Bouin's solution (optional, for mordanting)

  • Weigert's iron hematoxylin

  • This compound staining solution (as prepared in Protocol 1)

  • Phosphomolybdic/Phosphotungstic acid solution

  • Aniline blue or Light Green counterstain

  • 1% Acetic acid solution

  • Graded alcohols and xylene for dehydration and clearing

  • Mounting medium

Staining Procedure:

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded alcohols to water.

  • Mordanting (Optional but Recommended): For improved staining, mordant sections in Bouin's solution for 1 hour at 56°C or overnight at room temperature. Wash thoroughly in running tap water until the yellow color disappears.

  • Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes. Wash in running water.

  • Cytoplasmic and Muscle Staining: Stain with the 0.1% this compound solution for 10-15 minutes. Rinse in distilled water.

  • Differentiation: Differentiate in a 5% phosphomolybdic/phosphotungstic acid solution for 10-15 minutes. This step is crucial for removing the this compound from the collagen.

  • Collagen Staining: Without rinsing, transfer the slides directly to Aniline Blue or Light Green solution and stain for 5-10 minutes.

  • Final Differentiation: Briefly differentiate in 1% acetic acid solution for 1-2 minutes.

  • Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a resinous mounting medium.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Muscle, Keratin: Red

  • Collagen: Blue or Green (depending on the counterstain used)

Trichrome_Staining_Workflow Deparaffinize & Rehydrate Deparaffinize & Rehydrate Mordant (Bouin's) Mordant (Bouin's) Deparaffinize & Rehydrate->Mordant (Bouin's) Nuclear Stain (Hematoxylin) Nuclear Stain (Hematoxylin) Mordant (Bouin's)->Nuclear Stain (Hematoxylin) Cytoplasm & Muscle Stain (this compound) Cytoplasm & Muscle Stain (this compound) Nuclear Stain (Hematoxylin)->Cytoplasm & Muscle Stain (this compound) Differentiate (Phospho-acid) Differentiate (Phospho-acid) Cytoplasm & Muscle Stain (this compound)->Differentiate (Phospho-acid) Collagen Stain (Aniline Blue/Light Green) Collagen Stain (Aniline Blue/Light Green) Differentiate (Phospho-acid)->Collagen Stain (Aniline Blue/Light Green) Final Differentiate (Acetic Acid) Final Differentiate (Acetic Acid) Collagen Stain (Aniline Blue/Light Green)->Final Differentiate (Acetic Acid) Dehydrate & Mount Dehydrate & Mount Final Differentiate (Acetic Acid)->Dehydrate & Mount

Hypothetical workflow for a Trichrome-like stain using this compound.

Quantitative Data and Comparative Analysis

Currently, there is a lack of published quantitative data directly comparing the staining efficacy of this compound with standard histological stains like Eosin. A comparative study would be necessary to evaluate parameters such as staining intensity, specificity, and photostability.

ParameterThis compound (Hypothetical)Eosin Y (Typical)
Staining Color Red to PinkPink to Red
Optimal pH Acidic (around 2.5)Acidic to slightly alkaline (pH 4.5-5.5)
Staining Time 3-15 minutes (requires optimization)30 seconds to 5 minutes
Solvent Water, DMSOWater, Ethanol

Cellular Uptake and Interactions

The cellular uptake of this compound is presumed to be a passive process driven by electrostatic interactions, particularly in fixed and permeabilized cells. In living cells, the highly charged nature of the molecule may limit its ability to cross the cell membrane. One study has noted a moderate biophysical interaction of Azorubine with proteins such as bovine serum albumin and collagen, which supports its potential as a stain for these structures.[5]

Signaling Pathways and Molecular Interactions

There is currently no scientific literature available that describes a direct involvement of this compound in any specific cellular signaling pathways. Its primary role in a biological context is as a staining agent. The interaction with cellular components is largely considered to be non-specific and based on charge.

Fluorescence Properties

While some azo dyes exhibit fluorescence, there is a lack of definitive data on the fluorescence emission spectrum of this compound. One source mentions a laser fluorescence spectroscopy study was conducted, but specific excitation and emission maxima are not provided.[5] Another source indicates an absorbance peak at 222 nm, which is in the UV range and unlikely to be the primary excitation wavelength for visible fluorescence. Further empirical studies are required to determine if this compound possesses useful fluorescent properties for microscopy.

Conclusion

This compound presents a potential alternative to commonly used red counterstains in histology and cell biology. Its vibrant color and simple staining principles make it an attractive candidate for further investigation. The provided protocols are intended as a foundation for researchers to develop and optimize this compound-based staining methods for their specific applications. Quantitative comparisons with established stains and a thorough characterization of its potential fluorescent properties will be crucial in establishing its place in the toolkit of biological imaging.

References

Azo Rubine as a Tracer in Pharmaceutical Formulation Tracking: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo Rubine, also known as Carmoisine, is a synthetic red azo dye widely used as a colorant in the food, cosmetic, and pharmaceutical industries.[1] Its intense and stable color makes it an effective visual and analytical tracer for various stages of pharmaceutical formulation development and manufacturing. This document provides detailed application notes and protocols for utilizing this compound to track and validate processes such as powder blending, ensuring content uniformity and mitigating cross-contamination.

This compound's utility as a tracer stems from its high tinctorial strength, good water solubility, and stability under various processing conditions like heat and light.[1] It can be incorporated into formulations at low concentrations to visually assess mixing efficiency and can be accurately quantified using standard analytical techniques like High-Performance Liquid Chromatography (HPLC).

A critical aspect of using any additive in pharmaceutical formulations is safety. While this compound is approved for use, some studies have pointed to potential health concerns associated with azo dyes in general, such as allergic reactions and, in some cases, mutagenic or carcinogenic properties of their degradation products.[2][3][4] Therefore, its use should be carefully considered and comply with regional regulatory guidelines.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Synonyms Carmoisine, E122
Chemical Formula C₂₀H₁₂N₂Na₂O₇S₂
Molecular Weight 502.44 g/mol
Appearance Red to maroon powder
Solubility Water-soluble
Thermal Stability Stable up to 300°C[5]

Application: Powder Blend Uniformity Assessment

One of the primary applications of this compound as a tracer is in the validation of powder blending processes. Ensuring a homogenous distribution of the active pharmaceutical ingredient (API) is a critical step in manufacturing solid dosage forms to guarantee dose accuracy.[6][7] A colored tracer like this compound can provide a clear visual and quantitative measure of blend uniformity.

Experimental Workflow for Blend Uniformity Assessment

The following diagram illustrates the general workflow for using this compound to assess powder blend uniformity.

G cluster_0 Preparation cluster_1 Blending Process cluster_2 Sampling cluster_3 Analysis prep Prepare Formulation Components (API, Excipients) tracer Add this compound Tracer (e.g., 0.5-1% w/w) prep->tracer blending Blend Formulation in a Suitable Blender (e.g., V-Blender) tracer->blending sampling Collect Samples from Multiple Locations within the Blender blending->sampling sample_prep Sample Preparation (Extraction of this compound) sampling->sample_prep hplc HPLC-DAD Analysis sample_prep->hplc data_analysis Data Analysis (Calculate %RSD) hplc->data_analysis end end data_analysis->end Evaluate against Acceptance Criteria

Caption: Workflow for blend uniformity testing using this compound tracer.

Protocols

Protocol 1: Preparation of this compound Tracer Premix

To ensure uniform distribution of the tracer itself, it is often beneficial to prepare a premix of this compound with a portion of one of the formulation's excipients.

  • Materials: this compound powder, primary excipient (e.g., lactose, microcrystalline cellulose), V-blender or other suitable laboratory-scale blender.

  • Procedure:

    • Calculate the total amount of this compound required for the batch. A concentration of 0.5-1% w/w of the final blend is a common starting point for colored tracers.[8]

    • Geometrically dilute the this compound powder with a portion of the primary excipient.

    • Blend the premix for a sufficient time to ensure homogeneity.

    • The this compound premix is now ready to be added to the main blend.

Protocol 2: Quantitative Analysis of this compound by HPLC-DAD

This protocol outlines a general method for the quantification of this compound from a solid dosage formulation. Method validation should be performed according to ICH guidelines.

1. Instrumentation and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound reference standard.

  • Methanol (B129727) (HPLC grade).

  • Ammonium acetate (B1210297) buffer (e.g., 20 mM, pH 6.8).

  • Water (HPLC grade).

  • 0.45 µm syringe filters.

2. Chromatographic Conditions

ParameterCondition
Mobile Phase Gradient of Methanol and Ammonium Acetate Buffer
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 516 nm (or the λmax of this compound)

3. Preparation of Standard Solutions

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent (e.g., water or a mixture of water and methanol).

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

4. Sample Preparation

  • Accurately weigh a portion of the blended powder or a single tablet.

  • Transfer the sample to a volumetric flask.

  • Add a suitable extraction solvent (e.g., a mixture of methanol and water) to dissolve the this compound.

  • Sonicate or shake the flask to ensure complete extraction of the dye.

  • Dilute to volume with the extraction solvent and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

6. Data Analysis and Acceptance Criteria

  • Calculate the concentration of this compound in each sample.

  • Determine the mean concentration and the Relative Standard Deviation (%RSD) for all samples.

  • For blend uniformity, a common acceptance criterion is a %RSD of not more than 5.0%, with all individual results falling within ±10% of the mean.[9]

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical methods used to quantify azo dyes, which can be adapted for this compound.

Table 1: HPLC Method Performance for Azo Dye Quantification

ParameterTypical ValueReference
Linearity (r²) ≥ 0.999[10]
Limit of Detection (LOD) 0.01 - 1.73 µg/mL[10][11]
Limit of Quantitation (LOQ) 0.04 - 5.25 µg/mL[10][11]
Accuracy (Recovery %) 83.7 - 115.94%
Precision (%RSD) < 5%[9]

Logical Relationships in Method Validation

The validation of the analytical method is crucial to ensure reliable results. The following diagram illustrates the relationship between key validation parameters.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Range->Accuracy Range->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness LOD LOD LOQ LOQ LOD->LOQ

Caption: Interdependencies of analytical method validation parameters.

Conclusion

This compound serves as a valuable and cost-effective tracer for pharmaceutical formulation tracking, particularly for validating processes like powder blending. Its distinct color allows for both qualitative visual checks and precise quantitative analysis using standard chromatographic techniques. By implementing the protocols and understanding the analytical performance parameters outlined in these notes, researchers and drug development professionals can effectively utilize this compound to ensure process control and product quality. It is imperative, however, to remain mindful of the regulatory status and potential safety considerations associated with azo dyes in pharmaceutical applications.

References

Application Note: Quantification of Azo Rubine in Wastewater using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azo Rubine (Carmoisine) is a synthetic azo dye extensively used in the food, cosmetic, and textile industries.[1] Due to its widespread application and large-scale production, this compound can be discharged into environmental waters through industrial effluents, posing a potential threat to aquatic ecosystems and public health.[1][2] The monitoring of azo dyes in wastewater is critical because their degradation can lead to the formation of toxic and carcinogenic aromatic amines.[1][2][3] High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is a robust, sensitive, and reliable analytical technique for the accurate quantification of this compound in complex matrices like wastewater.[4][5] This application note provides a detailed protocol for the determination of this compound in wastewater, including sample preparation, HPLC-PDA analysis, and method validation.

Principle

This method employs reversed-phase HPLC to separate this compound from other components in the wastewater sample. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent allows for efficient separation. The sample is first filtered to remove particulate matter and then subjected to Solid-Phase Extraction (SPE) for cleanup and concentration. Quantification is achieved by monitoring the absorbance of the eluate at the maximum wavelength (λmax) of this compound, which is approximately 520 nm, using a PDA detector.[5][6]

Instrumentation and Materials
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and column thermostat.

    • Photodiode Array (PDA) or UV-Vis detector.

    • Analytical balance.

    • pH meter.

    • Vortex mixer.

    • Ultrasonicator.

    • Solid-Phase Extraction (SPE) manifold.

    • Nitrogen evaporator (optional).

  • Chemicals and Reagents:

    • This compound analytical standard.

    • HPLC-grade Methanol (B129727).

    • HPLC-grade Acetonitrile.

    • Ammonium acetate (B1210297) (analytical grade).

    • Ultrapure water.

    • C18 SPE cartridges (e.g., 500 mg, 6 mL).

    • 0.45 µm syringe filters.[7]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of ultrapure water in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Intermediate Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with ultrapure water.

  • Calibration Standards (e.g., 0.5 - 25 µg/mL): Prepare a series of calibration standards by appropriately diluting the intermediate standard solution with the mobile phase or ultrapure water. These standards should cover the expected concentration range of the samples.

Protocol 2: Sample Preparation from Wastewater
  • Filtration: Collect the wastewater sample in a clean container. To remove suspended solid particles, filter the sample through a 0.45 µm syringe filter.[7]

  • Solid-Phase Extraction (SPE) - Cleanup and Concentration:

    • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.[8] Do not allow the cartridge to dry.

    • Loading: Load a known volume (e.g., 50-100 mL) of the filtered wastewater sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

    • Washing: Wash the cartridge with 5 mL of ultrapure water to remove hydrophilic interferences.[8]

    • Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes to remove excess water.

    • Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase. Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Protocol 3: HPLC-PDA Analysis
  • Instrument Setup: Set up the HPLC-PDA system according to the parameters outlined in Table 1 .

  • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject the prepared calibration standards in ascending order of concentration to generate a calibration curve.

  • Sample Analysis: Inject the prepared wastewater samples.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve.

Data Presentation

Table 1: HPLC-PDA Instrument Parameters
ParameterCondition
HPLC System Agilent 1290 Infinity LC, Waters ACQUITY UPLC, or equivalent[3][9]
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[4]
Mobile Phase A 0.02 M Ammonium Acetate in Water[5]
Mobile Phase B Methanol[5]
Gradient Elution Time (min)
Flow Rate 0.8 mL/min[5]
Injection Volume 10 µL[5]
Column Temperature 35 °C
Detection PDA Detector
Wavelength 520 nm[5][6]
Table 2: Typical Method Validation Performance

The analytical method should be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ.[5]

Validation ParameterTypical Performance Range
Linearity (R²) ≥ 0.999[5][8]
Limit of Detection (LOD) 1 - 2 µg/mL (in matrix)[5][10]
Limit of Quantitation (LOQ) 3 - 6 µg/mL (in matrix)[5][10]
Accuracy (Recovery %) 98 - 116%[5][10]
Precision (RSD %) < 4%[5][10]

Visualizations

G Overall Experimental Workflow A Wastewater Sample Collection B Filtration (0.45 µm filter) A->B Remove Solids C Solid-Phase Extraction (SPE) (Cleanup & Concentration) B->C Isolate Analyte D Elution & Reconstitution C->D Prepare for Injection E HPLC-PDA Analysis D->E Inject Sample F Data Processing & Quantification E->F Generate Chromatogram

Caption: Experimental workflow for this compound quantification.

G Solid-Phase Extraction (SPE) Protocol Logic cluster_0 SPE Cartridge (C18) A Step 1: Conditioning Activate stationary phase with Methanol, then equilibrate with Water B Step 2: Sample Loading Pass filtered wastewater through cartridge. This compound is retained. A->B C Step 3: Washing Pass Water to remove hydrophilic impurities. Analyte remains bound. B->C D Step 4: Elution Pass Methanol to disrupt analyte-sorbent interaction and collect this compound. C->D

Caption: Logical steps of the Solid-Phase Extraction protocol.

Conclusion

The described method, combining Solid-Phase Extraction with High-Performance Liquid Chromatography and PDA detection, provides a selective, accurate, and reliable protocol for the quantification of this compound in wastewater samples. The method demonstrates excellent performance characteristics in terms of linearity, sensitivity, and recovery, making it suitable for routine environmental monitoring and regulatory compliance testing.

References

Application Notes: Photocatalytic Degradation of Azo Rubine using TiO₂ Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), are widely used in the textile, food, and printing industries.[1] Azo Rubine (also known as Carmoisine) is a synthetic red azo dye that can be a significant environmental pollutant if released into wastewater without proper treatment.[2] Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis using titanium dioxide (TiO₂) nanoparticles, have emerged as a highly effective method for degrading these complex organic molecules.[3] This process utilizes UV or solar irradiation to generate highly reactive oxygen species (ROS) that can mineralize the dye into less harmful substances like CO₂, water, and inorganic ions.[3][4]

Principle of TiO₂ Photocatalysis

Titanium dioxide is a semiconductor material widely used in photocatalysis due to its high stability, non-toxicity, and cost-effectiveness.[4] The degradation mechanism is initiated when TiO₂ nanoparticles are irradiated with light of energy greater than their band gap (~3.2 eV for anatase TiO₂), typically UV light.[4] This process, known as charge separation, promotes an electron (e⁻) from the valence band to the conduction band, leaving a positive hole (h⁺) behind.[4]

These electron-hole pairs migrate to the catalyst surface and initiate a series of redox reactions:

  • Hole (h⁺) Reactions: The positive holes react with water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the TiO₂ surface to produce highly reactive hydroxyl radicals (•OH).[5]

  • Electron (e⁻) Reactions: The electrons in the conduction band react with dissolved oxygen molecules (O₂) to form superoxide (B77818) radical anions (O₂⁻•).[4][5]

These generated reactive species (•OH and O₂⁻•) are powerful oxidizing agents that attack the this compound molecules, breaking down the chromophoric azo bond and subsequently degrading the aromatic intermediates.[4][5] The overall process leads to the decolorization and mineralization of the dye.

Factors Influencing Degradation Efficiency

The efficiency of the photocatalytic degradation of this compound is dependent on several key experimental parameters:

  • pH of the Solution: The pH affects the surface charge of the TiO₂ nanoparticles and the ionization state of the dye molecule.[3] The point of zero charge (pzc) for TiO₂ is typically around pH 6.0-6.5. At pH values below the pzc, the TiO₂ surface is positively charged, enhancing the adsorption of anionic dyes like this compound. Conversely, at higher pH, the surface is negative, leading to repulsion.[3][6]

  • Catalyst Concentration (TiO₂ Dosage): Increasing the catalyst dosage generally increases the number of available active sites, leading to a higher degradation rate.[4][7] However, beyond an optimal concentration, the solution becomes more turbid, which can scatter the UV light and reduce the overall efficiency due to a screening effect.[7]

  • Initial Dye Concentration: At low concentrations, the degradation rate increases with increasing dye concentration. However, at higher concentrations, more dye molecules are adsorbed onto the catalyst surface, which can inhibit the penetration of light to the TiO₂ surface, thereby reducing the generation of reactive radicals and lowering the degradation efficiency.[8]

  • Light Intensity and Wavelength: The rate of degradation is directly proportional to the light intensity, as higher intensity generates more photons to create electron-hole pairs. The light source must provide energy equal to or greater than the bandgap of TiO₂.

  • Presence of Oxidizing Agents: The addition of agents like hydrogen peroxide (H₂O₂) can sometimes enhance the degradation rate by acting as an additional source of hydroxyl radicals.[9][10]

Experimental Protocols

Protocol 1: Preparation of TiO₂ Nanoparticle Suspension

Objective: To prepare a homogenous aqueous suspension of TiO₂ nanoparticles for use in the photocatalytic experiment.

Materials:

  • Titanium dioxide (TiO₂) nanoparticles (e.g., Degussa P25 or anatase phase)

  • Deionized (DI) water

  • Magnetic stirrer and stir bar

  • Ultrasonic bath/sonicator

  • Beaker

Procedure:

  • Weigh the desired amount of TiO₂ nanoparticles (e.g., to achieve a final concentration of 1.0 g/L).[8]

  • Add the TiO₂ powder to a beaker containing a specific volume of DI water.

  • Place the beaker on a magnetic stirrer and stir for 30 minutes to ensure initial wetting of the powder.

  • For improved dispersion and to break up agglomerates, place the beaker in an ultrasonic bath for 15-30 minutes.

  • The resulting homogenous suspension is now ready for use as the photocatalyst.

Protocol 2: Photocatalytic Degradation of this compound

Objective: To perform the photocatalytic degradation of this compound dye under controlled laboratory conditions.

Materials:

  • This compound stock solution (e.g., 100 mg/L)

  • Prepared TiO₂ nanoparticle suspension (from Protocol 1)

  • Photoreactor (e.g., a 250 mL beaker or a specialized reactor vessel)

  • UV lamp (e.g., low-pressure mercury vapor lamp)[11]

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Syringes and syringe filters (0.45 µm) for sampling

Procedure:

  • Pipette the required volume of this compound stock solution into the photoreactor and dilute with DI water to the desired initial concentration (e.g., 20 mg/L).

  • Add a magnetic stir bar to the reactor.

  • Adjust the pH of the dye solution to the desired value using 0.1 M HCl or 0.1 M NaOH.[3]

  • Add the required volume of the prepared TiO₂ suspension to the photoreactor to achieve the target catalyst loading (e.g., 1.0 g/L).[7]

  • Place the reactor on a magnetic stirrer in a dark environment (e.g., cover with aluminum foil) and stir for 30-60 minutes. This allows the system to reach adsorption-desorption equilibrium. Take an initial sample ("time 0") at the end of this period.

  • Position the UV lamp at a fixed distance from the reactor and turn it on to initiate the photocatalytic reaction.

  • Withdraw aliquots (e.g., 3-5 mL) of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Immediately filter each aliquot through a 0.45 µm syringe filter to remove the TiO₂ nanoparticles and stop the reaction.

  • Analyze the filtrate for the remaining this compound concentration using Protocol 3.

Protocol 3: Analysis of this compound Degradation

Objective: To quantify the concentration of this compound in the collected samples and determine the degradation efficiency.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • Filtered samples from Protocol 2

Procedure:

  • Turn on the UV-Vis Spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Determine the maximum absorbance wavelength (λ_max) of this compound by scanning a known concentration of the dye solution across the UV-Visible spectrum.

  • Set the spectrophotometer to measure absorbance at the determined λ_max.

  • Use DI water as a blank to zero the spectrophotometer.

  • Measure the absorbance of each filtered sample collected at different time intervals.

  • Calculate the concentration of this compound at each time point using a pre-established calibration curve (Absorbance vs. Concentration).

  • Calculate the degradation efficiency (%) using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 Where:

    • C₀ is the initial concentration of this compound (at time t=0, after equilibrium adsorption).

    • Cₜ is the concentration of this compound at a specific time interval 't'.

Data Presentation

Table 1: Effect of Key Parameters on this compound Degradation Efficiency. This table summarizes the expected trends based on typical photocatalysis studies.[3][4]

ParameterConditionDegradation Efficiency (%)Rate Constant (k, min⁻¹)Rationale
Solution pH pH 3HighHighFavorable electrostatic attraction between positive TiO₂ surface and anionic dye.[3]
pH 7ModerateModerateReduced attraction as TiO₂ surface approaches neutral charge.
pH 11LowLowElectrostatic repulsion between negative TiO₂ surface and anionic dye.[3]
TiO₂ Dosage 0.5 g/LModerateModerateLimited number of active catalytic sites.
1.0 g/LHighHighOptimal number of active sites for light absorption and reaction.[7]
2.0 g/LDecreasedDecreasedLight scattering and screening effect by excess particles reduces efficiency.[7]
Initial Dye Conc. 10 mg/LHighHighSufficient active sites available for the number of dye molecules.
30 mg/LModerateModerateIncreased competition for active sites.
50 mg/LLowLowSaturation of active sites and blockage of light penetration by dye molecules.[8]

Table 2: Kinetic Analysis of this compound Degradation. The degradation of azo dyes often follows pseudo-first-order kinetics according to the Langmuir-Hinshelwood model.[4][8]

Kinetic ModelEquationR² Value (Typical)Rate Constant (k)
Pseudo-First-Order ln(C₀/Cₜ) = kt> 0.95Varies with conditions

Where k is the apparent pseudo-first-order rate constant (min⁻¹).

Visualizations

G cluster_2 Dye Degradation vb Valence Band (VB) cb Conduction Band (CB) vb->cb h_plus Hole (h⁺) e_minus Electron (e⁻) oh_rad Hydroxyl Radical (•OH) h_plus->oh_rad + H₂O o2_rad Superoxide Radical (O₂⁻•) e_minus->o2_rad azo This compound oh_rad->azo o2_rad->azo deg Degradation Products (CO₂, H₂O, etc.) azo->deg

Caption: Mechanism of TiO₂ photocatalysis for azo dye degradation.

G prep 1. Prepare Reagents (this compound Solution, TiO₂ Suspension) setup 2. Setup Reactor (Add Dye, Adjust pH, Add TiO₂) prep->setup equil 3. Equilibrate in Dark (30 min stirring) setup->equil irrad 4. UV Irradiation (Start Reaction) equil->irrad sample 5. Collect Samples (At timed intervals) irrad->sample filter 6. Filter Samples (Remove TiO₂ nanoparticles) sample->filter analyze 7. UV-Vis Analysis (Measure Absorbance at λmax) filter->analyze calc 8. Calculate Results (Degradation %, Rate Constant) analyze->calc

Caption: Experimental workflow for photocatalytic degradation of this compound.

References

Application Notes and Protocols for the In Vivo Micronucleus Assay Using Azo Rubine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vivo mammalian erythrocyte micronucleus assay is a critical tool in genetic toxicology for the detection of chromosomal damage.[1][2] This assay identifies substances that cause cytogenetic damage, leading to the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis.[1][3][4][5] These application notes provide a detailed protocol for conducting the in vivo micronucleus assay in rodents, with a specific focus on the food additive Azo Rubine (also known as Carmoisine or E122). This compound is a synthetic red azo dye used in various food products and pharmaceuticals.[6] The protocol is based on the OECD 474 guideline for the Mammalian Erythrocyte Micronucleus Test.[1][7]

Principle of the Assay

The in vivo micronucleus test assesses the potential of a test substance to induce chromosomal damage or damage to the mitotic apparatus in erythroblasts.[1] When an erythroblast develops into a polychromatic erythrocyte (PCE), its main nucleus is extruded. Any micronucleus formed as a result of chromosomal damage remains in the anucleated cytoplasm.[1] An increase in the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in treated animals compared to controls is an indication of genotoxicity.[1] This assay is advantageous as it considers in vivo metabolism, pharmacokinetics, and DNA repair processes.[1]

Materials and Reagents

  • Test Substance: this compound (Carmoisine, E122)

  • Animals: Healthy, young adult rodents (mice are commonly used)[1]

  • Positive Control: Cyclophosphamide[1]

  • Negative Control (Vehicle): Saline or distilled water

  • Fetal Bovine Serum (FBS)

  • Methanol (B129727) (absolute)

  • Giemsa stain

  • Phosphate (B84403) buffer (for Giemsa stain dilution)

  • Microscope slides

  • Pipettes

  • Syringes and needles (for dosing and euthanasia)

  • Centrifuge tubes

  • Microscope with oil immersion objective

Experimental Protocol

Animal Selection and Acclimatization
  • Animal Model: Use healthy, young adult mice (e.g., Swiss albino or F1 hybrids like CBA × C57Bl6/j), typically 6-10 weeks old.[6]

  • Group Size: A minimum of 5 male and 5 female animals per group is recommended.[1]

  • Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days before the start of the experiment.

Dose Selection and Administration
  • Dose Range Finding Study: A preliminary study may be conducted to determine the appropriate dose levels. The highest dose should be the maximum tolerated dose (MTD), which induces some signs of toxicity without causing death or excessive suffering.

  • This compound Dosing: Based on previous studies, a dose range of 250, 500, 1000, and 2000 mg/kg body weight can be used for this compound.[6]

  • Administration: Administer this compound orally (gavage) as an aqueous solution. In some studies, the substance is administered twice, with a 24-hour interval between administrations.[6]

  • Control Groups:

    • Negative Control: Administer the vehicle (e.g., saline or distilled water) using the same volume and route as the test substance.

    • Positive Control: Administer a known genotoxic agent, such as cyclophosphamide (B585), to demonstrate the sensitivity of the test system. A common dose for cyclophosphamide is 20-40 mg/kg, administered intraperitoneally.[1]

Sample Collection
  • Timing: Collect bone marrow samples 24 hours after the last administration of the test substance.[6] Some protocols also include a 48-hour sampling time.[1]

  • Euthanasia: Humanely euthanize the animals by a method such as cervical dislocation or CO2 asphyxiation.

  • Bone Marrow Extraction:

    • Dissect both femurs and clean them of muscle tissue.

    • Cut the ends of the femurs to expose the marrow cavity.

    • Flush the bone marrow from each femur into a centrifuge tube containing a small amount of Fetal Bovine Serum (FBS) using a syringe and needle.

    • Gently aspirate and re-suspend the bone marrow to create a single-cell suspension.

    • Centrifuge the cell suspension at a low speed (e.g., 1000 rpm for 5 minutes).

    • Discard the supernatant and resuspend the cell pellet in a small volume of FBS.

Slide Preparation and Staining
  • Smear Preparation:

    • Place a small drop of the bone marrow cell suspension onto a clean microscope slide.

    • Using a spreader slide held at a 45-degree angle, draw the spreader back into the drop and then push it forward in a smooth, swift motion to create a thin smear.

    • Allow the slides to air dry.

  • Fixation: Fix the dried smears by immersing the slides in absolute methanol for at least 5 minutes.

  • Giemsa Staining:

    • Prepare a fresh working solution of Giemsa stain (e.g., 1:10 dilution in phosphate buffer, pH 6.8).

    • Stain the slides by immersing them in the Giemsa solution for 10-20 minutes.

    • Rinse the slides with distilled water and allow them to air dry completely.

Scoring and Data Analysis
  • Microscopic Analysis:

    • Examine the slides under a microscope with a high-power oil immersion objective (100x).

    • Score at least 4000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei.[6]

    • Micronuclei should be small, round, non-refractile, and have a similar staining intensity to the main nucleus (before extrusion).

  • Cytotoxicity Assessment: Determine the ratio of polychromatic erythrocytes (PCEs) to normochromatic erythrocytes (NCEs) by counting a total of at least 500 erythrocytes per animal.[6] A significant decrease in the PCE/NCE ratio in treated groups compared to the negative control indicates cytotoxicity.

  • Statistical Analysis:

    • The number of micronucleated PCEs (MN-PCEs) per 4000 PCEs is the primary endpoint.

    • Compare the MN-PCE frequencies of the treated groups with the negative control group using appropriate statistical methods (e.g., Chi-square test or Fisher's exact test).

    • A positive result is a dose-dependent and statistically significant increase in the frequency of MN-PCEs in at least one dose group.

Data Presentation

Table 1: Hypothetical Results of an In Vivo Micronucleus Assay with this compound

Treatment GroupDose (mg/kg)Number of Animals (M/F)MN-PCEs per 4000 PCEs (Mean ± SD)PCE / (PCE+NCE) Ratio
Vehicle Control05/51.5 ± 0.50.55 ± 0.05
This compound2505/51.8 ± 0.60.53 ± 0.06
This compound5005/52.1 ± 0.70.51 ± 0.07
This compound10005/52.9 ± 0.90.48 ± 0.08
This compound20005/53.5 ± 1.10.45 ± 0.09
Positive Control (Cyclophosphamide)405/525.6 ± 4.2 0.35 ± 0.07

**Statistically significant increase compared to vehicle control (p < 0.05). *Statistically significant increase compared to vehicle control (p < 0.001).

Visualizations

Experimental Workflow

G cluster_treatment Treatment cluster_sampling Sampling cluster_analysis Analysis animal_prep Animal Acclimatization (≥ 5 days) group_assignment Group Assignment (Vehicle, this compound Doses, Positive Control) animal_prep->group_assignment dosing Dosing (e.g., Oral Gavage for this compound, IP for Positive Control) group_assignment->dosing euthanasia Euthanasia (24h post-last dose) dosing->euthanasia bone_marrow Bone Marrow Extraction (Femurs) euthanasia->bone_marrow smear_prep Slide Smear Preparation bone_marrow->smear_prep fixation Methanol Fixation smear_prep->fixation staining Giemsa Staining fixation->staining scoring Microscopic Scoring (≥ 4000 PCEs/animal) staining->scoring data_analysis Data and Statistical Analysis scoring->data_analysis

Caption: Experimental workflow for the in vivo micronucleus assay.

Potential Metabolic Activation Pathway of this compound

Azo dyes like this compound can be metabolized by azoreductase enzymes produced by the gut microbiota. This process, known as azoreduction, cleaves the azo bond (-N=N-), leading to the formation of aromatic amines. These aromatic amines can be further metabolized and may have genotoxic potential.

G azo_rubine This compound (in GI Tract) azoreductase Azoreductase (from Gut Microbiota) azo_rubine->azoreductase Azo Bond Cleavage aromatic_amines Aromatic Amines (Metabolites) azoreductase->aromatic_amines absorption Systemic Absorption aromatic_amines->absorption dna_adducts Potential DNA Adduct Formation in Bone Marrow Erythroblasts absorption->dna_adducts micronucleus Micronucleus Formation dna_adducts->micronucleus

References

The Application of Azo Rubine in Textile Dyeing Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo Rubine, also known as Carmoisine, Acid Red 14, or C.I. 14720, is a monoazo dye belonging to the acid dye class.[1] Due to its vibrant bluish-red hue, good water solubility, and cost-effectiveness, it finds extensive application in the dyeing of various natural and synthetic fibers, particularly protein fibers like wool and silk, and synthetic polyamides like nylon.[1][2][3] Its molecular structure features the characteristic azo bond (-N=N-) which acts as the chromophore. The presence of sulfonic acid groups imparts water solubility and enables the dye to form ionic bonds with the amino groups present in protein and polyamide fibers under acidic conditions.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in textile dyeing research, focusing on wool, silk, and nylon fibers.

Data Presentation

Table 1: General Properties of this compound (Acid Red 14)
PropertyValueReference
C.I. NameAcid Red 14[3]
C.I. Number14720[2][6]
CAS Number3567-69-9[1][3]
Chemical ClassMonoazo[6]
Molecular FormulaC₂₀H₁₂N₂Na₂O₇S₂[1]
Molecular Weight502.43 g/mol [1]
AppearanceRed to dark red powder[1]
SolubilitySoluble in water[1][7]
Table 2: Typical Colorfastness Properties of this compound (Acid Red 14) on Textiles
Fastness PropertyTest StandardRating (Wool/Silk)Rating (Nylon)
Lightfastness ISO 105-B023 - 4.53 - 4
Wash Fastness (Color Change) ISO 105-C063 - 42 - 3
Wash Fastness (Staining) ISO 105-C063 - 42 - 3
Rubbing Fastness (Dry) ISO 105-X1244
Rubbing Fastness (Wet) ISO 105-X1233
Perspiration Fastness ISO 105-E044 - 4.53 - 4
Note: Fastness ratings are on a scale of 1 to 5 for washing, rubbing, and perspiration (5 being the best), and 1 to 8 for lightfastness (8 being the best). The data is compiled from typical manufacturer specifications and may vary depending on the substrate, dye concentration, and dyeing process.[6][8]
Table 3: Recommended Dyeing Parameters for this compound on Various Fibers
ParameterWoolSilkNylon
Dye Concentration (% owf) 1.0 - 3.0%0.5 - 2.0%1.0 - 2.0%
Liquor Ratio 1:30 - 1:501:30 - 1:501:20 - 1:40
Dyeing pH 4.0 - 5.54.5 - 6.04.5 - 5.5
pH Adjusting Agent Acetic Acid or Formic AcidAcetic AcidAcetic Acid
Auxiliaries 10-20% Glauber's salt (Na₂SO₄), 1% Leveling agent5-10% Glauber's salt (Na₂SO₄), 1% Leveling agent1 g/L Leveling agent
Initial Temperature 40°C30°C40°C
Rate of Temperature Rise 1.5°C / minute1.0°C / minute2.0°C / minute
Final Dyeing Temperature 95 - 100°C (Boil)85 - 90°C90 - 100°C
Dyeing Time at Final Temp. 45 - 60 minutes45 - 60 minutes30 - 45 minutes

Experimental Protocols

Protocol 1: Dyeing of Wool with this compound

1. Materials:

  • Scoured wool fabric

  • This compound (Acid Red 14)

  • Glauber's salt (Sodium Sulfate, Na₂SO₄)

  • Acetic acid (CH₃COOH)

  • Leveling agent (e.g., a weakly cationic surfactant)

  • Distilled water

  • Laboratory dyeing machine (e.g., shaking water bath or beaker dyer)

2. Procedure:

  • Pre-treatment: Ensure the wool fabric is properly scoured to remove any impurities. Wet the fabric thoroughly in distilled water.

  • Dye Bath Preparation:

    • Set the liquor ratio to 1:40 (e.g., for 5 g of wool, use 200 mL of water).

    • Prepare the dye bath with the required amount of distilled water.

    • Add 10% (on weight of fabric, owf) of Glauber's salt and 1% (owf) of a suitable leveling agent. Stir until dissolved.

    • Adjust the pH of the dye bath to 4.5 - 5.0 using a dilute solution of acetic acid.

    • Separately dissolve the required amount of this compound (e.g., 2% owf) in a small amount of hot water and add it to the dye bath.

  • Dyeing Process:

    • Introduce the pre-wetted wool fabric into the dye bath at an initial temperature of 40°C.

    • Run the machine for 10 minutes to ensure even wetting and dye distribution.

    • Raise the temperature to the boil (98-100°C) at a rate of 1.5°C per minute.

    • Continue dyeing at the boil for 45-60 minutes.

  • After-treatment:

    • Cool the dye bath down to 70°C before draining.

    • Rinse the dyed fabric thoroughly with warm water, followed by cold water, until the rinsing water is clear.

    • Squeeze the fabric to remove excess water and air dry at room temperature.

Protocol 2: Dyeing of Silk with this compound

1. Materials:

  • Degummed silk fabric

  • This compound (Acid Red 14)

  • Glauber's salt (Sodium Sulfate, Na₂SO₄)

  • Acetic acid (CH₃COOH)

  • Leveling agent

  • Distilled water

  • Laboratory dyeing machine

2. Procedure:

  • Pre-treatment: Use degummed silk fabric. Thoroughly wet the fabric before dyeing.

  • Dye Bath Preparation:

    • Set the liquor ratio to 1:40.

    • Prepare the dye bath with distilled water and add 5% (owf) of Glauber's salt and 1% (owf) leveling agent.

    • Adjust the pH to 5.0 - 5.5 with acetic acid.

    • Add the pre-dissolved this compound dye (e.g., 1% owf) to the bath.

  • Dyeing Process:

    • Enter the wetted silk fabric into the dye bath at 30°C.

    • Gradually increase the temperature to 85-90°C at a rate of 1.0°C per minute.

    • Maintain this temperature for 45-60 minutes, ensuring gentle agitation to prevent fabric damage.

  • After-treatment:

    • Allow the dye bath to cool gradually to about 50°C.

    • Rinse the fabric in lukewarm water and then in cold water until the water runs clear.

    • Gently squeeze out excess water and air dry away from direct sunlight.

Protocol 3: Dyeing of Nylon with this compound

1. Materials:

  • Scoured nylon fabric

  • This compound (Acid Red 14)

  • Acetic acid (CH₃COOH)

  • Leveling agent (e.g., non-ionic or weakly anionic)

  • Distilled water

  • Laboratory dyeing machine

2. Procedure:

  • Pre-treatment: Scour the nylon fabric with a non-ionic detergent solution to remove any oils and finishes. Rinse thoroughly.

  • Dye Bath Preparation:

    • Set the liquor ratio to 1:30.

    • Prepare the dye bath with the required amount of water and 1 g/L of a suitable leveling agent.

    • Add the pre-dissolved this compound dye (e.g., 2% owf).

    • Adjust the pH of the bath to 4.5-5.5 using acetic acid.[9]

  • Dyeing Process:

    • Introduce the pre-wetted nylon fabric into the dye bath at 40°C.

    • Raise the temperature to 90-100°C at a rate of 2°C per minute.

    • Hold the temperature for 30-45 minutes.[9]

  • After-treatment:

    • Cool the dye bath to 70°C.

    • Rinse the dyed fabric with warm and then cold water.

    • An optional after-treatment with a synthetic tanning agent can be performed to improve wet fastness.

    • Squeeze and air dry.

Protocol 4: Evaluation of Colorfastness

1. Lightfastness (ISO 105-B02):

  • Place specimens of the dyed fabric in a xenon arc lamp apparatus.[10][11]

  • Simultaneously expose a set of blue wool references (scale 1-8).[10]

  • Expose the samples to artificial light under controlled conditions, representative of natural daylight (D65).[10][11]

  • Assess the change in color of the test specimen by comparing the fading with that of the blue wool references using a Grey Scale for assessing change in colour.[10]

2. Wash Fastness (ISO 105-C06):

  • Prepare a composite specimen by sewing the dyed fabric (100 mm x 40 mm) with a standard multi-fiber adjacent fabric.[12]

  • Place the specimen in a stainless-steel container with a specified soap solution (e.g., 4 g/L ECE phosphate (B84403) detergent and 1 g/L sodium perborate) and stainless-steel balls.[12]

  • Agitate the container in a laurometer at a specified temperature (e.g., 40°C, 50°C, or 60°C) for a defined time (e.g., 30 or 45 minutes).[12][13]

  • After the test, rinse and dry the composite specimen.

  • Assess the change in color of the dyed specimen and the degree of staining on the adjacent multi-fiber fabric using the appropriate Grey Scales.[12]

3. Rubbing Fastness (ISO 105-X12):

  • Fix the dyed fabric specimen onto the base of a crockmeter.[14][15]

  • Dry Rubbing: Cover the rubbing finger with a piece of standard white cotton cloth and perform 10 cycles of rubbing with a downward force of 9N.[14][16]

  • Wet Rubbing: Wet a fresh piece of standard white cotton cloth to a specific moisture pickup (typically 95-100%), then repeat the rubbing process.[16][17]

  • Assess the degree of color transfer to the white cotton cloths using the Grey Scale for assessing staining.[15][18]

Mandatory Visualization

Experimental_Workflow_for_Textile_Dyeing cluster_prep 1. Preparation cluster_dyeing 2. Dyeing Process cluster_post 3. Post-treatment & Analysis cluster_eval 4. Quality Assessment Fabric_Prep Fabric Pre-treatment (Scouring/Degumming) Dye_Bath_Prep Dye Bath Preparation (Water, Auxiliaries, pH Adjust, Dye) Dyeing Dyeing (Introduce Fabric, Ramp Temperature, Hold at Final Temperature) Fabric_Prep->Dyeing Dye_Bath_Prep->Dyeing Rinsing Cooling & Rinsing Dyeing->Rinsing Drying Drying Rinsing->Drying Evaluation Evaluation of Dyed Fabric Drying->Evaluation Color_Strength Color Strength (K/S) Measurement Evaluation->Color_Strength Fastness_Testing Colorfastness Testing (Light, Wash, Rub) Evaluation->Fastness_Testing

Caption: Workflow for this compound application in textile dyeing.

Colorfastness_Testing_Workflow cluster_light Lightfastness (ISO 105-B02) cluster_wash Wash Fastness (ISO 105-C06) cluster_rub Rubbing Fastness (ISO 105-X12) Dyed_Fabric Dyed Fabric Sample Light_Exposure Expose to Xenon Arc Lamp with Blue Wool Standards Dyed_Fabric->Light_Exposure Wash_Test Agitate with Multi-fiber Fabric in Soap Solution Dyed_Fabric->Wash_Test Rub_Test Rub with Dry & Wet Cotton Cloth (Crockmeter) Dyed_Fabric->Rub_Test Light_Assess Assess Fading vs. Blue Wool Scale (1-8) Light_Exposure->Light_Assess Wash_Assess Assess Color Change & Staining vs. Grey Scale (1-5) Wash_Test->Wash_Assess Rub_Assess Assess Staining of Cloth vs. Grey Scale (1-5) Rub_Test->Rub_Assess

References

Azo Rubine: Application Notes and Protocols for Drug Development Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo Rubine, a synthetic red azo dye also known as Carmoisine, is utilized in the pharmaceutical industry primarily as an excipient for coloring oral dosage forms, aiding in product identification and differentiation.[1][2] Beyond its role as a simple colorant, this compound's distinct color and relative stability offer potential as a visual marker in various drug development studies. Its application can aid in the preliminary tracking of formulation behavior, uniformity of mixing, and in vivo transit visualization.[3] These application notes provide an overview of the potential uses of this compound as a marker and offer generalized protocols for its application in a research and development setting.

Physicochemical Properties and Specifications

A solid understanding of this compound's properties is crucial for its effective use as a marker.

PropertyValueReference
Synonyms Carmoisine, Food Red 3, CI 14720[3]
CAS Number 3567-69-9[3]
Molecular Formula C₂₀H₁₂N₂Na₂O₇S₂[4]
Molecular Weight 502.44 g/mol [4]
Appearance Red to maroon powder[3]
Solubility Soluble in water[3]
Purity (typical) ≥ 95% (HPLC)[3]

Applications in Drug Development

This compound can be employed as a marker in several stages of drug development:

  • Formulation Development: To visually assess the uniformity of mixing of low-dose active pharmaceutical ingredients (APIs) with excipients in solid dosage forms.

  • In Vitro Dissolution and Release Studies: To visually track the dispersion of a formulation in dissolution media.

  • In Vivo Preclinical Studies (Non-GLP): As a visual marker to track the gastrointestinal transit and general biodistribution of an oral formulation in animal models. This is primarily for qualitative or semi-quantitative assessment.

  • Educational and Demonstrative Purposes: To create visually compelling demonstrations of drug delivery principles.

Experimental Protocols

The following are generalized protocols. Researchers must adapt and validate these protocols for their specific experimental needs and in compliance with institutional and regulatory guidelines.

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the preparation of a stock solution for incorporating this compound into liquid or semi-solid formulations.

Materials:

  • This compound powder

  • Purified water (e.g., deionized or distilled)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Transfer the powder to a volumetric flask of the appropriate size.

  • Add a portion of the purified water to the flask and dissolve the powder by gentle swirling or with the aid of a magnetic stirrer.

  • Once fully dissolved, add purified water to the calibration mark of the volumetric flask.

  • Mix the solution thoroughly to ensure homogeneity.

  • Store the stock solution in a well-sealed, light-protected container at room temperature.

Protocol 2: Incorporation of this compound into a Solid Oral Formulation

This protocol describes a method for incorporating this compound into a powder blend for tablets or capsules to act as a visual marker for content uniformity.

Materials:

  • This compound powder

  • Active Pharmaceutical Ingredient (API)

  • Excipients (e.g., lactose, microcrystalline cellulose)

  • Mortar and pestle or a suitable blender

  • Spatula

Procedure:

  • Calculate the required amount of this compound. A concentration of 0.01% to 0.1% (w/w) is often sufficient for visual marking.

  • Employ the principle of geometric dilution for uniform mixing.

  • Triturate the this compound with an approximately equal amount of one of the excipients (e.g., lactose) in a mortar until a visually uniform blend is achieved.

  • Sequentially add the remaining excipients and the API, ensuring thorough mixing at each step.

  • The final blend can be used for tableting or encapsulation. Visual inspection of the blend and the final dosage forms can provide a preliminary assessment of homogeneity.

Protocol 3: In Vivo Gastrointestinal Transit Visualization in Rodents

This protocol provides a framework for the qualitative assessment of GI transit of a formulation using this compound as a marker.

Materials:

  • Test formulation containing this compound

  • Animal model (e.g., mice or rats)

  • Oral gavage needle

  • Dissection tools

  • White background for visualization

Procedure:

  • Prepare the test formulation (e.g., a suspension or solution) containing a known concentration of this compound. Doses up to 2000 mg/kg have been used in mice for toxicity studies, though much lower concentrations are needed for simple visualization.[5]

  • Administer the formulation to the animals via oral gavage.

  • At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) post-administration, euthanize a subset of animals according to approved ethical protocols.

  • Perform a laparotomy to expose the gastrointestinal tract.

  • Visually inspect the stomach, small intestine, and large intestine against a white background to observe the location and distribution of the red-colored formulation.

  • Record the findings for each time point to create a qualitative timeline of GI transit.

Quantitative Data

Specific quantitative data on the use of this compound as a marker in drug development studies is limited in publicly available literature. The following table provides dosage information from a genotoxicity study in mice, which can serve as a reference for safety assessment in preclinical studies.

Animal ModelDosing RegimenDoses Administered (mg/kg body weight)Observed EffectReference
Mice (males, F1 hybrids CBA × C57Bl6/j)Oral gavage, twice with a 24-hour interval250, 500, 1000, 2000No statistically significant increase in the frequency of micronucleated polychromatophilic erythrocytes.[5]

Visualizations

Experimental Workflow for In Vivo Transit Study

The following diagram illustrates a typical workflow for an in vivo study using this compound as a marker to visualize gastrointestinal transit.

G cluster_prep Preparation cluster_admin Administration cluster_observation Observation cluster_analysis Analysis prep_formulation Prepare Formulation with this compound animal_dosing Oral Administration to Animal Models prep_formulation->animal_dosing time_points Euthanasia at Pre-defined Time Points animal_dosing->time_points dissection Dissection and GI Tract Exposure time_points->dissection visualization Visual Inspection of Formulation Transit dissection->visualization data_recording Qualitative Data Recording visualization->data_recording

Caption: Workflow for an in vivo gastrointestinal transit study using this compound.

Safety Considerations

While this compound is an approved food and pharmaceutical colorant in many regions, it is important to consider its potential toxicological profile. Some studies have suggested that certain azo dyes may have carcinogenic and mutagenic potential, often related to their metabolic degradation products, which can include aromatic amines.[1] However, this compound itself has not shown evidence of mutagenic or carcinogenic properties in some studies.[1] Researchers should always consult the relevant safety data sheets and regulatory guidelines when handling this compound and consider the ethical implications of its use in animal studies.

Conclusion

This compound can serve as a useful, cost-effective visual marker in the early stages of drug development for applications such as assessing mixing uniformity and visualizing gastrointestinal transit. The protocols provided herein offer a starting point for researchers, but it is imperative that these methods are tailored and validated for specific formulations and experimental goals. While a valuable tool for qualitative and semi-quantitative assessments, for rigorous quantitative analysis of drug distribution, more sensitive and specific analytical techniques, such as chromatography coupled with mass spectrometry, are required.

References

Application Notes and Protocols for the Biodegradation of Azo Rubine by Fungal and Bacterial Consortiums

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the biodegradation of Azo Rubine (also known as Carmoisine or Acid Red 14) using fungal and bacterial consortiums. The information is intended to guide researchers in establishing effective bioremediation strategies for this synthetic azo dye.

Introduction

This compound is a synthetic red azo dye widely used in the food, cosmetic, and pharmaceutical industries.[1] Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, posing environmental concerns. Microbial consortia, combining the metabolic capabilities of different microorganisms, have shown significant potential for the complete mineralization of this compound and other azo dyes. Typically, the biodegradation process involves an initial reductive cleavage of the azo bond (-N=N-) by bacterial azoreductases under microaerophilic or anaerobic conditions. This results in the formation of colorless aromatic amines, which can be further degraded by other microorganisms, such as fungi, through the action of oxidative enzymes like laccases and peroxidases.[2][3][4]

Data Presentation: Biodegradation of Azo Dyes by Microbial Consortia

The following tables summarize quantitative data from studies on the biodegradation of this compound and structurally similar azo dyes by various microbial consortia.

Table 1: Decolorization Efficiency of Azo Dyes by Bacterial Consortia under Optimized Conditions

Bacterial ConsortiumAzo Dye (Concentration)Decolorization Efficiency (%)Time (hours)Temperature (°C)pHReference
Providencia rettgeri & Pseudomonas sp. SUK1Reactive Black 5 (100 mg/L)983030 ± 0.27.0[1]
Providencia rettgeri & Pseudomonas sp. SUK1Reactive Orange 16 (100 mg/L)991230 ± 0.27.0[1]
Enterobacter aerogenes, Proteus rettgeri, Pseudomonas fluorescens & Staphylococcus aureusAzo-red (100 ppm)909632 ± 15.8[5]
Shewanella haliotis, Shewanella putrefaciens & Aeromonas hydrophilaReactive Red 120 (50 ppm)100430-357-8[6]
Pseudomonas, Bacillus, Staphylococcus & Micrococcus sp.Indosole Brilliant Red BA>95 (with glucose)Not specifiedNot specifiedNot specified[7]

Table 2: Decolorization Efficiency of Azo Dyes by Fungal and Fungal-Bacterial Consortia

Fungal/Fungal-Bacterial ConsortiumAzo Dye (Concentration)Decolorization Efficiency (%)Time (days/hours)Temperature (°C)pHReference
Aspergillus niger & Trichoderma virideSynozol Red (Concentration not specified)40 (A. niger), 36 (T. viride)60 daysNot specifiedNot specified[8]
Aspergillus niger & Trichoderma virideSynozol Navy-Blue (Concentration not specified)90 (A. niger), 87 (T. viride)60 daysNot specifiedNot specified[8]
Aspergillus ochraceus & Pseudomonas sp.Rubine GFL (150 mg/L)~54-66Not specifiedNot specifiedNot specified[9]
Coriolus versicolor, Phanerochaete chrysosporium, Pleurotus ostreatus & Myrothecium verrucariaCibacron yellow S-3R (Concentration not specified)~95Not specifiedNot specifiedNot specified[10]
Aspergillus sp. & Bacillus subtilis (and others)10 Azo Dyes Mix100Not specifiedNot specifiedNot specified[11][12][13]

Table 3: Reduction in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC)

Microbial ConsortiumAzo DyeTOC Reduction (%)COD Reduction (%)Reference
Providencia rettgeri & Pseudomonas sp. SUK1Reactive Black 562-63Not specified[1]
Providencia rettgeri & Pseudomonas sp. SUK1Direct Red 8164-81Not specified[1]
Aspergillus ochraceus & Pseudomonas sp.Rubine GFL5285[9]

Experimental Protocols

Protocol 1: Biodegradation of this compound by a Bacterial Consortium

This protocol is a synthesized methodology based on established procedures for azo dye degradation by bacterial consortia.[1][7][14]

1. Isolation and Enrichment of this compound-Degrading Bacteria: a. Collect soil or water samples from a site contaminated with textile or dye industry effluents. b. In a 250 mL Erlenmeyer flask, add 10 g of the soil sample to 100 mL of Nutrient Broth medium. c. Supplement the medium with 100 mg/L of this compound. d. Incubate the flask at 30-37°C under static (microaerophilic) conditions for 3-5 days. e. After incubation, transfer 10 mL of the enriched culture to a fresh flask of the same medium and incubate under the same conditions. Repeat this step 3-4 times for acclimatization.

2. Development of the Bacterial Consortium: a. After the final enrichment, streak a loopful of the culture onto Nutrient Agar plates containing 100 mg/L this compound. b. Incubate the plates at 30-37°C for 48 hours. c. Select morphologically distinct colonies that show a clear zone of decolorization around them. d. Purify the selected isolates by re-streaking on fresh plates. e. To create the consortium, inoculate equal volumes of 24-hour old liquid cultures of each selected bacterial isolate into a flask containing Nutrient Broth. For instance, if three isolates are selected, mix them in a 1:1:1 ratio.[6]

3. Biodegradation Experiment: a. Prepare 250 mL Erlenmeyer flasks containing 100 mL of Mineral Salt Medium (MSM) supplemented with a carbon source (e.g., 1% glucose) and 100 mg/L of this compound. b. Inoculate the flasks with 10% (v/v) of the 24-hour old bacterial consortium culture. c. Incubate the flasks at 30-35°C and pH 7.0-8.0 under static conditions for optimal decolorization.[6] d. Withdraw samples at regular intervals (e.g., every 4, 8, 12, 24 hours) to measure decolorization. e. Determine the percentage of decolorization by measuring the absorbance of the supernatant at the maximum wavelength of this compound (around 516 nm) using a UV-Vis spectrophotometer. f. Calculate the decolorization percentage using the formula: % Decolorization = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Protocol 2: Biodegradation of this compound by a Fungal-Bacterial Consortium

This protocol outlines the development and application of a consortium combining fungal and bacterial strains for enhanced degradation of this compound.[9][15]

1. Cultivation of Fungal and Bacterial Strains: a. Fungal Strain (e.g., Aspergillus niger): Inoculate the fungal strain into a 250 mL Erlenmeyer flask containing 100 mL of Malt Extract Broth. Incubate at 28-30°C for 72 hours with shaking (150 rpm). b. Bacterial Strain (e.g., Pseudomonas aeruginosa): Inoculate the bacterial strain into a 250 mL Erlenmeyer flask containing 100 mL of Luria-Bertani (LB) Broth. Incubate at 30°C for 24 hours with shaking (150 rpm).

2. Preparation of the Fungal-Bacterial Consortium: a. Harvest the bacterial cells from the LB broth by centrifugation at 10,000 rpm for 10 minutes. b. After 72 hours of fungal growth, add the harvested bacterial pellet to the fungal culture flask. c. This co-culture represents the fungal-bacterial consortium.

3. Biodegradation Experiment: a. To the flask containing the established fungal-bacterial consortium, add this compound to a final concentration of 100 mg/L. b. Incubate the flask at 30°C with shaking (150 rpm). c. Monitor the decolorization over time by withdrawing samples, centrifuging to remove biomass, and measuring the absorbance of the supernatant at the maximum wavelength of this compound. d. Analyze the degradation products using techniques like HPLC and GC-MS to confirm the breakdown of the dye molecule.

Visualizations

Experimental Workflow for Bacterial Consortium

bacterial_workflow cluster_prep Consortium Preparation cluster_exp Biodegradation Experiment A Sample Collection (Contaminated Soil/Water) B Enrichment Culture (Nutrient Broth + this compound) A->B C Isolation on Agar Plates (Selection of Decolorizing Colonies) B->C D Pure Culture of Isolates C->D E Development of Consortium (Mixing Pure Cultures) D->E F Inoculation into MSM (+ this compound + Glucose) E->F Inoculation G Incubation (30-35°C, pH 7-8, Static) F->G H Sampling at Intervals G->H I Analysis (UV-Vis Spectrophotometry) H->I fungal_bacterial_workflow cluster_fungal Fungal Culture cluster_bacterial Bacterial Culture cluster_exp Biodegradation F1 Inoculate Fungus (e.g., Aspergillus niger) F2 Incubate in Malt Extract Broth (72h, 28-30°C, shaking) F1->F2 C1 Combine Fungal Culture and Bacterial Cells F2->C1 Fungal Culture B1 Inoculate Bacterium (e.g., Pseudomonas aeruginosa) B2 Incubate in LB Broth (24h, 30°C, shaking) B1->B2 B3 Harvest Bacterial Cells (Centrifugation) B2->B3 B3->C1 Bacterial Pellet C2 Add this compound (100 mg/L) C1->C2 C3 Incubate (30°C, shaking) C2->C3 C4 Analysis (Spectrophotometry, HPLC, GC-MS) C3->C4 metabolic_pathway AzoRubine This compound (C20H12N2Na2O7S2) Intermediates Aromatic Amines (e.g., 4-aminonaphthalene-1-sulfonic acid and 4-amino-3-hydroxynaphthalene-1-sulfonic acid) AzoRubine->Intermediates Azoreductase (Reductive Cleavage of Azo Bond) RingCleavage Ring Cleavage Products (e.g., aliphatic acids) Intermediates->RingCleavage Laccases, Peroxidases (Hydroxylation & Ring Opening) TCA TCA Cycle Intermediates RingCleavage->TCA Mineralization CO2 + H2O + SO4^2- TCA->Mineralization

References

Application Notes and Protocols: Azo Dyes for Visualizing Amyloid Deposits in Tissue Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyloidosis is a group of diseases characterized by the extracellular deposition of insoluble, misfolded proteins, forming amyloid fibrils. The accurate visualization of these amyloid deposits in tissue sections is crucial for diagnostics, preclinical research, and the development of therapeutics. While a variety of staining methods exist, direct dyes, particularly those from the azo dye family, are widely utilized for their ability to selectively bind to the β-pleated sheet conformation characteristic of amyloid fibrils.

Historically, Congo Red has been established as the "gold standard" for amyloid staining due to its high specificity and the characteristic apple-green birefringence it exhibits under polarized light, which is considered pathognomonic for amyloid.[1] Other azo dyes, such as Sirius Red , are also employed and offer similar staining properties.

It is important to note that while Azo Rubine (also known as Carmoisine or Acid Red 14) is an azo dye, extensive literature searches have not yielded any established protocols or evidence of its use for the specific visualization of amyloid deposits in histological applications. Therefore, this document will focus on the well-validated protocols using Congo Red and will provide comparative data with other relevant techniques. This compound has been noted to exhibit birefringence as a physical property, but this does not inherently translate to its efficacy as a selective amyloid stain in tissue.[2]

The primary methods for identifying amyloid in tissue sections include the use of direct dyes, fluorescent dye staining, and the observation of amyloid metachromasia.[3] Direct dyes like Congo Red are anionic dyes that bind to the amyloid fibril structure.[3] Fluorescent dyes such as Thioflavin T and S are highly sensitive and bind specifically to amyloid fibrils, emitting fluorescence upon excitation.[3] Metachromatic staining, using dyes like crystal violet, results in the tissue component staining a different color from the dye itself.[3]

Principle of Azo Dye Staining for Amyloid

Azo dyes, like Congo Red, are characterized by the presence of one or more azo groups (–N=N–). The linear molecular structure of these dyes allows them to align with the β-pleated sheet structure of amyloid fibrils. The binding is thought to be mediated by hydrogen bonds and van der Waals forces. This regular, crystalline-like arrangement of dye molecules on the amyloid fibril is responsible for the characteristic birefringence observed under polarized light.

Comparative Analysis of Common Amyloid Staining Methods

To aid in the selection of the most appropriate staining method, the following table summarizes the key characteristics of commonly used techniques for amyloid visualization.

Staining MethodDye ClassPrinciple of StainingAdvantagesDisadvantages
Congo Red Azo DyeBinds to β-pleated sheets, exhibits apple-green birefringence under polarized light.[1]"Gold standard" for amyloid detection, high specificity with polarization microscopy.[1]Can be subjective to interpret, may fade over time, less sensitive for small deposits.
Sirius Red Azo DyeSimilar to Congo Red, stains collagen as well as amyloid.Can be used for simultaneous visualization of amyloid and collagen.Less specific for amyloid compared to Congo Red with polarization.
Thioflavin T/S FluorescentBinds to β-pleated sheets and fluoresces brightly.[3]High sensitivity, excellent for detecting small amyloid deposits.[3]Can have background fluorescence, requires a fluorescence microscope.
Crystal Violet MetachromaticStains amyloid a different color than the dye solution.[3]Simple and rapid method.Lower specificity and sensitivity compared to other methods.
Immunohistochemistry (IHC) Antibody-basedUses specific antibodies to target different types of amyloid proteins.Allows for the specific typing of amyloid deposits.Can be time-consuming, requires specific antibodies which may not be available for all amyloid types.

Experimental Protocol: Congo Red Staining for Amyloid Deposits

This protocol provides a detailed methodology for the staining of amyloid deposits in formalin-fixed, paraffin-embedded (FFPE) tissue sections using Congo Red.

Materials and Reagents:

  • FFPE tissue sections (5-10 µm thick)

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Distilled water

  • Alkaline Congo Red Solution:

    • Saturated Congo Red solution in 80% ethanol containing 0.2% potassium hydroxide

  • Differentiating Solution:

    • 80% ethanol

  • Mayer's Hematoxylin (for counterstaining)

  • Scott's Tap Water Substitute (or equivalent bluing agent)

  • Mounting medium

  • Microscope slides and coverslips

  • Light microscope with polarizing filters

Staining Procedure:

Caption: Workflow for Congo Red Staining of Amyloid Deposits.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate sections through two changes of 100% ethanol, 95% ethanol, and 70% ethanol for 3 minutes each.

    • Rinse in distilled water.

  • Counterstaining:

    • Stain nuclei with Mayer's Hematoxylin for 5-10 minutes.

    • Rinse in running tap water for 5 minutes.

    • Blue the sections in Scott's tap water substitute for 1-2 minutes.

    • Wash in running tap water for 5 minutes.

  • Congo Red Staining:

    • Incubate slides in alkaline Congo Red solution for 20-30 minutes.

  • Differentiation:

    • Briefly rinse in 80% ethanol to remove excess stain. This step is critical and should be monitored microscopically to avoid over-differentiation.

  • Dehydration and Mounting:

    • Dehydrate quickly through 95% ethanol and two changes of 100% ethanol.

    • Clear in two changes of xylene for 2 minutes each.

    • Mount with a resinous mounting medium.

Expected Results:

  • Amyloid deposits: Pink to red under bright-field microscopy.

  • Apple-green birefringence: When viewed under a polarizing microscope, amyloid deposits will exhibit a characteristic apple-green color.

  • Nuclei: Blue.

Logical Relationship of Amyloid Staining and Diagnosis

The visualization of amyloid deposits is a key step in the diagnostic pathway for amyloidosis. The following diagram illustrates the logical flow from clinical suspicion to a definitive diagnosis.

Diagnostic Pathway for Amyloidosis ClinicalSuspicion Clinical Suspicion of Amyloidosis Biopsy Tissue Biopsy ClinicalSuspicion->Biopsy HistologicalStaining Histological Staining Biopsy->HistologicalStaining CongoRed Congo Red Staining HistologicalStaining->CongoRed Polarization Polarization Microscopy CongoRed->Polarization Birefringence Apple-Green Birefringence Polarization->Birefringence IHC Immunohistochemistry for Typing Birefringence->IHC Positive Negative Amyloid Not Detected Birefringence->Negative Negative Diagnosis Definitive Diagnosis and Typing IHC->Diagnosis

Caption: Diagnostic workflow for amyloidosis confirmation.

Conclusion

The visualization of amyloid deposits in tissue sections is a cornerstone of amyloidosis research and diagnosis. While the initial query focused on this compound, the established scientific literature strongly supports the use of Congo Red as the primary azo dye for this application. The protocol and comparative data provided herein offer a comprehensive guide for researchers and clinicians to accurately identify amyloid deposits. The characteristic apple-green birefringence of Congo Red-stained amyloid under polarized light remains the definitive histological feature for diagnosis. For further characterization and typing of amyloid, immunohistochemistry is an indispensable complementary technique.

References

Troubleshooting & Optimization

Troubleshooting background fluorescence in Azo Rubine staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with background fluorescence in Azo Rubine staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in biological staining?

This compound, also known as Carmoisine, is a synthetic azo dye.[1] In laboratory settings, it is used as a staining agent for microscopy to visualize various cellular structures.[1] It is also used as a food colorant and in the textile industry.[1]

Q2: What causes background fluorescence in tissue staining?

Background fluorescence, or autofluorescence, can arise from several sources:

  • Endogenous Fluorophores: Naturally occurring molecules within the tissue can fluoresce. Common examples include collagen, elastin, red blood cells, and lipofuscin (age pigment).[2][3][4]

  • Fixation-Induced Autofluorescence: Aldehyde fixatives like formalin, paraformaldehyde, and glutaraldehyde (B144438) can react with proteins and cause them to fluoresce.[2][5][6] Glutaraldehyde generally causes more autofluorescence than paraformaldehyde or formaldehyde.[6]

  • Non-Specific Staining: The this compound dye itself may bind non-specifically to tissue components through hydrophobic or ionic interactions.[7] Dye aggregates in the staining solution can also get trapped in the tissue, causing punctate background.[7]

  • Reagents and Materials: Some lab materials, like plastic slides or certain mounting media, can contribute to background fluorescence.[4][8]

Q3: How can I distinguish between autofluorescence and non-specific this compound staining?

To identify the source of your background, include an unstained control slide in your experiment.[9] View this slide under the microscope using the same filter sets you use for your this compound-stained slides. If you observe fluorescence in the unstained tissue, it is due to autofluorescence. If the unstained tissue is dark but your stained tissue has high background, the issue is likely non-specific binding of the this compound dye.

Troubleshooting Guides

Problem: High background fluorescence across the entire tissue section.

This is a common issue that can obscure the specific signal. Follow this guide to diagnose and resolve the problem.

Troubleshooting Workflow:

Troubleshooting_Workflow start High Background Observed unstained_control Examine Unstained Control Slide start->unstained_control is_autofluorescence Is Fluorescence Present? unstained_control->is_autofluorescence autofluorescence_path Address Autofluorescence is_autofluorescence->autofluorescence_path Yes nonspecific_path Address Non-Specific Staining is_autofluorescence->nonspecific_path No end Problem Resolved autofluorescence_path->end nonspecific_path->end

Caption: A decision tree to troubleshoot high background fluorescence.

Path 1: Addressing Autofluorescence

If your unstained control slide shows fluorescence, the issue is inherent autofluorescence in your tissue.

Step 1: Identify the Source of Autofluorescence

Observe the pattern and color of the autofluorescence.

  • Lipofuscin: Appears as granular, yellow-brown deposits within the cytoplasm, particularly in aged tissues like the brain.[2][3]

  • Collagen and Elastin: These extracellular matrix components often emit in the blue and green channels.[4][6]

  • Red Blood Cells: Heme groups in red blood cells can cause broad-spectrum autofluorescence.[6]

  • Fixation-Induced: Typically appears as diffuse fluorescence across the entire tissue.[6]

Step 2: Implement a Quenching Strategy

Based on the likely source, choose an appropriate method to reduce the autofluorescence before this compound staining.

Quenching MethodPrimary TargetNotes
Sodium Borohydride Aldehyde-induced autofluorescenceCan be effective for reducing background from formalin or glutaraldehyde fixation.[10]
Sudan Black B LipofuscinVery effective for quenching lipofuscin, but can introduce its own fluorescence in the red and far-red channels.[3]
TrueBlack® Lipofuscin, Collagen, Elastin, Red Blood CellsA lipophilic black dye that effectively quenches lipofuscin with less background in the far-red spectrum compared to Sudan Black B.[3][11]
Photobleaching General autofluorescenceExposing the tissue to a high-intensity light source before staining can "burn out" endogenous fluorophores without affecting subsequent staining.[12]

Experimental Protocol: TrueBlack® Treatment for Autofluorescence Quenching

This protocol describes a common method for reducing autofluorescence from multiple sources.

  • Deparaffinization and Rehydration: Begin with deparaffinized and rehydrated tissue sections on slides.

  • Permeabilization (Optional): If required by your protocol, perform this step.

  • Wash: Wash the sections with Phosphate-Buffered Saline (PBS).

  • Prepare TrueBlack®: Just before use, dilute the 20X TrueBlack® stock solution to 1X in 70% ethanol (B145695).

  • Apply TrueBlack®: Remove excess buffer from the slide and apply the 1X TrueBlack® solution to completely cover the tissue section.

  • Incubate: Incubate for 30 seconds at room temperature.[13]

  • Wash: Wash the slides thoroughly with PBS.

  • Proceed with Staining: Continue with your this compound staining protocol.

Path 2: Addressing Non-Specific this compound Staining

If your unstained control is clean, the background is likely due to issues with the staining protocol itself.

Logical Flow for Optimizing Staining:

Staining_Optimization start High Background (Non-Specific Staining) solution_prep Optimize Staining Solution start->solution_prep dye_conc Titrate this compound Concentration solution_prep->dye_conc blocking Optimize Blocking Step dye_conc->blocking washing Improve Washing Steps blocking->washing end Reduced Background washing->end

Caption: A workflow for optimizing the this compound staining protocol.

Step 1: Optimize Staining Solution Preparation

  • Use Fresh Solutions: Always prepare your this compound staining solution fresh before each use. Aggregates can form in older solutions, leading to background artifacts.[7]

  • Filter the Stain: Before applying it to your slides, filter the this compound solution through a 0.22 µm syringe filter to remove any precipitates or dye aggregates.[7]

Step 2: Titrate this compound Concentration

  • Use the Lowest Effective Concentration: High concentrations of the dye can lead to increased non-specific binding.[7][14] Perform a concentration gradient experiment to find the lowest concentration of this compound that still provides a robust specific signal.

Step 3: Optimize Blocking and Washing Steps

  • Blocking: While often associated with immunofluorescence, a blocking step can also reduce non-specific binding of dyes. Incubating your tissue with a protein solution like Bovine Serum Albumin (BSA) can block sites prone to non-specific interactions.[11]

  • Washing: Increase the number and duration of wash steps after this compound incubation to more effectively remove unbound dye molecules.[8][15] Consider adding a small amount of a mild detergent like Tween-20 to your wash buffer to help reduce non-specific binding.[7]

Experimental Protocol: General this compound Staining with Optimized Steps

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate tissue sections as per standard protocols.

  • Antigen Retrieval (if necessary): Perform antigen retrieval if required for your specific application.

  • Autofluorescence Quenching (if necessary): Treat with an appropriate quenching agent as described in the previous section.

  • Blocking: Incubate sections in a blocking buffer (e.g., 1-3% BSA in PBS) for 30-60 minutes at room temperature in a humidified chamber.[7]

  • This compound Staining:

    • Prepare a fresh, filtered solution of this compound at the lowest effective concentration.

    • Incubate the sections with the staining solution for the optimized duration.

  • Washing:

    • Rinse the slides in a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Perform at least three washes of 5 minutes each to remove excess dye.[15]

  • Counterstaining (Optional): If this compound is not the primary stain, proceed with your counterstaining protocol.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series, clear with xylene, and mount with a low-fluorescence mounting medium.[7]

References

How to prevent Azo Rubine precipitate formation in solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent and troubleshoot the precipitation of Azo Rubine (also known as Carmoisine) in solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research and development?

This compound, also known as Carmoisine, is a synthetic red azo dye.[1] In laboratory, research, and pharmaceutical settings, it is used as a colorant in various formulations, including tablets and syrups, as a visual marker in drug formulations, and as a staining agent in microscopy.[1][2] Its high water solubility and stability under various conditions make it a versatile choice.[2]

Q2: What are the primary causes of this compound precipitation in solutions?

This compound precipitation is typically caused by one or more of the following factors:

  • Inappropriate pH: The solubility of this compound is highly dependent on the pH of the solution.[3][4]

  • Low Temperature: A decrease in temperature can lower its solubility, leading to precipitation, especially in concentrated solutions.[5]

  • High Concentration: Exceeding the solubility limit of this compound in a given solvent will cause the excess to precipitate.

  • Presence of Divalent Cations: Divalent metal ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺), can interact with this compound and cause it to precipitate.[6]

  • High Ionic Strength: High concentrations of electrolytes can reduce the solubility of the dye, an effect known as "salting out".[5]

  • Interaction with Other Molecules: this compound may form insoluble complexes with other formulation components like polymers or proteins.[3]

Q3: How does pH influence the stability of this compound solutions?

The pH of a solution is a critical factor for this compound stability. An aqueous solution of this compound is weakly alkaline at room temperature (pH ≈ 7.14 at 24°C).[3] As the temperature increases, the solution becomes more acidic (pH ≈ 6.70 at 55°C).[3] Extreme pH levels, both highly acidic and alkaline, can negatively affect the dye's structure and solubility.[4] For some azo dyes, maximum precipitation occurs in the acidic range (pH 2-6), while for degradation processes, an acidic pH of around 3 is most effective, suggesting instability at this pH.[4][7] It is crucial to maintain the pH within a stable range for your specific application, which is often near neutral.

Q4: Can temperature fluctuations cause this compound to precipitate?

Yes. While this compound is thermally stable up to 300°C, its solubility in water is temperature-dependent.[3][8] A reduction in temperature, such as during refrigeration, can decrease its solubility and cause the solution to become supersaturated, leading to precipitation.[5] This is a common issue in beverage products that are refrigerated.[5]

Q5: What is the solubility of this compound in common laboratory solvents?

This compound's solubility varies significantly with the solvent. It is highly soluble in water and Dimethyl sulfoxide (B87167) (DMSO), slightly soluble in ethanol, and poorly soluble in less polar organic solvents like vegetable oil.[1][3]

Q6: Can other components in my formulation, such as excipients, cause precipitation?

Yes, interactions with other formulation components can lead to precipitation. A notable example is the interaction with divalent alkaline earth metals (e.g., Ca²⁺, Mg²⁺) found in excipients like gum arabic, which can cause this compound to precipitate.[6] Electrolytes used in beverage formulations can also induce precipitation.[5] It is essential to assess the compatibility of this compound with all other components in the formulation.

Troubleshooting Guide: this compound Precipitation

If you are observing precipitation in your this compound solution, follow this systematic guide to identify and resolve the issue.

G cluster_0 start Precipitate Observed in This compound Solution check_temp Is the solution temperature significantly lower than the preparation temperature? start->check_temp action_temp Action: Gently warm the solution while stirring. Store at a stable, appropriate temperature. check_temp->action_temp Yes check_ph Has the pH of the solution shifted to a more acidic or extreme alkaline range? check_temp->check_ph No end_node Solution is Stable action_temp->end_node action_ph Action: Measure and adjust the pH to a neutral or slightly alkaline range using a suitable buffer. check_ph->action_ph Yes check_ions Does the formulation contain divalent cations (e.g., Ca²⁺, Mg²⁺) or high salt concentrations? check_ph->check_ions No action_ph->end_node action_ions Action: Consider using a chelating agent (e.g., EDTA) or reducing the electrolyte concentration. check_ions->action_ions Yes check_conc Is the this compound concentration near its solubility limit? check_ions->check_conc No action_ions->end_node action_conc Action: Dilute the solution or reformulate with a co-solvent (e.g., ethanol, propylene (B89431) glycol). check_conc->action_conc Yes check_conc->end_node No action_conc->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous this compound Stock Solution (10 mg/mL)

This protocol describes the preparation of a stable stock solution of this compound in water.

Materials:

  • This compound powder (C.I. 14720)[2]

  • High-purity deionized or distilled water

  • 0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl) for pH adjustment

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • 0.22 µm sterile filter

Procedure:

  • Weigh out the required amount of this compound powder to prepare a 10 mg/mL solution.

  • Add approximately 80% of the final volume of high-purity water to a beaker with a magnetic stir bar.

  • While stirring, slowly add the this compound powder to the water.

  • Continue stirring until the powder is completely dissolved. A gentle warming (e.g., to 40°C) can be applied to facilitate dissolution, but avoid boiling.

  • Allow the solution to cool to room temperature.

  • Measure the pH of the solution. If necessary, adjust the pH to a range of 7.0-7.5 using 0.1 M NaOH or 0.1 M HCl.[3]

  • Transfer the solution to a volumetric flask and add water to reach the final volume.

  • For long-term storage and to remove any micro-precipitates, filter the solution through a 0.22 µm sterile filter.

  • Store the solution in a well-sealed container, protected from light, at a constant room temperature.

Protocol 2: Redissolving this compound Precipitate

This protocol provides steps to redissolve this compound that has precipitated out of solution.

Materials:

  • Precipitated this compound solution

  • Water bath or controlled heating plate

  • pH meter

  • 0.1 M NaOH solution

  • Magnetic stirrer and stir bar

Procedure:

  • Place the container with the precipitated solution on a magnetic stirrer.

  • Begin stirring the solution gently.

  • Slowly warm the solution using a water bath or heating plate. Increase the temperature in increments of 5°C, not exceeding 60°C. Monitor to see if the precipitate redissolves.

  • If warming alone is not sufficient, check the pH of the solution.

  • If the pH is acidic, slowly add 0.1 M NaOH dropwise while stirring and monitoring the pH. Adjust towards a neutral pH (7.0-7.5) to see if the precipitate dissolves.[3]

  • Once the precipitate has redissolved, allow the solution to slowly cool to room temperature while stirring.

  • If the precipitate does not reappear upon cooling, the solution can be used. If it precipitates again, the solution is likely supersaturated, and dilution may be necessary.

Data Summary

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Synonyms Carmoisine, C.I. Food Red 3, E122[1]
Chemical Formula C₂₀H₁₂N₂Na₂O₇S₂[2]
Molecular Weight 502.43 g/mol
Appearance Dark red to brown powder/crystal[2][9]
Maximum Absorption (λmax) 516 nm (in H₂O)[8][9]
Thermal Stability Stable up to 300°C[3][8]
Table 2: Solubility of this compound in Various Solvents
SolventSolubilityNotesReference
Water Soluble (30 mg/mL reported)Highly soluble, especially as a disodium (B8443419) salt.[1][3][10]
Ethanol Slightly solubleForms a red solution.[1][3]
DMSO 100 mg/mL (199.03 mM)Use fresh DMSO as moisture can reduce solubility.
Vegetable Oil Insoluble---[3][8]
Table 3: Influence of pH and Temperature on Aqueous this compound Solutions
Temperature (°C)pH of SolutionObservationReference
247.14Weakly alkaline character[3]
556.70Acidity increases with temperature[3]
Refrigeration Temp.Not specifiedMay cause precipitation due to lower solubility[5]
Acidic (pH 2-3)Not specifiedMay lead to precipitation; optimal for degradation processes[4][7]

References

Optimizing Azo Rubine concentration for biological staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Azo Rubine for biological staining.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound staining procedures.

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Red Staining 1. Inadequate this compound Concentration: The concentration of the this compound solution may be too low. 2. Insufficient Staining Time: The incubation time in the this compound solution may be too short. 3. Incorrect pH of Staining Solution: The pH of the this compound solution may not be optimal for binding. Acidic dyes like this compound typically require an acidic environment to effectively stain basic tissue components. 4. Exhausted Staining Solution: The this compound solution may have been used too many times or is too old. 5. Improper Fixation: The tissue may be improperly fixed, preventing the dye from binding effectively.1. Optimize Concentration: Increase the concentration of this compound in the staining solution. It is recommended to test a range of concentrations (e.g., 0.5% to 2.0%) to find the optimal intensity. 2. Increase Staining Time: Extend the incubation period in the this compound solution. 3. Adjust pH: Ensure the this compound solution is acidified, typically by adding acetic acid. The pH should ideally be between 2.5 and 3.5. 4. Use Fresh Solution: Prepare a fresh this compound staining solution.[1] 5. Review Fixation Protocol: Ensure tissues are adequately fixed. For trichrome-style staining, post-fixation in Bouin's solution is often recommended for formalin-fixed tissues to improve staining quality.[2]
Overstaining (Too Intense Red) 1. Excessive this compound Concentration: The concentration of the this compound solution is too high. 2. Prolonged Staining Time: The incubation time in the this compound solution is too long.1. Reduce Concentration: Decrease the concentration of this compound in your staining solution. 2. Reduce Staining Time: Shorten the incubation period in the this compound solution.
Non-Specific Staining or High Background 1. Inadequate Differentiation: Insufficient removal of excess this compound from non-target structures. 2. Dye Precipitation: Aggregates of this compound in the staining solution can deposit on the tissue. 3. Tissue Drying: Allowing the tissue section to dry out during the staining process can cause non-specific dye binding.[1]1. Optimize Differentiation: Ensure thorough rinsing after the this compound step. In trichrome methods, the subsequent phosphomolybdic/phosphotungstic acid step helps to differentiate and remove the red dye from collagen.[2] 2. Filter Staining Solution: Always filter the this compound staining solution before use to remove any precipitates.[1] 3. Maintain Hydration: Keep slides moist throughout the staining procedure, for example, by using a humidified chamber.[1]
Precipitate on Tissue Section 1. Staining Solution is Too Old or Concentrated: this compound may precipitate out of solution over time or if the concentration is too high. 2. Contaminated Glassware: Residue in staining jars or on slides can cause the dye to precipitate.1. Use Fresh, Filtered Solution: Prepare the this compound solution fresh and filter it before use.[1] 2. Ensure Cleanliness: Use thoroughly cleaned glassware for preparing and storing staining solutions.
Poor Color Differentiation in Trichrome Staining 1. Incorrect pH of Solutions: The pH of the this compound, phosphomolybdic/phosphotungstic acid, and Aniline Blue solutions is critical for selective staining. 2. Incomplete Differentiation: Insufficient time in the phosphomolybdic/phosphotungstic acid solution may not adequately decolorize the collagen before the Aniline Blue step.[2]1. Verify pH: Check and adjust the pH of all staining solutions as specified in the protocol. 2. Optimize Differentiation Time: Adjust the incubation time in the phosphomolybdic/phosphotungstic acid solution to ensure complete removal of the red dye from collagen fibers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for histological staining?

A1: The optimal concentration of this compound can vary depending on the tissue type, fixation method, and desired staining intensity. A good starting point is a 1% aqueous solution. However, it is highly recommended to perform a concentration gradient experiment (e.g., 0.5%, 1%, and 2%) to determine the ideal concentration for your specific application.

Q2: Can this compound be used as a substitute for Biebrich Scarlet in Masson's Trichrome stain?

A2: Yes, this compound, as an acid azo dye, can potentially be used as a substitute for Biebrich Scarlet in Masson's Trichrome and other trichrome staining methods to stain muscle, cytoplasm, and keratin (B1170402) red.[3] Optimization of the concentration and staining time will be necessary to achieve the desired results.

Q3: How should I prepare the this compound staining solution?

A3: To prepare a 1% this compound solution, dissolve 1 gram of this compound powder in 100 ml of distilled water. Add 1 ml of glacial acetic acid to acidify the solution. It is crucial to filter the solution before use to remove any undissolved particles or precipitates.

Q4: What is the purpose of the phosphomolybdic/phosphotungstic acid step after this compound staining in a trichrome procedure?

A4: The phosphomolybdic/phosphotungstic acid solution acts as a differentiating agent. It selectively removes the this compound from the collagen fibers, allowing them to be subsequently stained with a contrasting dye like Aniline Blue. This step is critical for achieving the characteristic differential staining of trichrome methods.[2]

Q5: My this compound staining appears patchy and uneven. What could be the cause?

A5: Patchy or uneven staining can result from several factors, including incomplete deparaffinization, allowing the tissue section to dry at any stage of the staining process, or the presence of air bubbles trapped on the slide.[1] Ensure complete removal of wax with fresh xylene, keep the slides in a humidified chamber during incubations, and be careful to avoid air bubbles when applying reagents.

Quantitative Data Summary

The following table provides a summary of recommended starting concentrations and incubation times for optimizing this compound in a trichrome staining protocol.

ParameterRecommended RangePurpose
This compound Concentration 0.5% - 2.0% (w/v) in distilled water with 1% acetic acidStains cytoplasm, muscle, and keratin red.
This compound Staining Time 5 - 15 minutesDetermines the intensity of the red stain.
Phosphomolybdic/Phosphotungstic Acid Differentiation Time 10 - 15 minutesRemoves red stain from collagen fibers.
Aniline Blue Staining Time 5 - 10 minutesStains collagen and reticular fibers blue.
Acetic Acid Rinse (Post-Aniline Blue) 1 - 3 minutesDifferentiates the Aniline Blue stain.

Experimental Protocols

Protocol: this compound Trichrome Staining

This protocol is adapted from the Masson's Trichrome method for formalin-fixed, paraffin-embedded tissue sections, using this compound as the red cytoplasmic stain.

Reagents:

  • Bouin's Solution (for post-fixation)

  • Weigert's Iron Hematoxylin (B73222) (Solutions A and B)

  • 1% this compound Solution (1g this compound, 99ml distilled water, 1ml glacial acetic acid)

  • Phosphomolybdic/Phosphotungstic Acid Solution (e.g., 5% phosphomolybdic acid, 5% phosphotungstic acid in distilled water)

  • 2.5% Aniline Blue Solution (2.5g Aniline Blue in 98ml distilled water with 2ml glacial acetic acid)

  • 1% Acetic Acid Solution

  • Graded alcohols (e.g., 95%, 100%)

  • Xylene or xylene substitute

  • Resinous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through two changes of 100% ethanol (B145695) for 3 minutes each, followed by 95% ethanol for 3 minutes.

    • Rinse well in running tap water.

  • Post-Fixation (Mordanting):

    • For tissues fixed in 10% neutral buffered formalin, mordant in Bouin's solution for 1 hour at 56°C or overnight at room temperature to improve staining.[2]

    • Rinse in running tap water until the yellow color disappears.

  • Nuclear Staining:

    • Stain in freshly mixed Weigert's iron hematoxylin for 10 minutes.

    • Rinse in running tap water for 10 minutes.

    • Differentiate in 1% acid alcohol if necessary, followed by "blueing" in tap water.

  • Cytoplasmic Staining:

    • Stain in 1% this compound solution for 5-15 minutes.

    • Rinse briefly in distilled water.

  • Differentiation:

    • Immerse in Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes.

  • Collagen Staining:

    • Transfer slides directly to 2.5% Aniline Blue solution and stain for 5-10 minutes.

    • Rinse briefly in distilled water.

  • Final Differentiation:

    • Differentiate in 1% acetic acid solution for 1-3 minutes.

  • Dehydration and Mounting:

    • Dehydrate rapidly through 95% and 100% ethanol.

    • Clear in two changes of xylene.

    • Mount with a resinous mounting medium.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Muscle, Keratin: Red

  • Collagen: Blue

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps deparaffinize Deparaffinize & Rehydrate mordant Mordant (Bouin's Solution) deparaffinize->mordant nuclear Nuclear Stain (Weigert's Hematoxylin) mordant->nuclear cytoplasmic Cytoplasmic Stain (this compound) nuclear->cytoplasmic differentiate Differentiate (Phosphomolybdic/Tungstic Acid) cytoplasmic->differentiate collagen Collagen Stain (Aniline Blue) differentiate->collagen final_diff Final Differentiation (Acetic Acid) collagen->final_diff dehydrate Dehydrate final_diff->dehydrate clear Clear (Xylene) dehydrate->clear mount Mount clear->mount

Caption: this compound Trichrome Staining Workflow.

troubleshooting_logic cluster_weak Weak/No Red Staining cluster_background High Background cluster_uneven Patchy/Uneven Staining start Staining Issue? conc Increase this compound Concentration start->conc Weak Red time Increase Staining Time start->time Weak Red ph Check/Adjust pH start->ph Weak Red fresh Use Fresh Solution start->fresh Weak Red diff Optimize Differentiation Step start->diff High Background filter Filter this compound Solution start->filter High Background hydrate Keep Tissue Hydrated start->hydrate High Background deparaffin Ensure Complete Deparaffinization start->deparaffin Patchy Staining dry Prevent Tissue Drying start->dry Patchy Staining

Caption: Troubleshooting Logic for this compound Staining.

References

Issues with Azo Rubine solubility and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azo Rubine (also known as Carmoisine). This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound's solubility and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

A1: this compound (C.I. 14720, E122) is a synthetic red azo dye. In research and drug development, it is used in various applications, including:

  • As a coloring agent in pharmaceutical formulations.[1]

  • A marker in drug formulations to aid in the identification and tracking of active ingredients.[2]

  • In biological staining for microscopy to help visualize cellular structures.[2]

  • In in vitro studies, such as cytotoxicity assays.

Q2: What are the general solubility properties of this compound?

A2: this compound is commercially available as a disodium (B8443419) salt, which enhances its water solubility.[1][3] Its general solubility is as follows:

  • Water: Soluble[3][4][5] (A reported value is 120 g/L at 25°C[6])

  • Ethanol (B145695): Sparingly soluble/soluble[3][4][5]

  • Dimethyl Sulfoxide (DMSO): Soluble (A reported value is 100 mg/mL[3])

  • Acetone: Slightly soluble[1][3]

  • Vegetable Oil: Insoluble[7]

Q3: How do pH and temperature affect this compound solutions?

A3: Both pH and temperature can influence the properties of this compound in aqueous solutions.

  • pH: The color and stability of this compound solutions can be pH-dependent. In strongly acidic solutions (e.g., with hydrochloric acid), the solution remains red, while adding sodium hydroxide (B78521) results in a red-orange-brown color.[1][3] Extreme pH values can lead to changes in the dye's structure and potential degradation.

  • Temperature: Increasing the temperature of an aqueous this compound solution can decrease its pH. For example, a 1% aqueous solution was observed to have a pH of 7.14 at 24°C, which decreased to 6.70 at 55°C.[7] While heating can aid in initial dissolution, excessive temperatures over prolonged periods may lead to degradation. The powdered form of this compound is thermally stable up to 300°C.[7]

Q4: Can this compound interact with proteins in my experiments?

A4: Yes, this compound has been shown to interact with proteins. Studies have demonstrated that it can bind to human serum albumin (HSA), causing conformational changes and destabilization of the protein's structure.[4] This is an important consideration in cell culture and other biological assays where proteins are present, as it could potentially influence experimental outcomes.

Solubility Data

SolventSolubilityTemperature (°C)Notes
Water 120 g/L25Highly soluble. Solubility may increase with temperature.[6]
Ethanol Sparingly SolubleRoom Temperature[4][5]
DMSO 100 mg/mLRoom Temperature[3]
Acetone Slightly SolubleRoom Temperature[1][3]

Troubleshooting Guide

Issue: this compound powder is not dissolving in water or ethanol.

  • Question: I'm having trouble dissolving this compound powder in water or ethanol at room temperature. What can I do?

  • Answer:

    • Increase Temperature: Gently warm the solvent (e.g., to 40-50°C) while stirring. This compound's solubility generally increases with temperature.[2]

    • Sonication: Use a sonicator bath to aid in the dissolution process.

    • Check Purity: Ensure the this compound powder is of high purity. Impurities can affect solubility.

    • pH Adjustment: For aqueous solutions, ensure the pH is near neutral. Although this compound is soluble in water, extreme pH values might affect its solubility.

Issue: Precipitate forms in my this compound stock solution upon storage.

  • Question: I prepared a concentrated stock solution of this compound, but a precipitate formed after storing it. Why did this happen and how can I fix it?

  • Answer:

    • Possible Cause 1: Supersaturation. The solution may have been supersaturated, and the compound crashed out of solution upon cooling or over time.

      • Solution: Gently warm the solution to redissolve the precipitate. For future preparations, consider making a slightly less concentrated stock solution. Store aliquots at a consistent temperature to avoid temperature fluctuations.

    • Possible Cause 2: Aggregation. Azo dyes can aggregate in concentrated solutions, leading to the formation of larger, less soluble particles.[7]

      • Solution: To minimize aggregation, you can try adding a small amount of an organic solvent like ethanol to your aqueous stock solution. Storing in smaller, single-use aliquots can also help.

    • Possible Cause 3: Solvent Evaporation. If the container is not sealed properly, solvent evaporation can increase the concentration and lead to precipitation.

      • Solution: Ensure your vials are tightly sealed. Use paraffin (B1166041) film for extra security during long-term storage.

Issue: The color of my this compound solution seems to have changed.

  • Question: The red color of my this compound solution has changed or faded. What could be the cause?

  • Answer:

    • Possible Cause 1: pH Shift. The color of this compound can be influenced by the pH of the solution.[1][3] Check the pH of your solution and adjust if necessary.

    • Possible Cause 2: Degradation. Exposure to strong light or reactive chemicals can cause the azo bond to cleave, leading to a loss of color.

      • Solution: Store this compound solutions protected from light, for example, in amber vials or by wrapping the container in aluminum foil. Prepare fresh solutions for critical experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 502.44 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh out 5.02 mg of this compound powder using an analytical balance.

  • Transfer the powder to a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved. The solution should be a clear, deep red.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of an Aqueous Working Solution for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed sterile Phosphate-Buffered Saline (PBS) or cell culture medium (e.g., DMEM)

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final concentration of this compound needed for your experiment. For example, to prepare a 100 µM working solution, you will perform a 1:100 dilution.

  • In a sterile tube, add 990 µL of pre-warmed PBS or cell culture medium.

  • Add 10 µL of the 10 mM this compound stock solution to the PBS or medium.

  • Mix gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, especially if the medium contains serum, to prevent protein denaturation.

  • Use the freshly prepared working solution for your cell-based assay. It is recommended to keep the final DMSO concentration in the cell culture below 0.5% to avoid solvent toxicity.

Visual Workflows and Logical Diagrams

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO (100 mg/mL) weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw stock solution aliquot store->thaw dilute Dilute with aqueous buffer (e.g., PBS) thaw->dilute mix Mix gently dilute->mix use Use immediately in experiment mix->use

Figure 1. General workflow for preparing this compound solutions.

troubleshooting_workflow start Problem: Precipitate in this compound Solution check_temp Was the solution stored at a low temperature? start->check_temp check_conc Is it a highly concentrated stock solution? check_temp->check_conc No warm Action: Gently warm and sonicate to redissolve. check_temp->warm Yes check_age Is the solution old or improperly sealed? check_conc->check_age No dilute Action: Dilute the stock solution or prepare a new, less concentrated one. check_conc->dilute Yes prepare_fresh Action: Prepare a fresh solution and ensure proper sealing. check_age->prepare_fresh Yes

Figure 2. Troubleshooting logic for this compound precipitation.

signaling_pathway_interaction cluster_cell Cellular Response AzoRubine This compound (Carmoisine) Cell Cell AzoRubine->Cell Enters cell/interacts MAPK8 MAPK8 (JNK1) expression Cell->MAPK8 affects NFkB NF-κB expression Cell->NFkB affects Apoptosis Apoptosis MAPK8->Apoptosis regulates Inflammation Inflammation NFkB->Inflammation regulates

Figure 3. Reported interactions of this compound with cellular signaling components.

References

Azo Rubine stability and proper storage conditions for research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azo Rubine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments by providing detailed information on its stability and proper storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

A1: this compound, also known as Carmoisine or Acid Red 14, is a synthetic azo dye.[1] In a research context, it is utilized in various applications, including as a component in pharmaceutical formulations to aid in the identification of medications.[1] It also serves as a reagent in analytical chemistry and as a biological stain for microscopy.

Q2: What are the general stability characteristics of this compound?

A2: this compound is known for its high degree of stability. Its molecular structure allows it to maintain its vibrant color even when exposed to heat, light, and varying pH levels.[1] This chemical stability makes it a reliable compound for various experimental conditions.

Q3: How should this compound powder be stored and what is its shelf life?

A3: this compound powder should be stored in a well-sealed container, protected from light and moisture. For long-term storage, a temperature of -20°C is recommended, which can ensure stability for at least 2 to 3 years.[2]

Q4: What are the recommended storage conditions for this compound solutions?

A4: The stability of this compound solutions depends on the solvent and storage temperature. For stock solutions, it is advisable to aliquot them to prevent degradation from repeated freeze-thaw cycles. Store solutions sealed and protected from light and moisture. Specific recommendations are provided in the table below.

Data Presentation: Stability and Storage Conditions

The following tables summarize the recommended storage conditions for this compound and its stability under various environmental factors.

Table 1: Recommended Storage Conditions for this compound

FormSolventStorage TemperatureShelf Life
Powder N/ARoom TemperatureNot specified
-20°C≥ 2-3 years[2]
Solution DMSO-20°C1 month[3]
-80°C6 months[3]

Table 2: Influence of Environmental Factors on this compound Stability

FactorConditionEffect on Stability
Temperature Stable up to 300°C (as powder)[4]Above this temperature, oxidative decomposition occurs.[4]
pH Weakly alkaline (pH ~7.14 at 24°C)Acidity increases as temperature rises. Stable over a wide pH range, but extreme pH can lead to degradation.[4]
Light Sensitive to lightPhotodegradation can occur, leading to loss of color.[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound.

Issue 1: Variability in the color intensity of this compound solutions.

  • Possible Cause: The pH of the solution may be inconsistent. Azo dyes can act as pH indicators, and their color can change with pH.

  • Solution: Ensure that the pH of your solutions is controlled and consistent across all experiments. Use buffered solutions where appropriate.

Issue 2: Degradation of this compound stock solution over time.

  • Possible Cause 1: Improper storage conditions. Exposure to light and fluctuating temperatures can accelerate degradation.

  • Solution 1: Store stock solutions in amber vials or wrapped in foil to protect from light. Store at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles by preparing aliquots.[2][3]

  • Possible Cause 2: Microbial contamination.

  • Solution 2: Use sterile solvents and containers for preparing and storing solutions. Consider filtration through a 0.22 µm filter for long-term storage.

Issue 3: Inconsistent results in stability studies.

  • Possible Cause: Lack of a standardized experimental protocol. Variations in sample preparation, stress conditions, or analytical methods can lead to variability.

  • Solution: Follow a detailed and consistent experimental protocol for all stability tests. An example protocol is provided below.

Issue 4: Unexpected peaks in HPLC analysis of stability samples.

  • Possible Cause: These may be degradation products of this compound.

  • Solution: Use a stability-indicating HPLC method that can resolve the parent compound from its degradation products. Mass spectrometry can be coupled with HPLC to identify the unknown peaks.

Experimental Protocols

Protocol: Stability Testing of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

  • Preparation of Stock Solution:

    • Accurately weigh this compound powder and dissolve it in a suitable solvent (e.g., DMSO for a concentrated stock, or an aqueous buffer for working solutions) to a known concentration.

    • Ensure the powder is completely dissolved. Sonication may be used if necessary.

  • Application of Stress Conditions:

    • Photostability: Expose the this compound solution to a controlled light source (e.g., a photostability chamber with a specified light intensity). A control sample should be kept in the dark at the same temperature.

    • Thermal Stability: Place aliquots of the solution in controlled temperature environments (e.g., 40°C, 60°C, and a control at the recommended storage temperature).

    • pH Stability: Adjust the pH of the solution to various levels (e.g., acidic, neutral, and alkaline) using appropriate buffers.

  • Sample Collection and Analysis:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw samples from each stress condition.

    • Analyze the samples immediately using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • HPLC Analysis:

    • Method: A reverse-phase HPLC method with a C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.

    • Detection: Use a UV-Vis detector set at the maximum absorbance wavelength of this compound (approximately 516 nm).

    • Quantification: The degradation of this compound is determined by the decrease in the peak area of the parent compound over time. The appearance of new peaks can indicate the formation of degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Determine the degradation kinetics (e.g., zero-order or first-order) by plotting the remaining concentration against time.

Visualizations

cluster_factors Factors Affecting this compound Stability cluster_outcomes Stability Outcomes Light Light Degradation Degradation Light->Degradation Photodegradation Temperature Temperature Temperature->Degradation Thermal Decomposition pH pH pH->Degradation Hydrolysis Color Change Color Change pH->Color Change Structural Alteration Oxidizing/Reducing Agents Oxidizing/Reducing Agents Oxidizing/Reducing Agents->Degradation Redox Reactions Loss of Efficacy Loss of Efficacy Degradation->Loss of Efficacy Color Change->Loss of Efficacy

Factors influencing the stability of this compound.

cluster_workflow Experimental Workflow for Stability Testing Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Photostability Photostability Apply Stress Conditions->Photostability Thermal Stability Thermal Stability Apply Stress Conditions->Thermal Stability pH Stability pH Stability Apply Stress Conditions->pH Stability Collect Samples at Timepoints Collect Samples at Timepoints Photostability->Collect Samples at Timepoints Thermal Stability->Collect Samples at Timepoints pH Stability->Collect Samples at Timepoints Analyze by HPLC Analyze by HPLC Collect Samples at Timepoints->Analyze by HPLC Data Analysis Data Analysis Analyze by HPLC->Data Analysis End End Data Analysis->End

A general workflow for this compound stability testing.

References

Technical Support Center: Azo Rubine Staining in Histology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Azo Rubine for histological staining. Our aim is to help you achieve consistent and high-quality staining results by addressing common issues, particularly uneven staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its application in histology?

This compound, also known as Carmoisine or Acid Red 14, is a synthetic red azo dye. In histology, it can be used as a cytoplasmic counterstain, providing a red to pink coloration to cellular cytoplasm, muscle, and collagen. Its application is similar to other red acid dyes used in trichrome and other special staining methods.

Q2: Why is my this compound staining appearing uneven or patchy?

Uneven staining with this compound is a common issue that can arise from various factors throughout the histological process. The most frequent causes include:

  • Incomplete Deparaffinization: Residual paraffin (B1166041) wax on the tissue section will prevent the aqueous this compound solution from penetrating the tissue, resulting in unstained or weakly stained patches.

  • Tissue Drying: Allowing the tissue section to dry out at any stage of the staining process can lead to uneven dye uptake and precipitation of the dye on the tissue surface.

  • Improper Fixation: Inadequate or non-uniform fixation of the tissue can result in variable dye binding and uneven staining patterns.

  • Variable Tissue Thickness: Sections of inconsistent thickness will stain unevenly, with thicker areas appearing darker and thinner areas lighter.

  • Stain Solution Issues: The use of old, contaminated, or improperly prepared staining solutions can lead to precipitate formation and inconsistent staining.

  • Incorrect pH of Staining Solution: The pH of the this compound solution can significantly influence its binding to tissue components. An inappropriate pH can lead to weak or non-specific staining.

Q3: How can I prepare a stable and effective this compound staining solution?

For consistent results, it is crucial to use a freshly prepared and filtered this compound solution. While a specific standardized protocol for this compound in histology is not widely published, a common starting point for acid azo dyes is a 0.5% to 1.0% aqueous solution. The addition of a small amount of acetic acid (e.g., 0.5-1.0%) can help to achieve the acidic pH that is often optimal for acid dyes to bind to tissue proteins.

Troubleshooting Guide: Uneven this compound Staining

This guide provides a systematic approach to identifying and resolving the root causes of uneven this compound staining.

Problem Potential Cause Recommended Solution
Patchy or Splotchy Staining Incomplete deparaffinization.Ensure complete removal of paraffin by using fresh xylene and adequate incubation times. Two changes of xylene for at least 5 minutes each are recommended.
Tissue sections drying out during staining.Keep slides moist throughout the entire staining procedure. Use a humidity chamber for incubation steps.
Air bubbles trapped on the tissue surface.Carefully apply reagents to avoid trapping air bubbles. If bubbles are present, gently remove them with a fine needle or by re-submerging the slide in the solution.
Streaky Staining Contaminated or old staining solutions.Always filter the this compound solution before use to remove any precipitates. Prepare fresh staining solutions regularly.
Uneven application of reagents.Ensure the entire tissue section is completely covered with each reagent during every step of the staining process.
Slide-to-slide variability.Ensure consistent timing and reagent volumes for all slides being stained in a batch.
Staining is Darker at the Edges "Edge effect" due to faster reagent evaporation at the periphery.Maintain a humid environment during incubation steps. Ensure the entire tissue section is uniformly covered with the staining solution.
Weak or No Staining in the Center of the Tissue Tissue section is too thick.Cut thinner sections, typically between 4-6 micrometers for paraffin-embedded tissues.
Incomplete fixation in the center of the tissue block.Ensure the tissue block is adequately sized for the fixative to penetrate completely. Optimize fixation time and choice of fixative.

Experimental Protocols

Representative Staining Protocol for an Acid Red Azo Dye (e.g., this compound)

I. Reagent Preparation:

  • This compound Staining Solution (0.5% Aqueous):

    • This compound (C.I. Acid Red 14): 0.5 g

    • Distilled Water: 100 ml

    • Glacial Acetic Acid: 0.5 ml

    • Instructions: Dissolve the this compound powder in distilled water. Add the glacial acetic acid and mix well. Filter before use.

II. Staining Procedure (for paraffin-embedded sections):

  • Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.

  • Rehydration: Immerse slides in two changes of 100% ethanol (B145695) for 3 minutes each, followed by 95% ethanol, 70% ethanol, and 50% ethanol for 3 minutes each.

  • Wash: Rinse gently in running tap water.

  • Nuclear Staining (Optional): Stain in a progressive hematoxylin (B73222) (e.g., Mayer's Hematoxylin) for 5-10 minutes.

  • Wash: Rinse in running tap water.

  • Bluing (if hematoxylin is used): Immerse in a bluing agent (e.g., Scott's Tap Water Substitute) for 1-2 minutes.

  • Wash: Rinse in running tap water.

  • This compound Staining: Immerse slides in the 0.5% this compound solution for 5-10 minutes. This step may require optimization.

  • Wash: Briefly rinse in distilled water.

  • Dehydration: Immerse slides in 95% ethanol followed by two changes of 100% ethanol for 3 minutes each.

  • Clearing: Immerse slides in two changes of xylene for 5 minutes each.

  • Mounting: Mount with a resinous mounting medium.

Expected Results:

  • Cytoplasm, Muscle, Collagen: Shades of red to pink

  • Nuclei (if counterstained): Blue/Purple

Quantitative Data Summary

The optimal parameters for this compound staining should be determined empirically in your laboratory. The following table provides suggested starting ranges for key variables.

Parameter Recommended Starting Range Notes
This compound Concentration 0.1% - 1.0% (w/v)Higher concentrations may lead to darker staining but also increased background.
pH of Staining Solution 2.5 - 4.0An acidic pH is generally required for acid dyes to bind to tissue proteins. Adjust with acetic acid.
Staining Time 3 - 15 minutesOptimal time will depend on tissue type, fixation, and desired staining intensity.
Fixative 10% Neutral Buffered Formalin, Bouin's SolutionAdequate fixation is critical for preserving tissue morphology and ensuring proper dye binding.
Tissue Section Thickness 4 - 8 µmThicker sections may stain more intensely but can also lead to unevenness.

Visualizing Experimental Workflows

Troubleshooting Workflow for Uneven Staining

G start Uneven this compound Staining Observed deparaffinization Check Deparaffinization Protocol start->deparaffinization drying Assess for Tissue Drying start->drying solution Evaluate Staining Solution start->solution thickness Verify Section Thickness start->thickness fixation Review Fixation Procedure start->fixation deparaffinization_sol Use fresh xylene Increase incubation time deparaffinization->deparaffinization_sol drying_sol Keep slides moist Use a humidity chamber drying->drying_sol solution_sol Filter stain before use Prepare fresh solution solution->solution_sol thickness_sol Cut thinner sections (4-6 µm) thickness->thickness_sol fixation_sol Optimize fixation time Ensure complete penetration fixation->fixation_sol

Caption: A troubleshooting decision tree for addressing uneven this compound staining.

General Histological Staining Workflow

G cluster_prep Tissue Preparation cluster_stain Staining Procedure Fixation Fixation Processing Processing Fixation->Processing Embedding Embedding Processing->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Staining Staining Rehydration->Staining Dehydration Dehydration Staining->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: A generalized workflow for histological tissue preparation and staining.

Technical Support Center: Filtering Azo Rubine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azo Rubine solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively filtering this compound solutions to remove aggregates and ensure the quality of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

A1: this compound (also known as Carmoisine) is a synthetic azo dye commonly used as a food colorant and as a pharmaceutical excipient or marker in drug formulations.[1] Aggregation, the process where individual dye molecules clump together to form larger particles, can be a significant issue. These aggregates can interfere with analytical measurements, clog filtration systems, and potentially impact the safety and efficacy of pharmaceutical preparations.[2][3][4]

Q2: What factors cause this compound to aggregate in solution?

A2: Several factors can promote the aggregation of this compound and other azo dyes in aqueous solutions:

  • High Concentration: As the concentration of the dye increases, the likelihood of intermolecular interactions leading to aggregation also increases.[2][3]

  • Ionic Strength: The presence of salts can enhance aggregation by reducing electrostatic repulsion between the charged dye molecules.[2][5][6]

  • pH: Changes in pH can alter the charge of the this compound molecule, affecting its solubility and tendency to aggregate.[3][7]

  • Temperature: Lower temperatures can sometimes reduce solubility and promote aggregation, although this effect can vary.

  • Solvent: The choice of solvent significantly impacts solubility. While this compound is water-soluble, its solubility can be enhanced or reduced by the presence of organic co-solvents.[8][9]

Q3: My this compound solution is clogging the filter. What should I do?

A3: Filter clogging is a common issue, often caused by excessive aggregation or high solution viscosity. Here are several troubleshooting steps:

  • Dilute the Solution: Lowering the concentration of this compound can significantly reduce aggregation and viscosity.[2]

  • Use a Prefilter: If your solution contains a high load of large aggregates, using a prefilter with a larger pore size (e.g., 0.8 µm or a glass fiber prefilter) can remove the larger particles before they reach the final, smaller-pore-size membrane.[10]

  • Optimize the Solvent: Consider adjusting the solvent system. The addition of organic solvents like ethanol (B145695) or the use of DMSO for initial stock solutions can sometimes reduce aggregation.[1][2]

  • Adjust pH: Ensure the pH of your solution is optimal for this compound solubility.

Troubleshooting Guide

Issue 1: High Back Pressure During Filtration

  • Probable Cause: The solution may be too viscous, or the filter membrane is clogged. High viscosity increases the force required to pass the liquid through the filter.[4]

  • Solution:

    • Reduce Concentration: Dilute the this compound solution.

    • Increase Temperature: Gently warming the solution can decrease its viscosity. However, ensure the temperature is not high enough to degrade the this compound or other components.

    • Use a Larger Diameter Filter: A filter with a larger surface area can handle higher volumes and reduce back pressure.

    • Employ a Prefilter: Add a prefiltration step to remove larger aggregates that cause premature clogging.[10]

Issue 2: Low Recovery of this compound Post-Filtration

  • Probable Cause: The this compound may be adsorbing to the filter membrane. This is more common with certain membrane materials and at low analyte concentrations.

  • Solution:

    • Check Membrane Compatibility: Ensure the filter membrane material is compatible with your solvent and has low-binding properties. Polyethersulfone (PES) and regenerated cellulose (B213188) (RC) are often good choices for aqueous and biological solutions due to their low protein/analyte binding characteristics.[10][11]

    • Saturate the Membrane: Before filtering your sample, pass a small amount of a blank solvent through the filter to saturate any non-specific binding sites.

    • Filter Validation: Perform a filter validation study to quantify potential analyte loss due to adsorption by the membrane.

Issue 3: Aggregates are still present in the filtrate.

  • Probable Cause: The filter pore size is too large to remove the smaller aggregates, or the filter integrity is compromised.

  • Solution:

    • Select a Smaller Pore Size: Choose a filter with a pore size appropriate for your application. For clarification, 0.45 µm is often used, while for sterile filtration, a 0.22 µm or 0.1 µm pore size is required.[10][11][12]

    • Perform an Integrity Test: Ensure the filter is not damaged. A bubble point test can be used to check the integrity of the membrane.

    • Avoid Excessive Pressure: Applying too much pressure can force aggregates through the membrane or even rupture the filter.

Data Presentation

Table 1: Recommended Filter Pore Sizes for Different Applications

ApplicationRecommended Pore Size (µm)Membrane AvailabilityPurpose
Coarse Particle Removal / Prefiltration> 0.8Glass Fiber, SFCATo remove large particulates and reduce clogging of downstream filters.[10]
Clarification of Aqueous Solutions0.45PES, SFCA, Nylon, RCTo remove fine particulates and clarify the solution for analysis.[10][11]
Sterilization & Ultracleaning0.20 to 0.22PES, SFCA, Nylon, RCTo remove bacteria and produce a sterile filtrate for pharmaceutical use.[4][10][11]
Mycoplasma Removal0.1PESTo remove smaller microorganisms like mycoplasma.[10][12]

PES = Polyethersulfone, SFCA = Surfactant-Free Cellulose Acetate, RC = Regenerated Cellulose

Experimental Protocols

Protocol: Preparation and Sterile Filtration of an Aqueous this compound Solution

This protocol provides a general methodology for preparing a sterile this compound solution for use in research or pharmaceutical development.

Materials:

  • This compound powder (≥95% purity)

  • High-purity water (e.g., Water for Injection - WFI, or equivalent)

  • Sterile syringe filters (e.g., 0.22 µm PES membrane)

  • Sterile syringes

  • Sterile collection vessel

  • Analytical balance and appropriate glassware

Methodology:

  • Solution Preparation: a. In a clean, calibrated vessel, weigh the desired amount of this compound powder to achieve the target concentration (e.g., 1 mg/mL). b. Add a portion of the high-purity water and mix thoroughly until the powder is completely dissolved. A magnetic stirrer can be used to facilitate dissolution. c. Add the remaining water to reach the final desired volume and mix until the solution is homogeneous.

  • Prefiltration (Optional): a. If the solution appears cloudy or is known to contain significant particulate matter, perform a prefiltration step. b. Draw the solution into a syringe and attach a prefilter (e.g., 5 µm pore size) to the syringe outlet. c. Gently push the plunger to pass the solution through the prefilter into a clean, intermediate container.

  • Sterile Filtration: a. Draw the (pre-filtered) this compound solution into a new, sterile syringe. b. Aseptically attach a sterile 0.22 µm syringe filter to the Luer lock tip of the syringe.[13] c. Hold the assembly over the opening of the sterile collection vessel. d. Apply steady, gentle pressure to the syringe plunger to push the solution through the filter into the sterile vessel. Do not apply excessive force , as this can cause filter failure. e. Once the entire volume is filtered, cap the sterile collection vessel immediately.

  • Quality Control: a. Visually inspect the final filtered solution for any remaining particulates. b. Perform necessary analytical tests (e.g., UV-Vis spectrophotometry) to confirm the concentration of this compound. c. If required by regulations, perform a filter integrity test (e.g., bubble point test) on the used filter to confirm it remained intact during the process.[14]

Visualization

Below is a logical workflow for troubleshooting common issues encountered when filtering this compound solutions.

G start Filtration Problem Identified problem1 High Back Pressure / Slow Flow Rate start->problem1 problem2 Aggregates in Filtrate start->problem2 problem3 Low Analyte Recovery start->problem3 cause1a High Solution Viscosity problem1->cause1a Is solution viscous? cause1b Filter Clogging problem1->cause1b Is flow stopping? cause2a Incorrect Pore Size problem2->cause2a Check filter rating cause2b Filter Integrity Failure problem2->cause2b Check for leaks cause3a Membrane Adsorption problem3->cause3a Check membrane type solution1a1 Dilute Solution cause1a->solution1a1 solution1a2 Gently Warm Solution cause1a->solution1a2 solution1b1 Use Prefilter cause1b->solution1b1 solution1b2 Use Larger Diameter Filter cause1b->solution1b2 solution2a1 Select Smaller Pore Size (e.g., 0.45µm or 0.22µm) cause2a->solution2a1 solution2b1 Perform Integrity Test cause2b->solution2b1 solution2b2 Reduce Filtration Pressure cause2b->solution2b2 solution3a1 Choose Low-Binding Membrane (e.g., PES, RC) cause3a->solution3a1 solution3a2 Perform Filter Validation Study cause3a->solution3a2

Caption: Troubleshooting workflow for this compound solution filtration.

References

Adjusting pH for optimal Azo Rubine staining results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Azo Rubine staining results by adjusting the pH of the staining solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in a laboratory setting?

This compound is a synthetic red azo dye.[1] In research laboratories, it is utilized as a biological stain for microscopy to aid in the clear visualization of cellular structures.[2]

Q2: Why is the pH of the this compound staining solution important?

The pH of the staining solution is a critical factor that significantly impacts the binding of azo dyes to tissue components.[3] Azo dyes, like this compound, are often used as acid dyes in histology. The effectiveness of these dyes relies on an acidic environment to form ionic bonds with positively charged proteins in tissue sections, such as cytoplasm, muscle, and collagen. An incorrect pH can lead to weak or non-specific staining.

Q3: I am observing weak or no staining with this compound. What are the potential pH-related causes?

Weak or absent staining can be due to several factors, with the pH of your staining solution being a primary suspect. An insufficiently acidic environment (a pH that is too high) will result in poor uptake of the this compound dye by the tissue proteins.

Q4: My tissue sections show high background or non-specific staining. How can I address this with pH adjustments?

High background staining can obscure the target structures. While other factors contribute, the pH of your staining solution can play a role. A brief differentiation step using a weak acid solution (e.g., 0.5-1% acetic acid) can help remove non-specific staining. However, it's a delicate balance, as over-differentiation can lead to weak staining of the target structures as well.

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining, with a focus on pH adjustment.

Problem Potential Cause Suggested Solution
Weak or No Staining Incorrect pH of Staining Solution: The pH may be too high (not acidic enough) for the acid dye to bind effectively to tissue proteins.Prepare a fresh this compound staining solution and carefully adjust the pH to a more acidic range. Start with a pH around 2.5 and test a small range (e.g., pH 2.0, 2.5, 3.0) to find the optimal condition for your specific tissue and target.
Exhausted Staining Solution: The dye in the solution may be depleted after multiple uses.Always use a freshly prepared staining solution for optimal results.[3] Filtering the solution before use can also help remove any aggregates that may have formed.[3]
Uneven or Patchy Staining Incomplete Deparaffinization: Residual paraffin (B1166041) wax on the tissue section can prevent the aqueous this compound solution from penetrating the tissue evenly.Ensure complete removal of paraffin by using fresh xylene and adequate incubation times during the deparaffinization steps.
Tissue Drying Out: If the tissue section dries out at any point during the staining process, it can lead to uneven staining.Keep the slides in a humidified chamber during incubations to prevent drying.
High Background Staining Staining Solution Too Concentrated: The concentration of this compound in your solution might be too high.Try diluting the this compound solution to find the lowest effective concentration that provides a good signal-to-noise ratio.
Inadequate Rinsing: Insufficient rinsing after the staining step can leave excess, unbound dye on the tissue.Ensure thorough but gentle rinsing with distilled water after the this compound staining step.
Non-Specific Binding: The dye may be binding non-specifically to other tissue components.A brief and carefully timed differentiation step in a weak acid solution (e.g., 0.5% acetic acid) can help to remove non-specific background staining. The duration of this step should be optimized to avoid removing the specific stain.

Data Presentation: Effect of pH on this compound Staining

The following table summarizes the expected outcomes of this compound staining at different pH values, based on the general principles of acid dye staining in histology. Optimal pH may vary depending on the specific tissue and target.

pH of Staining Solution Expected Staining Intensity Expected Specificity Potential Issues
< 2.0 StrongModeratePotential for tissue damage or distortion due to high acidity.
2.0 - 3.0 Optimal High Generally provides a good balance between staining intensity and specificity for cytoplasmic and muscle components.
3.0 - 4.0 ModerateModerate to LowDecreased staining intensity as the solution becomes less acidic.
> 4.0 Weak to NoneLowPoor dye binding, resulting in faint or no staining.

Experimental Protocols

Preparation of this compound Staining Solution (1% Aqueous with pH Adjustment)

Materials:

  • This compound powder (C.I. 14720)[2]

  • Distilled water

  • Glacial Acetic Acid

  • Sodium Hydroxide (NaOH) solution (1M)

  • pH meter or pH indicator strips

  • Volumetric flasks and graduated cylinders

  • Magnetic stirrer and stir bar

  • Filter paper (e.g., Whatman No. 1)

Procedure:

  • Weigh out 1.0 g of this compound powder and dissolve it in 80 mL of distilled water in a beaker with a magnetic stir bar.

  • Stir the solution until the this compound powder is completely dissolved.

  • Transfer the solution to a 100 mL volumetric flask.

  • Use a calibrated pH meter to measure the initial pH of the solution.

  • To adjust the pH to the desired acidic range (e.g., pH 2.5), add glacial acetic acid dropwise while continuously monitoring the pH.

  • If the pH becomes too acidic, it can be carefully adjusted back by adding a few drops of 1M NaOH solution.

  • Once the desired pH is reached, add distilled water to bring the final volume to 100 mL.

  • Filter the solution using filter paper to remove any undissolved particles or aggregates.[3]

  • Store the solution in a well-labeled, airtight container at room temperature. It is recommended to use the solution fresh for the best results.[3]

This compound Staining Protocol for Paraffin-Embedded Tissue Sections

Materials:

  • Deparaffinization and rehydration reagents (xylene, graded alcohols)

  • This compound staining solution (pH-adjusted)

  • Distilled water

  • Differentiation solution (optional, e.g., 0.5% acetic acid)

  • Counterstain (optional, e.g., Hematoxylin)

  • Dehydration reagents (graded alcohols, xylene)

  • Mounting medium and coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Hydrate through two changes of 95% ethanol for 3 minutes each.

    • Rinse in distilled water.

  • This compound Staining:

    • Immerse the slides in the pH-adjusted this compound staining solution for 5-10 minutes. The optimal time may need to be determined empirically.

  • Rinsing:

    • Briefly rinse the slides in distilled water to remove excess stain.

  • Differentiation (Optional):

    • If background staining is high, briefly dip the slides in a 0.5% acetic acid solution for a few seconds. Monitor the differentiation process under a microscope to avoid over-differentiating the target structures.

    • Immediately stop the differentiation by rinsing thoroughly in distilled water.

  • Counterstaining (Optional):

    • If a nuclear counterstain is desired, immerse the slides in a Hematoxylin solution for the recommended time.

    • "Blue" the Hematoxylin in running tap water or a bluing agent.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (e.g., 95% and 100% ethanol).

    • Clear in two changes of xylene.

    • Mount the coverslip with a resinous mounting medium.

Expected Results:

  • Cytoplasm, muscle, and some connective tissues: Shades of red to pink.

  • Nuclei (if counterstained): Blue/Purple.

Visualizations

G cluster_pH pH of Staining Solution cluster_Outcome Staining Outcome Low_pH Low pH (< 2.0) Strong_Stain Strong, Potentially Non-Specific Staining Low_pH->Strong_Stain Increased protonation of tissue proteins Optimal_pH Optimal pH (2.0 - 3.0) Optimal_Stain Strong, Specific Staining Optimal_pH->Optimal_Stain Balanced dye binding and specificity High_pH High pH (> 4.0) Weak_Stain Weak or No Staining High_pH->Weak_Stain Reduced protonation, decreased dye binding

Caption: Relationship between pH and this compound staining outcome.

G Start Start: Suboptimal Staining Weak_Staining Weak or No Staining? Start->Weak_Staining High_Background High Background? Weak_Staining->High_Background No Check_pH Check/Adjust pH of Staining Solution (Lower to acidic range) Weak_Staining->Check_pH Yes Optimize_Rinse Optimize Rinsing Steps High_Background->Optimize_Rinse Yes End End: Optimal Staining High_Background->End No Fresh_Solution Prepare Fresh Staining Solution Check_pH->Fresh_Solution Fresh_Solution->End Differentiate Introduce/Optimize Differentiation Step Optimize_Rinse->Differentiate Differentiate->End

Caption: Troubleshooting workflow for pH-related this compound staining issues.

References

Effect of fixation method on Azo Rubine staining quality

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of fixation methods on the quality of Azo Rubine staining. The information is tailored for researchers, scientists, and professionals in drug development to help address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which is the best general-purpose fixative for this compound staining?

For most routine applications, 10% Neutral Buffered Formalin (NBF) is a reliable choice for this compound staining.[1][2] It provides excellent preservation of tissue morphology and is compatible with a wide range of staining protocols.[1][2] However, the ideal fixative can be tissue-dependent and depend on the specific components you aim to demonstrate.[1]

Q2: Can the duration of fixation affect my this compound staining results?

Yes, both under-fixation and over-fixation can negatively impact staining quality. Under-fixation can lead to poor tissue preservation and uneven staining. Over-fixation, particularly with cross-linking fixatives like formalin, can mask cellular components and reduce staining intensity.[2] A general guideline for formalin fixation is 24-48 hours for standard-sized tissue samples.[2][3]

Q3: Why is my this compound staining appearing weak or faded?

Weak staining can be attributed to several factors related to fixation:

  • Over-fixation: Extended time in a cross-linking fixative like formalin can mask the target structures.

  • Inadequate Fixation: If the fixative has not fully penetrated the tissue, it can result in poor preservation and subsequently weak staining in the center of the specimen.[2]

  • Incorrect Fixative Choice: Some fixatives may extract or alter the components that this compound binds to.

Q4: What causes non-specific background staining or precipitate in my this compound-stained slides?

Background staining can arise from issues with the staining solution itself, such as using old solutions or not filtering them.[4] However, fixation can also play a role. For instance, formalin pigment (an artifact of unbuffered formalin) can cause brownish-black deposits on blood-rich tissues.[1] Using 10% Neutral Buffered Formalin helps to avoid this.[2] Some fixatives that contain mercuric chloride can also leave precipitates that need to be removed before staining.[3][5]

Troubleshooting Guide

Problem Possible Fixation-Related Cause(s) Recommended Solution(s)
Uneven or Patchy Staining Incomplete fixative penetration. Tissue drying out during fixation or subsequent processing.Ensure a 1:20 specimen-to-fixative volume ratio.[1] Ensure tissue sections are no more than 4-5 mm thick.[2] Keep slides in a humidified chamber during incubations.[4]
Weak Staining Intensity Over-fixation, especially with cross-linking fixatives.Optimize fixation time; for many tissues, 24-48 hours in 10% NBF is sufficient.[2] Consider using a fixative with a different mechanism, such as one based on alcohol, which may offer better stain affinity for certain targets.[6]
Presence of Pigment/Artifacts Use of unbuffered formalin leading to formalin pigment. Use of mercury-based fixatives without proper post-fixation treatment.Always use 10% Neutral Buffered Formalin.[2] If using a mercury-containing fixative, treat sections to remove mercury pigment before staining.[3]
Poor Cellular Detail Sub-optimal fixative for the target tissue. Delayed fixation allowing for autolysis.Choose a fixative known to preserve fine cellular structures, such as Bouin's solution or a mercury-free alternative like B-5 substitute for lymphoid tissues.[1] Place tissue in fixative immediately after harvesting.
Tissue Shrinkage or Hardening Use of alcohol-based or harsh precipitating fixatives.While these fixatives can enhance stain affinity, they may also cause shrinkage.[6] If morphology is critical, 10% NBF is often a better choice. If using alcohol-based fixatives, ensure proper dehydration steps.

Comparison of Common Fixatives for this compound Staining

The following table provides a qualitative summary of how different fixatives may influence this compound staining quality based on general histological principles.

Fixative Primary Mechanism Potential Advantages for this compound Potential Disadvantages for this compound Recommended For
10% Neutral Buffered Formalin (NBF) Cross-linkingExcellent morphological preservation; widely available and understood.[1][2]Can mask some cellular components, potentially reducing staining intensity with over-fixation.[7]Routine histological staining of most soft tissues.[1]
Bouin's Solution Cross-linking & PrecipitatingCan produce brilliant staining results with some dyes.[8] Good for preserving soft and delicate tissues.Can cause some tissue shrinkage; the picric acid component is explosive when dry and must be handled with care.Tissues where vibrant staining is desired and slight shrinkage is acceptable.
Carnoy's Solution PrecipitatingRapid fixation; good preservation of nuclei.[7]Causes significant tissue shrinkage and hardening; lyses red blood cells.Tissues where rapid fixation is critical and some morphological artifact is tolerable.
Alcohol-based Fixatives (e.g., Ethanol (B145695), Methanol) Precipitating/DenaturingMay result in higher stain affinity for some dyes.[6]Can cause considerable tissue shrinkage and hardening.[5][6]Cytological preparations and when preservation of nucleic acids is also a goal.[6]

Experimental Protocols

General this compound Staining Protocol (for Paraffin-Embedded Sections)
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through two changes each of 100% and 95% ethanol for 3 minutes each.

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in this compound solution for 5-10 minutes.

    • Rinse briefly in distilled water to remove excess stain.

  • Differentiation (Optional):

    • If overstaining occurs, differentiate briefly in 70% ethanol.

  • Dehydration and Mounting:

    • Dehydrate sections through graded ethanol series (95%, 100%).

    • Clear with two changes of xylene for 3 minutes each.

    • Mount with a suitable resinous mounting medium.

Fixation Protocols
  • 10% Neutral Buffered Formalin (NBF) Fixation:

    • Prepare or purchase a 10% NBF solution.

    • Immediately after dissection, immerse tissue specimens in NBF. The volume of fixative should be at least 10-20 times the volume of the tissue.[2]

    • Ensure the tissue thickness is no more than 4-5 mm to allow for adequate penetration.[2]

    • Fix for 24-48 hours at room temperature.

    • After fixation, transfer the tissue to 70% ethanol for storage before processing.

  • Bouin's Solution Fixation:

    • Immerse the tissue in Bouin's solution for 4-18 hours, depending on the size of the tissue.

    • After fixation, wash the tissue in several changes of 70% ethanol until the yellow color from the picric acid is removed.

    • Store in 70% ethanol until processing.

Visual Guides

G cluster_workflow Experimental Workflow for this compound Staining tissue Tissue Collection fixation Fixation (e.g., 10% NBF for 24-48h) tissue->fixation Immediate processing Tissue Processing (Dehydration, Clearing, Infiltration) fixation->processing embedding Paraffin Embedding processing->embedding sectioning Sectioning (4-5 µm) embedding->sectioning staining This compound Staining sectioning->staining imaging Microscopy and Imaging staining->imaging

Caption: A typical experimental workflow for this compound staining.

G cluster_troubleshooting Troubleshooting this compound Staining Issues start Staining Problem Observed weak_staining Weak or Faded Staining start->weak_staining uneven_staining Uneven/Patchy Staining start->uneven_staining artifacts Pigment/Artifacts Present start->artifacts check_fix_time Check Fixation Time (Was it > 48h in NBF?) weak_staining->check_fix_time Yes check_penetration Check Tissue Thickness (Was it > 5mm?) uneven_staining->check_penetration Yes check_fixative_type Identify Fixative Used artifacts->check_fixative_type solution1 Reduce fixation time. Consider antigen retrieval. check_fix_time->solution1 solution2 Ensure proper tissue trimming. Increase fixative volume. check_penetration->solution2 check_mercury Was it mercury-based? check_fixative_type->check_mercury check_formalin Was formalin unbuffered? check_fixative_type->check_formalin solution3 Remove mercury deposits post-fixation. check_mercury->solution3 Yes solution4 Use Neutral Buffered Formalin. check_formalin->solution4 Yes

Caption: A decision tree for troubleshooting common this compound staining issues.

G cluster_fixative_choice Logical Flow for Fixative Selection goal Primary Experimental Goal? morphology Best Morphological Preservation goal->morphology stain_intensity Vibrant Staining Intensity goal->stain_intensity rapid_fix Rapid Fixation Needed goal->rapid_fix nbf Use 10% Neutral Buffered Formalin morphology->nbf Yes bouins Use Bouin's Solution stain_intensity->bouins Yes carnoys Use Carnoy's Solution rapid_fix->carnoys Yes

Caption: A diagram illustrating the choice of fixative based on experimental goals.

References

Technical Support Center: Minimizing Non-Specific Binding of Azo Rubine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azo Rubine-related assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with non-specific binding of this compound.

Troubleshooting Guide

High background signal and variability in results are common issues when using this compound. This guide provides a systematic approach to identifying and resolving these problems.

Issue 1: High Background Signal Across the Entire Assay Plate

High background can obscure the true signal in a colorimetric assay, reducing sensitivity.[1] Non-specific binding is a primary source of high background signals.[2]

Possible Causes and Solutions:

  • Inadequate Blocking: Unoccupied sites on the assay plate can non-specifically bind assay components.[2]

    • Solution: Optimize the blocking step. Use a suitable blocking agent to saturate these unoccupied sites.[2][3] The concentration of the blocker and the incubation time must be optimized for each specific assay.[3]

  • Sub-optimal Reagent Concentrations: Incorrect concentrations of antibodies or other reagents can lead to increased non-specific interactions.

    • Solution: Titrate all reagents, including primary and secondary antibodies, to determine the optimal concentration that maximizes the signal-to-noise ratio.[4]

  • Insufficient Washing: Inadequate washing may leave behind unbound reagents that contribute to the background signal.[5]

    • Solution: Increase the number and/or duration of wash steps. Ensure complete removal of the wash buffer between steps.[6]

  • Poor Reagent Quality: Impurities in reagents can contribute to non-specific binding.[1]

    • Solution: Use high-purity reagents specifically recommended for your assay type.[1]

Issue 2: Inconsistent or Non-Reproducible Results

Variability between wells or experiments can compromise the reliability of your data.

Possible Causes and Solutions:

  • Inconsistent Sample Handling: Variations in pipetting, incubation times, or temperatures can introduce errors.[1]

    • Solution: Ensure consistent handling of all samples and reagents. Use calibrated pipettes and follow a standardized protocol for all steps.[1]

  • Protein Aggregation: this compound has been shown to induce conformational changes and aggregation in proteins like human serum albumin, which can lead to inconsistent binding.[7]

    • Solution: Evaluate the potential for protein aggregation in your samples. Consider optimizing buffer conditions (e.g., pH, ionic strength) to maintain protein stability.

  • Edge Effects: Wells on the outer edges of the plate may experience different temperature and evaporation rates, leading to variability.

    • Solution: Avoid using the outer wells of the plate for critical samples or standards. Fill them with buffer or a blank solution to create a more uniform environment.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting high background and variability issues in this compound assays.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Assays Start High Background or Inconsistent Results CheckBlocking Optimize Blocking Step? Start->CheckBlocking CheckWashing Optimize Washing Protocol? CheckBlocking->CheckWashing No SolutionFound Problem Resolved CheckBlocking->SolutionFound Yes CheckReagents Titrate Reagents? CheckWashing->CheckReagents No CheckWashing->SolutionFound Yes CheckSample Investigate Sample Properties (e.g., Aggregation)? CheckReagents->CheckSample No CheckReagents->SolutionFound Yes CheckSample->SolutionFound Yes

Caption: A step-by-step decision tree for troubleshooting common issues in this compound assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem?

Non-specific binding refers to the attachment of assay components to unintended surfaces or molecules.[5] This is a primary cause of high background signals, which can mask the specific signal from the target analyte, thereby reducing the sensitivity and accuracy of the assay.[2]

Q2: How do blocking agents work to reduce non-specific binding?

Blocking agents are solutions containing proteins or other molecules that bind to unoccupied sites on the assay surface.[8] By saturating these sites, they prevent the non-specific binding of subsequent assay components, such as antibodies or the this compound dye itself.[2][3] This leads to a better signal-to-noise ratio.[2]

Q3: What are some common blocking agents and how do I choose the right one?

Commonly used protein-based blockers include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[8] The choice of blocking agent can be empirical, and it is often necessary to test several to find the most effective one for a particular assay. Casein has been shown to be a highly effective blocking agent in some ELISA applications.[9][10]

Q4: Can the pH of the buffer affect this compound's binding?

Yes, pH can significantly influence the binding characteristics of azo dyes.[11] this compound has been shown to induce more extensive structural changes and aggregation in proteins at acidic pH (3.5) compared to physiological pH (7.4).[7] Therefore, optimizing the pH of your assay buffers is crucial for minimizing non-specific interactions.

Q5: Can this compound interact with proteins in my sample?

Yes, studies have shown that this compound can bind to and destabilize the conformation of proteins like human serum albumin.[7] This interaction can lead to protein aggregation, which may contribute to non-specific binding and assay variability.[7]

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions

This protocol provides a general framework for optimizing the blocking step in your assay.

  • Prepare a range of blocking buffers: Test different blocking agents (e.g., 1-5% BSA, 0.1-3% non-fat dry milk, 1x casein solution) in your standard assay buffer.

  • Coat your assay plate: Follow your standard protocol for coating the plate with your antigen or capture antibody.

  • Apply blocking buffers: Add the different blocking solutions to the wells.

  • Optimize incubation time and temperature: Test a range of incubation times (e.g., 30 minutes to 2 hours) and temperatures (e.g., room temperature, 37°C).[3]

  • Proceed with your standard assay protocol: After the blocking step, continue with the remaining steps of your assay.

  • Analyze the results: Compare the background signal (wells without the target analyte) across the different blocking conditions. The optimal condition will be the one that provides the lowest background without significantly reducing the specific signal.

Protocol 2: Titration of Primary and Secondary Antibodies

This protocol helps determine the optimal antibody concentrations to maximize the signal-to-noise ratio.

  • Coat and block the plate: Use your optimized coating and blocking procedures.

  • Create a primary antibody dilution series: Prepare a series of dilutions of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000).[4]

  • Incubate with primary antibody: Add the different dilutions to the wells, including a negative control with no primary antibody.

  • Create a secondary antibody dilution series: For each primary antibody dilution, test a range of secondary antibody dilutions.

  • Incubate with secondary antibody: Add the secondary antibody dilutions to the appropriate wells.

  • Develop and read the plate: Follow your standard protocol for signal development and measurement.

  • Analyze the results: Identify the combination of primary and secondary antibody concentrations that gives the highest specific signal with the lowest background.

Data Presentation

Table 1: Comparison of Common Blocking Agents
Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5%Inexpensive, readily available.[8]Can have lot-to-lot variability, potential for cross-reactivity.[8]
Non-Fat Dry Milk (Casein) 0.1-3%Inexpensive, effective for many applications.[8]Can contain endogenous enzymes that may interfere with some assays, may mask some epitopes.
Fish Gelatin 0.1-1%Reduces non-specific binding from some mammalian serum components.May not be as effective as other blockers for certain applications.[12]
Commercial Blocking Buffers VariesOptimized formulations, often provide consistent performance.Can be more expensive.
Mechanism of Non-Specific Binding and the Role of Blocking

The following diagram illustrates the principle of non-specific binding and how blocking agents mitigate this issue.

References

Technical Support Center: Enhancing Azo Rubine Degradation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azo Rubine degradation experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during your this compound degradation experiments.

1. My microbial degradation of this compound is slow or incomplete. What are the potential causes and solutions?

Several factors can hinder the efficiency of microbial degradation. Consider the following:

  • Microorganism Selection: Not all microorganisms are equally effective at degrading this compound. The choice of single strains versus microbial consortia can be critical. Consortia, often containing a mix of bacteria and fungi, can exhibit synergistic metabolic activities, leading to more complete mineralization of the dye.[1] For instance, a fungal-bacterial consortium might first break down the complex azo dye structure, with subsequent bacterial action mineralizing the intermediates.[1]

  • Environmental Conditions: The efficiency of microbial activity is highly dependent on environmental parameters.

    • pH: The optimal pH for this compound degradation can vary between different microbial species. It's crucial to determine the optimal pH range for your chosen microorganisms.[2] Generally, pH influences the transport of dye molecules across the cell membrane.[2]

    • Temperature: Enzyme activity is temperature-dependent. Low temperatures can lead to insufficient enzyme activity, while excessively high temperatures can cause enzyme denaturation.[2]

    • Oxygen Levels: The initial cleavage of the azo bond (-N=N-) is often more efficient under anaerobic or anoxic conditions, carried out by azoreductase enzymes.[1][3] The subsequent degradation of the resulting aromatic amines is typically an aerobic process.[2][3] A sequential anaerobic-aerobic process can, therefore, be more effective.[3]

  • Nutrient Availability: Ensure that the growth medium contains adequate carbon and nitrogen sources to support microbial growth and enzymatic activity.

  • Initial Dye Concentration: High concentrations of this compound can be toxic to microorganisms, inhibiting their growth and metabolic activity.[2][4] It is advisable to determine the optimal dye concentration for your specific microbial culture.[4]

Troubleshooting Steps:

  • Optimize pH and Temperature: Conduct pilot experiments to identify the optimal pH and temperature for your microbial culture.

  • Consider a Microbial Consortium: If using a single strain, consider introducing a microbial consortium known for dye degradation.

  • Implement a Two-Stage Process: Employ a sequential anaerobic-aerobic degradation strategy.

  • Test a Range of Dye Concentrations: Determine the inhibitory concentration of this compound for your microorganisms and work below that threshold.

2. My photocatalytic degradation of this compound shows low efficiency. How can I improve it?

Photocatalytic degradation efficiency is influenced by several key parameters:

  • Photocatalyst Selection and Dosage: The choice of photocatalyst is crucial. Titanium dioxide (TiO2) is a commonly used photocatalyst, but its efficiency can be enhanced by doping with other materials like reduced graphene oxide (rGO) and cadmium sulfide (B99878) (CdS).[5] The concentration of the photocatalyst also needs to be optimized; too little will result in insufficient active sites, while too much can lead to light scattering and reduced light penetration.

  • Light Source: The wavelength and intensity of the light source are critical. UV irradiation is commonly used to activate photocatalysts like TiO2.[5][6]

  • pH of the Solution: The pH of the this compound solution can affect the surface charge of the photocatalyst and the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface, which is a critical step in the degradation process.[7]

  • Presence of Other Substances: The presence of other ions or organic matter in the solution can interfere with the photocatalytic process. For instance, some metal ions can inhibit the generation of reactive oxygen species.[6]

Troubleshooting Steps:

  • Optimize Catalyst Concentration: Experiment with different concentrations of your photocatalyst to find the optimal dosage.

  • Adjust pH: Investigate the effect of pH on the degradation rate and adjust accordingly.

  • Enhance Your Photocatalyst: Consider using doped or composite photocatalysts to improve their activity under visible light.

  • Pre-treat Your Sample: If your sample contains high concentrations of interfering substances, consider a pre-treatment step to remove them.

3. What are Advanced Oxidation Processes (AOPs), and how can they be optimized for this compound degradation?

Advanced Oxidation Processes (AOPs) utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade organic pollutants.[8][9] Common AOPs for azo dye degradation include Fenton and photo-Fenton processes, ozonation, and UV/H₂O₂.[8][10][11]

  • Fenton and Photo-Fenton Processes: These processes involve the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals.[8] The photo-Fenton process is enhanced by UV irradiation.

  • Ozonation: Ozone (O₃) is a powerful oxidizing agent that can directly react with this compound or decompose to form hydroxyl radicals.[10]

  • UV/H₂O₂: The combination of UV light and hydrogen peroxide generates hydroxyl radicals for degradation.

Optimization Strategies:

  • Reagent Concentrations: The concentrations of reagents like Fe²⁺ and H₂O₂ in the Fenton process are critical. An excess of either can be counterproductive.

  • pH: AOPs are often pH-dependent. For example, the Fenton reaction is most effective at an acidic pH (around 3-4).

  • Combined Processes: Combining different AOPs or coupling them with other treatment methods like biological degradation can lead to higher overall efficiency.

4. How can I confirm that this compound is being degraded and not just adsorbed?

This is a critical aspect of degradation studies. Several techniques can be employed:

  • UV-Vis Spectroscopy: While a decrease in the characteristic absorbance peak of this compound indicates decolorization, it doesn't confirm complete mineralization.[12][13] The disappearance of the peak in the visible region confirms the cleavage of the azo bond.[12]

  • Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) Analysis: A significant reduction in TOC and COD values indicates the mineralization of the organic dye molecule into simpler inorganic compounds like CO₂ and H₂O.[14]

  • Chromatography and Mass Spectrometry (GC-MS, LC-MS): These techniques are essential for identifying the intermediate degradation products.[2] The appearance of new peaks corresponding to smaller aromatic amines and other byproducts, followed by their eventual disappearance, provides strong evidence of a degradation pathway.

Data Presentation: Comparative Degradation Efficiency

The following tables summarize quantitative data from various studies to provide a comparative overview of this compound and other azo dye degradation efficiencies under different experimental conditions.

Table 1: Microbial Degradation of Azo Dyes

Microorganism/ConsortiumAzo DyeInitial Concentration (mg/L)Degradation Efficiency (%)Time (h)Key ConditionsReference
Halophilic/halotolerant microfloraDirect Black G600>952430-40°C, 0-60 g/L NaCl[2]
Fungal-bacterial consortiumRubine GFL---Synergistic degradation[1]
Enriched mixed cultures BDNRB1601001004Co-metabolism with yeast extract[4]
Bacillus albus DD1Reactive Black 5---Isolated from textile effluent[15]

Table 2: Photocatalytic Degradation of Azo Dyes

PhotocatalystAzo DyeInitial Concentration (mg/L)Degradation Efficiency (%)Time (min)Light SourceReference
Bismuth Ferrite (BFO)Azorubine1093.93120Visible Light[7]
γ-Fe₂O₃:TiO₂Navy Blue HE2R-~9515UV[14]
Au:TiO₂Navy Blue HE2R-~80120UV[14]
TiO₂-rGO-CdSMethyl Orange-100240-[5]
g-C₃N₄Acid Red 26---UV-A[6]

Table 3: Degradation of Azo Dyes by Advanced Oxidation Processes (AOPs)

AOP MethodAzo DyeDegradation Efficiency (%)Time (min)Key ConditionsReference
Photo-FentonMixture (Acid Red 151, Acid Orange 7, Acid Blue 113)9745150 mg/L total dye
FentonMixture (Acid Red 151, Acid Orange 7, Acid Blue 113)86-150 mg/L total dye
Ozonation (O₃)AR88>955-[10]
Ultrasound + Mechanical StirringCongo Red>9930-[16]
Wet Electrochemical Oxidation (WEO)Cationic Red X-GRL~100 (color removal)60120°C[9]

Experimental Protocols

This section provides detailed methodologies for key experiments.

1. Protocol for Microbial Degradation of this compound

  • Microorganism and Culture Preparation:

    • Isolate or obtain a pure culture or a microbial consortium known for azo dye degradation.

    • Prepare a suitable liquid nutrient medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi).

    • Inoculate the medium with the microbial culture and incubate under optimal conditions (e.g., 30°C, 120 rpm) until a sufficient cell density is reached.

  • Degradation Experiment:

    • Prepare a mineral salt medium containing this compound at the desired concentration.

    • Inoculate the this compound medium with the prepared microbial culture (e.g., 5% v/v).

    • For a sequential anaerobic-aerobic process, first incubate the culture under static (anaerobic) conditions for a specified period (e.g., 24-48 hours).

    • After the anaerobic phase, transfer the flasks to a shaker to provide aerobic conditions for a further incubation period.

    • Maintain control flasks containing the dye but no microbial inoculum, and flasks with the inoculum but no dye.

  • Sample Analysis:

    • At regular time intervals, withdraw aliquots from the experimental and control flasks.

    • Centrifuge the samples to remove microbial biomass.

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer to determine the extent of decolorization.

    • Analyze the supernatant for TOC/COD and intermediate products using appropriate analytical techniques (TOC analyzer, GC-MS, etc.).

2. Protocol for Photocatalytic Degradation of this compound

  • Photocatalyst Preparation and Characterization:

    • Synthesize or procure the desired photocatalyst (e.g., TiO₂, doped TiO₂).

    • Characterize the photocatalyst using techniques like XRD, SEM, and TEM to determine its crystalline structure, morphology, and particle size.

  • Photocatalytic Reactor Setup:

    • Use a batch photoreactor, which typically consists of a reaction vessel, a light source (e.g., UV lamp), and a magnetic stirrer.[14]

    • Ensure the reactor is equipped with a cooling system to maintain a constant temperature.

  • Degradation Experiment:

    • Prepare an aqueous solution of this compound of a known concentration.

    • Add the optimized amount of photocatalyst to the solution.

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to achieve adsorption-desorption equilibrium between the dye and the catalyst surface.

    • Turn on the light source to initiate the photocatalytic reaction.

  • Sample Analysis:

    • Collect samples at specific time intervals.

    • Filter the samples to remove the photocatalyst particles.

    • Analyze the filtrate for the remaining this compound concentration using a UV-Vis spectrophotometer.

    • Monitor the degradation process by measuring TOC or COD at the beginning and end of the experiment.

Mandatory Visualizations

Diagram 1: General Workflow for this compound Degradation Experiment

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare this compound Solution C Combine Solution and Agent in Reactor A->C B Prepare Degradation Agent (Microbes/Catalyst) B->C D Incubate/Irradiate under Controlled Conditions C->D E Collect Samples at Time Intervals D->E F Measure Decolorization (UV-Vis) E->F G Measure Mineralization (TOC/COD) E->G H Identify Intermediates (GC-MS/LC-MS) E->H

Caption: A typical experimental workflow for studying this compound degradation.

Diagram 2: Simplified Microbial Degradation Pathway of Azo Dyes

G AzoDye Azo Dye (R1-N=N-R2) AromaticAmines Aromatic Amines (R1-NH2 + R2-NH2) AzoDye->AromaticAmines Anaerobic Azoreductase RingCleavage Ring Cleavage Products AromaticAmines->RingCleavage Aerobic Oxygenases Mineralization CO2 + H2O + N2 RingCleavage->Mineralization Further Metabolism

Caption: Simplified pathway of azo dye degradation by microorganisms.

Diagram 3: Logical Relationship of Factors Affecting Photocatalytic Degradation

G Degradation Degradation Efficiency Catalyst Photocatalyst (Type, Dosage) Catalyst->Degradation Light Light Source (Wavelength, Intensity) Light->Degradation pH Solution pH pH->Degradation Concentration Initial Dye Concentration Concentration->Degradation Inhibitors Presence of Inhibitors Inhibitors->Degradation

Caption: Key factors influencing the efficiency of photocatalytic degradation.

References

Validation & Comparative

A Tale of Two Reds: Unpacking the Toxicological Profiles of Azo Rubine and Ponceau 4R

Author: BenchChem Technical Support Team. Date: December 2025

In the world of synthetic food colorants, the azo dyes Azo Rubine (also known as Carmoisine) and Ponceau 4R stand out for their vibrant red hues. Widely used in a variety of food products, their safety has been the subject of ongoing scientific scrutiny. This guide offers a detailed comparison of the toxicological profiles of these two additives, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and methodologies.

At a Glance: Comparative Toxicological Data

A summary of the key quantitative toxicological data for this compound and Ponceau 4R is presented below, offering a direct comparison of their acute toxicity, acceptable daily intake, and no-observed-adverse-effect levels.

Toxicological EndpointThis compound (Carmoisine)Ponceau 4R
Oral LD50 (Rat) > 2000 mg/kg bw[1]> 8000 mg/kg bw[2]
Oral LD50 (Mouse) 8 mg/kg bw[1]8 mg/kg bw[1]
Acceptable Daily Intake (ADI) - JECFA 0-4 mg/kg bw[3]0-4 mg/kg bw[4][5]
Acceptable Daily Intake (ADI) - EFSA 0-4 mg/kg bw[6]0.7 mg/kg bw[7]
No-Observed-Adverse-Effect-Level (NOAEL) 400 mg/kg bw/day (long-term study in rats)[8]500 mg/kg bw/day (long-term study in rats)[9], 205 mg/kg bw/day (reproductive/neurobehavioural study in mice)[10]

Delving into the Data: A Closer Look at Toxicity

Genotoxicity

Both this compound and Ponceau 4R have been investigated for their potential to cause genetic damage, with some conflicting results.

This compound (Carmoisine): Some studies have indicated that this compound is not genotoxic in Ames tests and does not cause chromosomal abnormalities in mice.[11] However, other research suggests it may induce DNA damage at high concentrations.

Ponceau 4R: Evidence for the genotoxicity of Ponceau 4R is also mixed. While some Ames tests have yielded negative results, others have been positive.[11] Studies have reported an increase in chromosomal abnormalities and DNA damage in mice.[11] It has been concluded that both colorants may be genotoxic, particularly at high concentrations.[1]

Carcinogenicity

Long-term toxicity studies have been conducted to assess the carcinogenic potential of both dyes.

This compound (Carmoisine): A long-term study in rats concluded that carmoisine (B33404) is not carcinogenic.[8]

Ponceau 4R: Similarly, a long-term toxicity study in rats exposed in utero showed no evidence of carcinogenicity for Ponceau 4R.[9]

Reproductive and Developmental Toxicity

The effects of these dyes on reproduction and development have been a key area of investigation.

Ponceau 4R: A study in mice found no adverse effects on reproduction, although some neurobehavioural effects were observed in offspring at high doses.[10] The no-observed-adverse-effect level (NOAEL) for these effects was determined to be 205 mg/kg per day.[10]

Experimental Corner: A Glimpse into the Protocols

The toxicological evaluation of food additives like this compound and Ponceau 4R relies on a battery of standardized tests. Below are outlines of the methodologies for key experiments, primarily based on OECD guidelines.

In Vitro Genotoxicity Testing Workflow

In Vitro Genotoxicity Testing Workflow cluster_0 Initial Screening cluster_1 Core Genotoxicity Assays cluster_2 Follow-up Assay cluster_3 Data Analysis and Interpretation Test Substance Preparation Test Substance Preparation Dose Range Finding Dose Range Finding Test Substance Preparation->Dose Range Finding Ames Test (OECD 471) Ames Test (OECD 471) Dose Range Finding->Ames Test (OECD 471) Select Concentrations Micronucleus Test (OECD 487) Micronucleus Test (OECD 487) Dose Range Finding->Micronucleus Test (OECD 487) Select Concentrations Chromosomal Aberration Test (OECD 473) Chromosomal Aberration Test (OECD 473) Dose Range Finding->Chromosomal Aberration Test (OECD 473) Select Concentrations Statistical Analysis Statistical Analysis Ames Test (OECD 471)->Statistical Analysis Micronucleus Test (OECD 487)->Statistical Analysis Chromosomal Aberration Test (OECD 473)->Statistical Analysis Comet Assay Comet Assay Comet Assay->Statistical Analysis Conclusion on Genotoxic Potential Conclusion on Genotoxic Potential Statistical Analysis->Conclusion on Genotoxic Potential Conclusion on Genotoxic Potential->Comet Assay If positive or equivocal

A generalized workflow for in vitro genotoxicity assessment of food additives.
Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.

  • Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are used.[12]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.[12]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance (this compound or Ponceau 4R) on agar (B569324) plates.[12]

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (bacteria that have mutated back to their original state) is counted. A significant, dose-dependent increase in revertant colonies compared to the control indicates a mutagenic potential.[12]

In Vitro Mammalian Cell Micronucleus Test - Based on OECD Guideline 487

This assay detects damage to chromosomes or the mitotic apparatus.

  • Cell Cultures: Human or rodent cell lines (e.g., human lymphocytes, CHO cells) are used.[13]

  • Exposure: The cells are exposed to at least three concentrations of the test substance for a defined period, both with and without metabolic activation.[13]

  • Cytokinesis Block: Cytochalasin B is often added to block cell division at the binucleate stage, making it easier to identify cells that have undergone mitosis.[14]

  • Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

  • Analysis: The frequency of micronucleated cells is determined by microscopic examination. A significant increase in micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.[14]

In Vitro Mammalian Chromosomal Aberration Test - Based on OECD Guideline 473

This test identifies agents that cause structural changes in chromosomes.

  • Cell Cultures: Similar to the micronucleus test, cultured mammalian cells are used.[1][9]

  • Exposure: Cells are treated with the test substance at various concentrations, with and without metabolic activation.[1][9]

  • Metaphase Arrest: A substance like colcemid is added to arrest cells in the metaphase stage of cell division, when chromosomes are most visible.[1]

  • Harvesting and Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

  • Analysis: Chromosomes are stained and analyzed microscopically for structural aberrations such as breaks, gaps, and exchanges.[1][9]

Comet Assay (Single Cell Gel Electrophoresis)

This is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: Single cells are embedded in a thin layer of agarose (B213101) on a microscope slide.

  • Lysis: The cells are lysed to remove membranes and proteins, leaving the DNA as a "nucleoid."

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline solution to unwind the DNA and then subjected to electrophoresis.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope.

  • Analysis: Damaged DNA (with strand breaks) migrates further in the electric field, creating a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Metabolic Fate of Azo Dyes

The toxicity of azo dyes is often linked to their metabolism in the body, particularly by the gut microbiota.

Azo Dye Metabolism Azo Dye (e.g., this compound, Ponceau 4R) Azo Dye (e.g., this compound, Ponceau 4R) Gut Microbiota (Azo Reductases) Gut Microbiota (Azo Reductases) Azo Dye (e.g., this compound, Ponceau 4R)->Gut Microbiota (Azo Reductases) Reduction Aromatic Amines Aromatic Amines Gut Microbiota (Azo Reductases)->Aromatic Amines Absorption into Bloodstream Absorption into Bloodstream Aromatic Amines->Absorption into Bloodstream Potential for Systemic Toxicity Potential for Systemic Toxicity Aromatic Amines->Potential for Systemic Toxicity Liver Metabolism (Phase I & II) Liver Metabolism (Phase I & II) Absorption into Bloodstream->Liver Metabolism (Phase I & II) Excretion (Urine) Excretion (Urine) Liver Metabolism (Phase I & II)->Excretion (Urine)

Simplified metabolic pathway of azo dyes in the human body.

The primary step in the metabolism of azo dyes is the reductive cleavage of the azo bond (-N=N-) by azoreductases, enzymes produced by the intestinal microflora. This process generates aromatic amines, which can then be absorbed into the bloodstream. These metabolites may undergo further metabolism in the liver before being excreted. The nature of these aromatic amines is a key determinant of the potential toxicity of the parent azo dye.

Conclusion

The toxicological evaluation of this compound and Ponceau 4R reveals complex profiles with some areas of concern, particularly regarding genotoxicity at high concentrations. While long-term studies have not indicated a carcinogenic risk for either colorant at the doses tested, the potential for other adverse effects warrants their continued monitoring and regulation. The established ADI values provide a margin of safety for consumers. For researchers and professionals in drug development, a thorough understanding of the toxicological endpoints and the methodologies used to assess them is crucial for ensuring the safety of food products and pharmaceuticals. The standardized protocols, such as the OECD guidelines, provide a robust framework for generating reliable and comparable data for risk assessment.

References

A Comparative Guide to Validated HPLC Methods for Azo Rubine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Azo Rubine, a synthetic red azo dye, is crucial for food safety, quality control, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. This guide provides a detailed comparison of two validated HPLC methods, offering insights into their performance characteristics and experimental protocols to aid in method selection and implementation.

The validation of an analytical method is a critical process that ensures the method is suitable for its intended purpose, providing consistent, reliable, and accurate data.[1][2] Key validation parameters, as stipulated by guidelines from bodies like the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]

Comparative Performance of Validated HPLC Methods

The following table summarizes the performance of two distinct validated HPLC methods for the quantification of this compound in food matrices. This side-by-side comparison allows for an informed decision based on the specific requirements of the analysis, such as the required sensitivity and the nature of the sample matrix.

Validation ParameterMethod 1: FSA (Food Standards Agency) MethodMethod 2: Simultaneous Determination in Milk & Cheese
Linearity (R²) 0.999[1][4]0.999 - 1.000[3][5]
Limit of Detection (LOD) 0.07 µg/mL[1][4]1.14 - 1.73 µg/mL[3][5]
Limit of Quantification (LOQ) 0.20 µg/mL[1][4]3.46 - 5.25 µg/mL[3][5]
Accuracy (Recovery %) 98.6 - 100.7%[1][4]98.81 - 115.94%[3][5]
Precision (RSD %) 0 - 0.5%[1][4]0.08 - 3.71%[3][5]
Matrix Beverages, Breads/Snacks, Other Foods[1]Processed Milk and Cheese[3][5]
Detection Diode Array Detector (DAD)[1]Photodiode Array (PDA) Detector[3]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful implementation of an HPLC method. Below are the methodologies for the two compared validated methods.

Method 1: FSA (Food Standards Agency) Method

This method was identified as the most suitable for this compound analysis in a comparative study due to its high accuracy and precision.[1]

Sample Preparation: [1]

  • Beverages: Dilute the sample with the mobile phase or an appropriate solvent.

  • Breads/Snacks and Other Solid Foods: Homogenize a representative sample. Extract this compound using a suitable solvent such as a mixture of methanol (B129727) and water, which may be assisted by ultrasonication or vortexing.

  • Clean-up: Filter the extract through a 0.22 or 0.45 µm syringe filter prior to injection into the HPLC system.

Chromatographic Conditions: [1]

  • HPLC System: An HPLC system equipped with a Diode Array Detector (DAD).

  • Column: C18 column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: The DAD is set to monitor the absorbance at the maximum absorption wavelength of this compound.

Method 2: Simultaneous Determination in Milk & Cheese

This HPLC-PDA method was validated for the simultaneous measurement of this compound, Brilliant Black BN, and Lithol Rubine BK in processed milk and cheese.[3]

Sample Preparation: [3]

  • A sample pretreatment method optimized for high-fat food matrices is employed. For milk and cheese samples, a known amount is spiked with a standard solution.

  • The extraction procedure is followed by filtration to prepare the sample for injection.

Chromatographic Conditions: [3]

  • HPLC System: An HPLC system with a Photodiode Array (PDA) detector.

  • Mobile Phase: A gradient elution with 0.02 M ammonium acetate (B1210297) solution (Mobile Phase A) and methanol (Mobile Phase B).

  • Gradient Program:

    • 0-10 min: 95% to 10% A

    • 10-11 min: 10% to 30% A

    • 11-13 min: Hold at 30% A

    • 13-15 min: 30% to 26% A

    • 15-16 min: 26% to 0% A

    • 16-20 min: Hold at 0% A

    • 20-25 min: 0% to 95% A

    • 25-30 min: Hold at 95% A

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 520 nm for this compound.[3][6]

Mandatory Visualizations

To further elucidate the processes involved in HPLC method validation, the following diagrams illustrate the general experimental workflow and the logical relationships between key validation parameters.

HPLC_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation SampleCollection Sample Collection (e.g., Food Matrix) Homogenization Homogenization (for solid samples) SampleCollection->Homogenization Extraction Extraction with Suitable Solvent Homogenization->Extraction Filtration Filtration (e.g., 0.45 µm filter) Extraction->Filtration HPLC_System HPLC System with DAD/PDA Detector Filtration->HPLC_System Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_System->Chromatographic_Separation Data_Acquisition Data Acquisition Chromatographic_Separation->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy (Recovery) Data_Acquisition->Accuracy Precision Precision (Repeatability & Intermediate) Data_Acquisition->Precision LOD_LOQ LOD & LOQ Determination Data_Acquisition->LOD_LOQ Specificity Specificity Data_Acquisition->Specificity Validation_Parameter_Interdependencies Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Robustness Robustness Method->Robustness Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ Limit of Quantification Linearity->LOQ Accuracy->Precision LOD Limit of Detection LOQ->LOD

References

A Comparative Guide to Azo Dyes for Amyloid Plaque Staining: Azo Rubine vs. Congo Red

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of amyloid plaques, the accurate and reliable visualization of these protein aggregates is paramount. Histological staining remains a cornerstone technique for this purpose. While Congo Red is widely recognized as the "gold standard" for identifying amyloid deposits, other azo dyes are also utilized. This guide provides a detailed comparison between Congo Red and another prominent azo dye, Sirius Red, which is often used for the same application and serves as a relevant alternative to the initially queried "Azo Rubine"—a term more commonly associated with a food colorant and not a specific amyloid stain.

Overview of Amyloid Staining with Azo Dyes

Azo dyes are organic compounds characterized by the presence of one or more azo groups (—N=N—). Their linear molecular structure allows them to bind to the β-pleated sheet conformation characteristic of amyloid fibrils. This alignment of dye molecules along the amyloid fibril axis is responsible for the unique optical properties observed, most notably the characteristic apple-green birefringence under polarized light, which is a hallmark of amyloid.[1][2]

Congo Red has been the most popular dye for amyloid detection for decades.[1] Its ability to stain amyloid deposits red under bright-field microscopy and produce a distinct apple-green birefringence under polarized light makes it a highly specific method for amyloid identification.[2]

Sirius Red (Direct Red 80) is another polyazo dye used for staining both collagen and amyloid.[3][4] When used for amyloid detection, it also imparts a red color to the deposits and can exhibit green birefringence under polarized light.[5][6] It is sometimes favored for its more intense red color, which can be easier to visualize.[7]

Quantitative and Qualitative Comparison

FeatureCongo RedSirius Red (Direct Red 80)
Primary Application Gold standard for amyloid staining.[2]Staining of collagen and amyloid.[3][4]
Color of Stained Amyloid Pink to red.[7]Red.[6]
Birefringence Apple-green birefringence under polarized light.[2]Deep green birefringence under polarized light.[5][6]
Sensitivity Considered highly specific, but potentially less sensitive for very small deposits.Can provide more intense staining, potentially enhancing visualization of smaller deposits.[8]
Specificity High specificity for amyloid.Can also stain collagen, which may lead to non-specific staining of fibrous tissues.[9]
Fluorescence Exhibits fluorescence that can be used for detection.Lacks ultraviolet fluorescence.[9]
Protocol Complexity Several well-established protocols are available, with varying complexity.Protocols are similar in complexity to Congo Red methods.
Advantages Well-established, highly specific with characteristic birefringence.Intense color, good contrast, and can be used in combination with Congo Red.[8]
Disadvantages Can be less sensitive for early-stage deposits.Potential for non-specific staining of collagen and other fibrous tissues.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable staining results. Below are representative protocols for Congo Red and Sirius Red staining of amyloid plaques in paraffin-embedded tissue sections.

Congo Red Staining Protocol (Alkaline Method)

This method is widely considered reliable for amyloid detection.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through two changes each of 100% and 95% ethanol (B145695) for 3 minutes each.

    • Rinse in distilled water.

  • Staining:

    • Place slides in an alkaline Congo Red solution (e.g., 0.5% Congo Red in 50% alcohol with a specific salt concentration and alkaline pH) for 20-60 minutes.

  • Differentiation:

    • Differentiate quickly in an alkaline alcohol solution (typically 5-10 dips).

  • Washing:

    • Rinse well in tap water.

  • Counterstaining (Optional):

    • Stain nuclei with a hematoxylin (B73222) solution for 1-2 minutes.

    • "Blue" the nuclei by rinsing in tap water.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols (95% and 100%).

    • Clear in xylene and mount with a resinous mounting medium.

Sirius Red Staining Protocol for Amyloid (Alkaline Method)

This protocol is specifically for the detection of amyloid deposits.

  • Deparaffinization and Rehydration:

    • Bring sections to water via xylene and graded alcohols.

  • Nuclear Staining (Optional):

    • Stain nuclei with a progressive alum hematoxylin for a few minutes.

    • Rinse with tap water.

  • Staining:

    • Place slides in an alkaline Sirius Red solution for 1-2 hours.

  • Washing:

    • Rinse well with tap water.

  • Dehydration and Mounting:

    • Dehydrate with absolute ethanol.

    • Clear with xylene and mount with a resinous medium.[5]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for histological staining of amyloid plaques with both Congo Red and Sirius Red.

Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_analysis Analysis cluster_dyes Dye-Specific Steps Fixation Fixation (e.g., 10% Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (5-10 µm) Embedding->Sectioning Mounting Mounting on Slides Sectioning->Mounting Deparaffinize Deparaffinization & Rehydration Mounting->Deparaffinize Stain Staining Deparaffinize->Stain Differentiate Differentiation Stain->Differentiate CongoRed Congo Red Staining SiriusRed Sirius Red Staining Counterstain Counterstaining (Optional) Differentiate->Counterstain Dehydrate Dehydration & Clearing Counterstain->Dehydrate Brightfield Bright-field Microscopy Dehydrate->Brightfield Polarized Polarized Light Microscopy Dehydrate->Polarized Fluorescence Fluorescence Microscopy Dehydrate->Fluorescence CR_Analysis Apple-Green Birefringence SR_Analysis Deep Green Birefringence Fluo_Analysis Fluorescence (Congo Red)

Caption: General workflow for amyloid plaque staining.

Signaling Pathways and Logical Relationships

The binding of both Congo Red and Sirius Red to amyloid plaques is a physical interaction rather than a signaling pathway. The dye molecules intercalate with the β-pleated sheet structure of the amyloid fibrils. This ordered arrangement of dye molecules results in the characteristic birefringence observed under polarized light.

Binding_Mechanism Amyloid Amyloid Fibril (β-pleated sheet structure) Binding Hydrogen Bonding and Hydrophobic Interactions Amyloid->Binding Dye Azo Dye Molecule (e.g., Congo Red, Sirius Red) Dye->Binding Alignment Ordered Alignment of Dye Molecules Binding->Alignment Birefringence Apple-Green/Deep Green Birefringence Alignment->Birefringence PolarizedLight Polarized Light PolarizedLight->Birefringence

Caption: Azo dye binding mechanism to amyloid fibrils.

Conclusion and Recommendations

Both Congo Red and Sirius Red are valuable tools for the histological detection of amyloid plaques.

  • Congo Red remains the gold standard due to its high specificity and the extensive historical data supporting its use. It is the recommended stain for definitive diagnostic purposes.

  • Sirius Red serves as a useful alternative, particularly when a more intense color is desired for visualization under bright-field microscopy. However, researchers must be cautious of potential non-specific staining, especially in tissues rich in collagen. A key disadvantage is its lack of UV fluorescence.[9]

For novel research applications, employing both stains on adjacent tissue sections could provide complementary information. A combination staining technique using both Congo Red and Sirius Red has also been described to enhance the brightness and contrast of amyloid deposits.[8] Ultimately, the choice of stain will depend on the specific research question, the tissue being examined, and the available microscopy equipment. It is always recommended to include appropriate positive and negative controls to ensure the validity of the staining results.

References

A Comparative Guide to the Efficacy of Azo Rubine Versus Natural Red Dyes in Food Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate colorants is a critical aspect of product formulation, balancing aesthetic appeal with stability and safety. This guide provides an objective comparison of the synthetic azo dye, Azo Rubine (E122), against common natural red alternatives—anthocyanins, carminic acid, and betanin (beetroot red)—in various food model systems. The following sections present quantitative data on their stability, detailed experimental protocols for performance evaluation, and visual representations of metabolic pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Dye Stability

The stability of a colorant is paramount to maintaining the visual integrity of a product throughout its shelf life. The following tables summarize the performance of this compound and its natural counterparts under key stress factors encountered in food processing and storage: thermal stress, pH variation, and light exposure.

ColorantTemperature (°C)Half-life (t½)Percent RetentionFood Model/Solvent
This compound (Carmoisine) 24 - 55Thermally stable up to 300°C[1]-Aqueous Solution
90-High stability reportedGeneral
Anthocyanins (from Elderberry) 90~4.5 hours63.8% after 6 hoursAqueous Solution
Anthocyanins (from Red Cabbage) 90~3.5 hours46.1% after 6 hoursAqueous Solution
Carminic Acid (Cochineal) 90> 6 hours95% after 6 hours[2][3]Aqueous Solution
Betanin (Beetroot Red) 75~1.6 hours-Aqueous Solution
90~1.84 hours[2]12.5% after 6 hours[2][3]Aqueous Solution
Table 1: Thermal Stability of Red Food Dyes. This table illustrates the comparative heat resistance of this compound and various natural red dyes.
ColorantpH RangeColor ChangeFood Model/Solvent
This compound (Carmoisine) 2.8 - 8.1Stable red to red-orange hue[4]Aqueous Solution
Anthocyanins (e.g., Enocyanin) 2.8 - 8.1Red at low pH, shifting to bluish hues near neutral pH[4]Aqueous Solution
Carminic Acid (Cochineal) 2.8 - 8.1Stable red, with slight decrease in hue as pH increases[4]Aqueous Solution
Betanin (Beetroot Red) 3 - 7Stable red-violet[5]Aqueous Solution
Table 2: pH Stability of Red Food Dyes. This table outlines the color stability of this compound and natural red dyes across a range of pH values.
ColorantLight ConditionStabilityFood Model/Solvent
This compound (Carmoisine) GeneralGenerally good stabilityGeneral
Anthocyanins GeneralProne to degradationGeneral
Carminic Acid GeneralGood stabilityGeneral
Betanin (Beetroot Red) SunlightLow stability[6]Aqueous Solution
Fluorescent LightQuite stable[6]Aqueous Solution
Table 3: Light Stability of Red Food Dyes. This table provides a qualitative comparison of the light stability of this compound and natural red dyes.

Experimental Protocols

Accurate and reproducible assessment of dye stability is crucial for informed ingredient selection. The following are detailed methodologies for key experiments used to evaluate the stability of food colorants.

Protocol 1: Thermal Stability Assessment

This protocol is designed to quantify the degradation of colorants when subjected to elevated temperatures.

  • Sample Preparation: Prepare a stock solution of the colorant in a suitable solvent, such as deionized water or a citrate (B86180) buffer at a specific pH, to a known concentration.

  • Incubation: Aliquot the sample solution into sealed, light-protected containers (e.g., amber glass vials). Place the vials in a temperature-controlled environment such as a water bath or incubator set to the desired temperature (e.g., 50, 70, or 90°C).

  • Data Collection: At regular time intervals, remove a vial, cool it rapidly to room temperature, and measure the absorbance at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the natural logarithm of the absorbance (or concentration) versus time. For a first-order degradation reaction, the plot will be linear. The degradation rate constant (k) is the negative of the slope. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protocol 2: pH Stability Evaluation

This protocol assesses the stability and color integrity of dyes across a spectrum of pH values.

  • Sample Preparation: Prepare a series of buffer solutions with a range of pH values (e.g., pH 3, 5, 7, 9). Dissolve the colorant in each buffer to achieve a specific, consistent concentration.

  • Incubation: Store the samples in the dark at a constant temperature for a predetermined period.

  • Analysis: Measure the color of each solution at the beginning and end of the incubation period. This can be done by measuring the absorbance spectrum (e.g., 400-700 nm) with a spectrophotometer or by determining the CIELAB color coordinates (L, a, b*) using a colorimeter.

  • Data Analysis: Compare the changes in the absorbance spectra or the color coordinates over time for each pH value to determine the pH stability range of the colorant.

Protocol 3: Light Stability (Photostability) Testing

This protocol evaluates the degradation of colorants upon exposure to a controlled light source.

  • Sample Preparation: Prepare a solution of the colorant at a known concentration in a transparent container (e.g., quartz cuvette).

  • Exposure: Place the sample solutions in a light exposure chamber equipped with a controlled light source (e.g., xenon lamp or fluorescent lamp) that mimics natural sunlight. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: At regular intervals, measure the absorbance of the samples at their λmax using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the percentage of color loss over time to determine the photostability of the dye. The degradation kinetics can also be determined as described in the thermal stability protocol.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key biological and experimental processes related to this compound and natural red dyes.

Azo_Rubine_Metabolism cluster_gut Intestinal Lumen cluster_liver Liver This compound This compound Azoreductase Azoreductase This compound->Azoreductase Bacterial Metabolism Aromatic Amines Aromatic Amines Azoreductase->Aromatic Amines Reductive Cleavage of Azo Bond Phase I Metabolism Phase I Metabolism Aromatic Amines->Phase I Metabolism Absorption Phase II Metabolism Phase II Metabolism Phase I Metabolism->Phase II Metabolism Oxidation, etc. Excretion Products Excretion Products Phase II Metabolism->Excretion Products Conjugation

Caption: Metabolic pathway of this compound in the body.

Anthocyanin_Degradation cluster_factors Degradation Factors Anthocyanin (Red) Anthocyanin (Red) Colorless Chalcone Colorless Chalcone Anthocyanin (Red)->Colorless Chalcone pH > 4.5 (Ring Opening) Phenolic Acids & Aldehydes Phenolic Acids & Aldehydes Colorless Chalcone->Phenolic Acids & Aldehydes Degradation (Heat, Light, Oxygen) High pH High pH High pH->Anthocyanin (Red) Heat Heat Heat->Anthocyanin (Red) Light Light Light->Anthocyanin (Red) Oxygen Oxygen Oxygen->Anthocyanin (Red)

Caption: Simplified degradation pathway of anthocyanins.

Experimental_Workflow Dye Solution Preparation Dye Solution Preparation Stress Condition Application Stress Condition Application Dye Solution Preparation->Stress Condition Application Thermal Treatment Thermal Treatment Stress Condition Application->Thermal Treatment Heat pH Adjustment pH Adjustment Stress Condition Application->pH Adjustment pH Light Exposure Light Exposure Stress Condition Application->Light Exposure Light Analysis Analysis Thermal Treatment->Analysis pH Adjustment->Analysis Light Exposure->Analysis Data Interpretation Data Interpretation Analysis->Data Interpretation Spectrophotometry, Colorimetry

Caption: General experimental workflow for dye stability testing.

References

Evaluating Azo Rubine as a Tracking Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking reliable tracking markers for electrophoretic analysis, Azo Rubine (also known as Carmoisine or Food Red 3) presents a cost-effective and readily available alternative to commonly used synthetic dyes. This guide provides a comprehensive evaluation of this compound's performance compared to standard tracking dyes like Bromophenol Blue and Xylene Cyanol, supported by available experimental data and detailed protocols.

Performance Comparison of Tracking Dyes

The selection of a tracking dye is critical for monitoring the progress of electrophoresis and ensuring reproducible results. The ideal tracking dye should be easily visible, migrate at a predictable rate without interfering with the sample, and be inert to the sample and electrophoresis buffer.

Migration Characteristics

A study comparing various food dyes to a commercial loading buffer (containing Bromophenol Blue, Xylene Cyanol, and Orange G) in 1% agarose (B213101) gel demonstrated that a mixture including Carmoisine provided clear and easily readable separation of DNA bands. The migration of the DNA ladder was not affected, suggesting no significant interaction between the food dyes and the DNA.[1]

Carmoisine, with a molecular weight of 502.44 g/mol , is reported to be a suitable indicator for DNA fragments smaller than 50 base pairs (bp) in a 1% agarose gel.[2] In the same study, Brilliant Blue FCF was observed to migrate between Xylene Cyanol and Bromophenol Blue.[1]

Table 1: Approximate Migration of Common Tracking Dyes in 1% Agarose Gel

Tracking DyeApparent Co-migration with dsDNA Fragment Size
This compound (Carmoisine) < 50 bp[2]
Bromophenol Blue~300 bp
Xylene Cyanol FF~4000 bp
Orange G< 50 bp

Note: The migration of tracking dyes is dependent on the agarose concentration, the composition of the electrophoresis buffer, and the applied voltage. The values presented are approximate and should be calibrated for specific experimental conditions.

Spectrophotometric Interference

A critical consideration for a tracking dye is its potential to interfere with downstream spectrophotometric quantification of nucleic acids and proteins. This compound exhibits a maximum absorbance peak at approximately 516 nm in an aqueous solution. It also shows absorbance in the UV range, with a peak around 222 nm.

The standard wavelengths for quantifying nucleic acids and proteins are 260 nm and 280 nm, respectively. While this compound's major absorbance peak is distant from these wavelengths, its absorbance in the UV spectrum could potentially lead to inflated readings in spectrophotometers like the NanoDrop, especially if the dye is present in high concentrations or if the sample concentration is low. It is recommended to run a blank with the loading buffer containing this compound to mitigate this potential interference.

Cytotoxicity

For applications in drug development and cell-based assays where downstream use of the separated biomolecules is intended, the cytotoxicity of the tracking dye is a significant concern. While comprehensive cytotoxicity data for this compound on specific cell lines like HeLa and HEK293 is limited in the context of its use as a tracking dye, some studies on its genotoxic potential are available. One study on human peripheral lymphocytes indicated that Carmoisine, at high concentrations, could have genotoxic effects.[3] However, as a food additive, it is generally considered safe at regulated consumption levels. In contrast, Bromophenol Blue is known to be a potential irritant.

Given the limited specific data, it is advisable for researchers to perform their own cytotoxicity assays if the purified biomolecules are to be used in sensitive cell-based experiments.

Table 2: Summary of Performance Characteristics

FeatureThis compound (Carmoisine)Bromophenol BlueXylene Cyanol FF
Visual Color RedBlueCyan
Molecular Weight 502.44 g/mol 669.96 g/mol 538.61 g/mol
Primary Use Food colorantTracking dyeTracking dye
Interference with NanoDrop Potential for interference due to UV absorbance.Minimal, but can affect readings at high concentrations.Minimal.
Toxicity Generally considered safe as a food additive, but some genotoxicity at high concentrations reported.[3]Potential irritant.Generally considered low toxicity.

Experimental Protocols

Preparation of this compound Loading Dye (6X)

This protocol is adapted from a study on food dyes as alternative tracking dyes.[2]

Components:

  • This compound (Carmoisine): 0.25% (w/v)

  • Glycerol: 15% (v/v)

  • 10X TBE or TAE buffer: 6 ml

  • Nuclease-free water: to a final volume of 10 ml

Procedure:

  • In a 15 ml conical tube, dissolve 25 mg of this compound powder in 6 ml of 10X TBE or TAE buffer.

  • Add 1.5 ml of glycerol.

  • Bring the final volume to 10 ml with nuclease-free water.

  • Vortex thoroughly until the dye is completely dissolved.

  • Store at 4°C for short-term use or at -20°C for long-term storage.

Agarose Gel Electrophoresis Workflow

The following diagram illustrates a standard workflow for agarose gel electrophoresis using a tracking dye.

Agarose_Gel_Electrophoresis_Workflow cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis prep_gel Prepare Agarose Gel load_sample Load Sample into Gel Wells prep_gel->load_sample prep_buffer Prepare Running Buffer (TAE or TBE) prep_buffer->load_sample prep_sample Mix DNA Sample with This compound Loading Dye prep_sample->load_sample run_gel Apply Electric Field load_sample->run_gel monitor Monitor Dye Migration run_gel->monitor visualize Visualize DNA Bands (e.g., UV Transilluminator) monitor->visualize analyze Analyze Results visualize->analyze

A standard workflow for agarose gel electrophoresis.

Signaling Pathways and Logical Relationships

The Role of Tracking Dyes in Electrophoresis

The following diagram illustrates the logical relationship of the components in a loading dye and their functions during electrophoresis.

Loading_Dye_Function cluster_components Loading Dye Components cluster_functions Functions in Electrophoresis Dye Tracking Dye (e.g., this compound) Visualize Visual Tracking of Migration Dye->Visualize enables Density Density Agent (e.g., Glycerol) Sink Ensures Sample Sinks into Well Density->Sink increases density to Chelator Chelating Agent (e.g., EDTA) Protect Protects Nucleic Acids from Degradation Chelator->Protect inhibits nucleases to

Components of a loading dye and their functions.

Conclusion

This compound (Carmoisine) demonstrates potential as a tracking marker in gel electrophoresis, offering a readily available and cost-effective option. Its migration characteristics, particularly for small DNA fragments, make it a viable alternative to dyes like Orange G. However, the limited availability of quantitative data on its performance, especially concerning interference with quantification assays and specific cytotoxicity, necessitates careful validation by researchers for their specific applications. While it appears to be a safe and effective option for routine qualitative analysis, further quantitative studies are required to fully establish its performance profile against standard tracking dyes in a broader range of molecular biology applications.

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison of Azo Rubine Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of synthetic food colorants like Azo Rubine (E 122) is a critical aspect of food safety and quality control. This guide provides a comprehensive comparison of validated analytical methods for this compound detection, supported by performance data from single-laboratory and inter-laboratory studies. Detailed experimental protocols and visual workflows are presented to aid in methodological assessment and implementation.

This publication delves into the performance of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), UV-Visible Spectrophotometry, and Thin-Layer Chromatography (TLC) for the analysis of this compound in various food matrices. By summarizing quantitative data, detailing experimental procedures, and visualizing key processes, this guide aims to equip professionals with the necessary information to select and validate the most appropriate method for their analytical needs.

Comparative Analysis of Method Performance

The selection of an analytical method for this compound detection is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of HPLC-DAD, UV-Visible Spectrophotometry, and TLC based on available validation data.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a widely adopted technique for the simultaneous determination of multiple azo dyes due to its high resolution and sensitivity.

Table 1: Performance Characteristics of HPLC-DAD Methods for this compound (Carmoisine) Detection

Food MatrixLinearity (R²)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Recovery (%)Precision (RSD%)Inter-laboratory Performance (z-score)Reference
Beverages0.9990.070.2097-1030.37-0.86< 2 (satisfactory)[1][2]
Breads/Snacks0.9990.070.2095-1010-0.5Not Reported[1]
Processed Milk and Cheese0.999-1.0001.14-1.733.46-5.2598.81-115.940.08-3.71Not Reported[3]
Carbonated Soft Drinks> 0.990.1Not Reported92-102< 8.0Not Reported[4]
UV-Visible Spectrophotometry

Spectrophotometry offers a simpler and more cost-effective alternative to chromatographic methods, though it may be less specific in complex matrices.

Table 2: Performance Characteristics of a UV-Visible Spectrophotometric Method for this compound Detection

Food MatrixLinearity Range (ppb)Limit of Detection (ppb)Precision (RSD%)Reference
Various Food Samples10-120031.8-3.9[5]
Thin-Layer Chromatography (TLC)

TLC is a valuable tool for rapid screening and qualitative analysis of food dyes. Quantitative analysis is also possible with densitometric detection.

Table 3: Performance Characteristics of TLC Methods for Azo Dye Analysis

AnalyteLinearity RangeLimit of Detection (µ g/spot )Limit of Quantitation (µ g/spot )Reference
Fluoxetine (as an example of quantitative TLC)Not Specified0.066 - 0.1490.199 - 0.451[6]
Piperine (as an example of HPTLC)200-1000 ng/spotNot specifiedNot specified[6]

Note: Specific quantitative performance data for this compound by TLC is limited in the reviewed literature. The data for other compounds is provided to illustrate the capabilities of quantitative TLC.

Experimental Protocols

Detailed and validated experimental protocols are crucial for achieving reproducible and reliable results. Below are methodologies for the aforementioned analytical techniques.

HPLC-DAD Method for this compound in Beverages

This protocol is based on a validated method for the analysis of synthetic dyes in soft drinks.[1][4]

1. Sample Preparation: a. Degas carbonated beverage samples by sonication for 10 minutes. b. For beverages, dilute the sample with deionized water if necessary. c. Filter the sample through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).
  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
  • Mobile Phase: A gradient elution using a mixture of:
  • Solvent A: Ammonium acetate (B1210297) buffer solution (e.g., 0.02 M).
  • Solvent B: Acetonitrile or Methanol.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Column Temperature: 30 °C.
  • Detection: Monitor the absorbance at the maximum wavelength of this compound (approximately 516 nm).

3. Calibration: a. Prepare a series of standard solutions of this compound in deionized water covering the expected concentration range in the samples. b. Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

UV-Visible Spectrophotometric Method for this compound in Confectionery

This protocol is adapted from a method for the determination of dyes in candies.[8][9]

1. Sample Preparation: a. Weigh a known amount of the homogenized confectionery sample. b. Dissolve the sample in a suitable volume of hot deionized water. c. For some matrices, boiling may be necessary to fully extract the dye. d. Allow the solution to cool and filter it to remove any solid particles. e. Dilute the filtrate to a known volume with deionized water.

2. Spectrophotometric Measurement:

  • Spectrophotometer: A UV-Visible spectrophotometer.
  • Wavelength Scan: Scan the prepared sample solution from 400 nm to 700 nm to determine the wavelength of maximum absorbance (λmax) for this compound.
  • Absorbance Measurement: Measure the absorbance of the sample solution at the determined λmax.

3. Quantification: a. Prepare a series of this compound standard solutions of known concentrations. b. Measure the absorbance of each standard solution at the λmax. c. Create a calibration curve by plotting absorbance versus concentration. d. Determine the concentration of this compound in the sample solution from the calibration curve.

Thin-Layer Chromatography (TLC) Method for this compound Screening

This is a general procedure for the qualitative analysis of food dyes.

1. Sample and Standard Preparation: a. Extract the this compound from the food sample using a suitable solvent (e.g., a mixture of ethanol (B145695) and water). b. Prepare a standard solution of this compound in the same solvent.

2. TLC Plate Preparation and Spotting: a. On a silica (B1680970) gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin). b. Using a capillary tube, spot a small amount of the sample extract and the standard solution onto the origin line, ensuring the spots are small and do not spread. c. Allow the spots to dry completely.

3. Chromatographic Development: a. Pour a suitable mobile phase (e.g., a mixture of n-butanol, ethanol, and water) into a developing chamber to a depth of about 0.5 cm. b. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. c. Cover the chamber and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.

4. Visualization and Identification: a. Remove the plate from the chamber and immediately mark the solvent front with a pencil. b. Allow the plate to dry. c. This compound will appear as a red spot. Compare the retention factor (Rf) value and the color of the spot from the sample with that of the standard. The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Metabolic Pathway of this compound

The metabolism of azo dyes like this compound primarily occurs in the gut and liver. The initial and most significant step is the reductive cleavage of the azo bond (-N=N-).[10] This process is catalyzed by azoreductases produced by the intestinal microflora and, to a lesser extent, by liver enzymes. This cleavage results in the formation of aromatic amines, which can then be absorbed and undergo further metabolic transformations, including detoxification through conjugation or potential activation to more toxic compounds.

Azo_Rubine_Metabolism Azo_Rubine This compound (in Gastrointestinal Tract) Aromatic_Amines Aromatic Amines Azo_Rubine->Aromatic_Amines Reductive Cleavage Absorption Absorption Aromatic_Amines->Absorption Gut_Microflora Gut Microflora (Azoreductases) Gut_Microflora->Aromatic_Amines Liver_Enzymes Liver Enzymes (Azoreductases) Liver_Enzymes->Aromatic_Amines Detoxification Detoxification (e.g., Conjugation) Absorption->Detoxification Metabolic_Activation Metabolic Activation Absorption->Metabolic_Activation Excretion Excretion Detoxification->Excretion Toxic_Metabolites Potentially Toxic Metabolites Metabolic_Activation->Toxic_Metabolites

Metabolic pathway of this compound.

Inter-Laboratory Validation Workflow

Inter-laboratory validation, often through proficiency testing (PT) schemes, is essential to assess the reproducibility and reliability of an analytical method across different laboratories. The workflow ensures that a method is robust and provides comparable results regardless of the testing environment.

Interlaboratory_Validation_Workflow cluster_PT_Provider Proficiency Test (PT) Provider cluster_Lab Participating Laboratory PT_Sample_Prep Preparation of Homogeneous Test Material PT_Sample_Dist Distribution to Participating Laboratories PT_Sample_Prep->PT_Sample_Dist Data_Collection Collection of Analytical Results PT_Sample_Dist->Data_Collection Stat_Analysis Statistical Analysis (e.g., z-scores) Data_Collection->Stat_Analysis PT_Report Issuance of Proficiency Test Report Stat_Analysis->PT_Report Performance_Eval Performance Evaluation (Comparison with z-scores) PT_Report->Performance_Eval Sample_Reception Reception of Test Material Analysis Analysis using In-house Method Sample_Reception->Analysis Result_Reporting Reporting of Results to PT Provider Analysis->Result_Reporting Corrective_Action Corrective Actions (if necessary) Performance_Eval->Corrective_Action

References

Unveiling Photocatalytic Efficacy: A Comparative Analysis of Azo Dye Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the photocatalytic degradation of prevalent azo dyes—Methyl Orange, Congo Red, Methylene Blue, and Acid Orange 7—reveals significant variations in degradation efficiency and kinetics. This guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of photocatalytic performance across these common industrial pollutants.

The persistent nature of azo dyes in industrial wastewater poses a significant environmental challenge. Advanced oxidation processes, particularly heterogeneous photocatalysis, have emerged as a promising technology for their degradation. This guide delves into the comparative performance of photocatalysis on four widely studied azo dyes, summarizing key quantitative data and outlining the experimental protocols for reproducibility.

Comparative Degradation Efficiency and Kinetics

The efficiency of photocatalytic degradation is contingent on numerous factors, including the molecular structure of the dye, the type of photocatalyst used, pH of the solution, and the initial dye concentration. The following tables summarize the degradation efficiency and pseudo-first-order rate constants for Methyl Orange, Congo Red, Methylene Blue, and Acid Orange 7 under various experimental conditions as reported in the literature.

Azo Dye Photocatalyst Initial Concentration (mg/L) Catalyst Dosage (g/L) pH Irradiation Time (min) Degradation Efficiency (%) Reference
Methyl OrangeMg-Co ferrite302.05.5120-150~85.16[1]
Congo RedMg-Co ferrite302.05.5120-150~95.40[1]
Methylene BlueBentonite-Fe3O4250.05119094.34[2]
Congo RedBentonite-Fe3O4250.0559098.45[2]
Acid Orange 7TiO2501.0-1920 (32 hours)76[3]
Methylene BlueCa-POM200.8-14081.21[4]
Methyl OrangeCa-POM200.8-14025.80[4]

Table 1: Comparative Photocatalytic Degradation Efficiency of Different Azo Dyes.

Azo Dye Photocatalyst Rate Constant (k, min⁻¹) Kinetic Model Reference
Congo RedAl2O3 Nanoparticles0.01929Pseudo-first-order[5]
Methylene BlueAl2O3 Nanoparticles0.00420Pseudo-first-order[5]
Methyl RedAl2O3 Nanoparticles0.00157Pseudo-first-order[5]
Methylene BlueBentonite-Fe3O40.0356Pseudo-first-order[2]
Congo RedBentonite-Fe3O40.0348Pseudo-first-order[2]
Acid Orange 7TiO2Higher than Methyl OrangePseudo-first-order[6][7]
Methyl OrangeTiO2Lower than Acid Orange 7Pseudo-first-order[6][7]

Table 2: Comparative Reaction Kinetics of Azo Dye Photocatalytic Degradation.

Studies consistently show that the photocatalytic degradation of these azo dyes generally follows pseudo-first-order kinetics.[5][8][9] The rate of degradation is influenced by the dye's molecular structure and its ability to adsorb onto the photocatalyst surface. For instance, a comparative study between Acid Orange 7 (AO7) and Methyl Orange (MO) under solar light with a TiO2 photocatalyst revealed that AO7 degraded more rapidly than MO.[6][7] This difference was attributed to the distinct molecular structures of the dyes and their adsorption capabilities on the TiO2 surface.[6]

Experimental Protocols

To ensure the validity and reproducibility of these findings, a standardized experimental protocol is crucial. The following outlines a typical methodology for a comparative study on the photocatalytic degradation of azo dyes.

1. Materials and Reagents:

  • Azo dyes (e.g., Methyl Orange, Congo Red, Methylene Blue, Acid Orange 7)

  • Photocatalyst (e.g., TiO2 P25, ZnO, synthesized nanoparticles)

  • Deionized water

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

2. Photocatalytic Reactor Setup:

  • A reactor vessel, often made of quartz or borosilicate glass to allow for UV-Vis light penetration.

  • A light source, such as a UV lamp or a solar simulator, with a specified wavelength and intensity.

  • A magnetic stirrer to ensure a homogenous suspension of the photocatalyst.

  • A system for taking samples at regular intervals.

3. Experimental Procedure:

  • A stock solution of the azo dye is prepared in deionized water.

  • The desired volume of the dye solution is transferred to the photocatalytic reactor.

  • A specific amount of the photocatalyst is added to the solution to achieve the desired catalyst loading.

  • The suspension is typically stirred in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • The light source is then turned on to initiate the photocatalytic reaction.

  • Aliquots of the suspension are withdrawn at specific time intervals.

  • The withdrawn samples are centrifuged or filtered to remove the photocatalyst particles.

  • The concentration of the remaining dye in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at the dye's maximum absorption wavelength.

  • The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.

4. Kinetic Analysis:

  • The reaction kinetics are often analyzed using the pseudo-first-order model, represented by the equation: ln(C₀/Cₜ) = kt, where k is the pseudo-first-order rate constant. A linear plot of ln(C₀/Cₜ) versus time indicates that the reaction follows this model.

Visualizing the Process

To better understand the experimental workflow and the underlying mechanism, the following diagrams are provided.

G prep Preparation of Azo Dye Solution and Catalyst Suspension dark Adsorption-Desorption Equilibrium (in dark) prep->dark photo Photocatalytic Reaction (under irradiation) dark->photo sampling Sample Collection at Intervals photo->sampling separation Catalyst Separation (Centrifugation/Filtration) sampling->separation analysis Concentration Analysis (UV-Vis Spectrophotometry) separation->analysis kinetics Kinetic Data Analysis analysis->kinetics

Caption: Experimental workflow for a typical photocatalytic degradation study.

G light Light (hν ≥ Eg) catalyst Photocatalyst (e.g., TiO2) light->catalyst vb Valence Band (h+) catalyst->vb hole generation cb Conduction Band (e-) catalyst->cb electron generation h2o H₂O vb->h2o o2 O₂ cb->o2 oh_rad •OH (Hydroxyl Radicals) h2o->oh_rad dye Azo Dye oh_rad->dye o2_rad •O₂⁻ (Superoxide Radicals) o2->o2_rad o2_rad->dye degraded Degradation Products (CO₂, H₂O, etc.) dye->degraded

Caption: Simplified mechanism of azo dye photocatalytic degradation.

References

Safer Stains: A Comparative Guide to Non-Toxic Alternatives for Azo Rubine in Biological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to minimize cellular artifacts and toxicity in their histological studies, this guide offers a comprehensive comparison of non-toxic alternatives to the synthetic azo dye, Azo Rubine. This document provides an objective analysis of natural and safer synthetic staining agents, supported by available experimental data and detailed protocols to facilitate the transition to more reliable and biologically compatible staining methods.

This compound, a member of the azo dye family, has been a common tool in biological staining for its vibrant red hue. However, growing concerns over the cytotoxicity of azo dyes, including their potential to induce oxidative stress, DNA damage, and interfere with cellular signaling pathways, have prompted a search for safer alternatives.[1][2][3][4] This guide explores the performance of promising non-toxic alternatives, focusing on their staining efficacy, impact on cellular integrity, and ease of use.

Performance Comparison: this compound vs. Non-Toxic Alternatives

The selection of a suitable staining agent is critical for accurate interpretation of cellular morphology and function. The following table summarizes the performance of this compound against several non-toxic alternatives based on available literature. While direct quantitative comparisons are limited, this table provides a semi-quantitative overview to guide your selection process.

StainTypeStaining ColorStaining IntensityCellular ToxicityEase of UseKey AdvantagesKey Disadvantages
This compound (Carmoisine) Synthetic Azo DyeRedHighModerate to High[1][5]HighConsistent results, strong colorCytotoxic, potential for artifacts[1][2]
Lawsonia inermis (Henna) NaturalBrownish-RedHighLow[6][7]ModerateNon-toxic, excellent contrast[7]Variability in preparation[7]
Curcuma longa (Turmeric) NaturalYellow to OrangeModerate to HighLow[8]ModerateNon-toxic, biodegradable[8]Staining can be less intense than synthetic dyes[8]
Hibiscus sabdariffa (Roselle) NaturalRed to PurpleModerateLow[6][9]ModerateEco-friendly, readily available[6]pH-sensitive color, may fade[7]
Food Coloring Agents Synthetic (Food Grade)Red/GreenModerate to HighLowHighInexpensive, biofriendly[10]May lack specificity of traditional stains

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for staining with this compound and two of the most promising natural alternatives, Lawsonia inermis and Curcuma longa, are provided below.

Protocol 1: this compound Staining for Paraffin-Embedded Sections

Materials:

  • This compound solution (1% w/v in distilled water)

  • Deparaffinization and rehydration reagents (Xylene, graded alcohols)

  • Hematoxylin (B73222) (for counterstaining)

  • Differentiating solution (e.g., acid alcohol)

  • Bluing agent (e.g., Scott's tap water substitute)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of alcohol to distilled water.

  • Nuclear Counterstain (Optional): Stain with Hematoxylin for 5-10 minutes.

  • Differentiation: Briefly dip in acid alcohol to remove excess hematoxylin.

  • Bluing: Place in a bluing agent to turn the nuclei blue.

  • Wash: Wash gently in running tap water.

  • This compound Staining: Immerse slides in 1% this compound solution for 5-10 minutes.

  • Wash: Rinse briefly in distilled water.

  • Dehydration and Clearing: Dehydrate through graded alcohols and clear in xylene.

  • Mounting: Mount with a suitable mounting medium.

Protocol 2: Lawsonia inermis (Henna) Staining

Materials:

  • Lawsonia inermis powder

  • Distilled water

  • Ethanol (for extraction)

  • Hematoxylin (for counterstaining)

  • Deparaffinization and rehydration reagents

  • Mounting medium

Procedure:

  • Preparation of Henna Extract:

    • Mix 10g of Lawsonia inermis powder with 100ml of 70% ethanol.

    • Heat the mixture at 60°C for 1 hour.

    • Allow to cool and filter to obtain the staining solution.

  • Deparaffinization and Rehydration: As described in Protocol 1.

  • Nuclear Counterstain: Stain with Hematoxylin for 5-10 minutes.

  • Wash: Wash gently in running tap water.

  • Henna Staining: Immerse slides in the prepared henna extract for 15-20 minutes.

  • Wash: Rinse in distilled water.

  • Dehydration and Clearing: As described in Protocol 1.

  • Mounting: Mount with a suitable mounting medium.

Protocol 3: Curcuma longa (Turmeric) Staining

Materials:

  • Curcuma longa (turmeric) powder

  • Distilled water

  • Hematoxylin (for counterstaining)

  • Deparaffinization and rehydration reagents

  • Mounting medium

Procedure:

  • Preparation of Turmeric Extract:

    • Boil 5g of turmeric powder in 100ml of distilled water for 10 minutes.

    • Allow the solution to cool and filter to obtain the staining solution.

  • Deparaffinization and Rehydration: As described in Protocol 1.

  • Nuclear Counterstain: Stain with Hematoxylin for 5-10 minutes.

  • Wash: Wash gently in running tap water.

  • Turmeric Staining: Immerse slides in the turmeric extract for 20-30 minutes.

  • Wash: Rinse in distilled water.

  • Dehydration and Clearing: As described in Protocol 1.

  • Mounting: Mount with a suitable mounting medium.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To better understand the implications of using this compound and the workflow for comparing these stains, the following diagrams are provided.

G Potential Signaling Pathway of this compound-Induced Cytotoxicity AzoRubine This compound Metabolism Cellular Metabolism (e.g., Azoreductases) AzoRubine->Metabolism AromaticAmines Reactive Aromatic Amines Metabolism->AromaticAmines ROS Reactive Oxygen Species (ROS) Generation AromaticAmines->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage Inflammation Inflammatory Response (e.g., NLRP3 Inflammasome) OxidativeStress->Inflammation Apoptosis Apoptosis DNADamage->Apoptosis CellCycle Cell Cycle Arrest DNADamage->CellCycle Inflammation->Apoptosis G Comparative Staining Experimental Workflow Start Tissue Sample Preparation Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization Staining Staining Protocols Deparaffinization->Staining AzoRubine This compound (Control) Staining->AzoRubine NaturalStain1 Natural Stain 1 (e.g., Henna) Staining->NaturalStain1 NaturalStain2 Natural Stain 2 (e.g., Turmeric) Staining->NaturalStain2 Dehydration Dehydration & Clearing AzoRubine->Dehydration NaturalStain1->Dehydration NaturalStain2->Dehydration Mounting Mounting Dehydration->Mounting Analysis Microscopic Analysis & Comparison Mounting->Analysis

References

A Comparative Guide to the Analysis of Azo Rubine: Spectrophotometry vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like the azo dye Azo Rubine (also known as Carmoisine or E122) is critical. This guide provides an objective comparison between two common analytical techniques: UV-Visible (UV-Vis) Spectrophotometry and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented, supported by experimental data, will aid in selecting the appropriate methodology for specific analytical needs.

Introduction to Analytical Techniques

UV-Vis Spectrophotometry is a widely used technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a substance. It is a simple, cost-effective, and robust method for the quantitative analysis of colored compounds like this compound. The concentration of the analyte is determined by Beer's Law, which states that the absorbance is directly proportional to the concentration of the absorbing species.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection of mass spectrometry. LC-MS can identify and quantify compounds based on their mass-to-charge ratio (m/z), providing a high degree of specificity, which is particularly useful for complex matrices.[1]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the analysis of this compound using UV-Vis Spectrophotometry and LC-MS. These values are compiled from various studies and represent typical performance characteristics.

ParameterUV-Vis SpectrophotometryLiquid Chromatography-Mass Spectrometry (LC-MS)
Principle Light AbsorbanceMass-to-Charge Ratio (m/z)
Specificity Lower; susceptible to interference from other absorbing compounds.Higher; provides structural information and can distinguish between compounds with similar properties.[1]
Sensitivity (LOD/LOQ) Generally in the µg/mL to ng/mL range.[2]Generally in the ng/mL to pg/mL range.[3]
**Linearity (R²) **Typically > 0.99Typically > 0.99[4]
This compound λmax 516.41 nm[5]Not Applicable
This compound Mol. Wt. 502.42 g/mol [1][6]502.42 g/mol [1][6]
Expected [M-2Na+2H]⁻ m/z Not Applicable458.0
Typical Instrumentation UV-Vis SpectrophotometerHPLC or UHPLC coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)
Cost LowerHigher
Throughput HigherLower

Experimental Protocols

Detailed methodologies for the analysis of this compound by both techniques are provided below.

UV-Vis Spectrophotometry Protocol

This protocol is based on the direct spectrophotometric measurement of this compound in an aqueous solution.

  • Standard Preparation: Prepare a stock solution of this compound in deionized water. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in deionized water. If necessary, filter the sample to remove any particulate matter. For a 0.001% aqueous solution, an absorbance of approximately 0.496 is expected at the λmax.[5]

  • Instrumentation: Use a calibrated UV-Vis spectrophotometer.

  • Measurement:

    • Set the spectrophotometer to scan a wavelength range (e.g., 400-700 nm) to determine the absorbance maximum (λmax). For this compound, the λmax is 516.41 nm.[5]

    • Measure the absorbance of the blank (deionized water), calibration standards, and samples at 516.41 nm.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol outlines a general method for the quantification of this compound using LC-MS/MS.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727)/water mixture). Prepare a series of calibration standards by serial dilution in the mobile phase.

  • Sample Preparation:

    • Liquid Samples: Dilute the sample with the mobile phase or an appropriate solvent.[7]

    • Solid Samples: Homogenize the sample and extract this compound using a suitable solvent like methanol or acetonitrile, potentially aided by ultrasonication.[7]

    • Centrifuge and filter the extract through a 0.45 µm syringe filter before analysis.[1]

  • Chromatographic Conditions:

    • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[3][7]

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for sulfonated dyes like this compound.

    • MS Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).

    • Data Acquisition: Selected Ion Monitoring (SIM) for the parent ion or Multiple Reaction Monitoring (MRM) for parent and fragment ions for enhanced selectivity and sensitivity.

    • Expected Ions: The molecular formula of this compound is C₂₀H₁₂N₂Na₂O₇S₂. In negative ion mode, the doubly charged ion [M-2Na+2H]²⁻ at m/z 229 or the singly charged ion [M-2Na+H]⁻ at m/z 458 would be expected. Fragmentation of the azo bond is a characteristic feature in MS/MS analysis of azo dyes.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the samples from this curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound, from sample preparation to data analysis for both techniques.

G cluster_sample_prep Sample Preparation cluster_uv_vis UV-Vis Spectrophotometry cluster_lc_ms LC-MS Analysis Sample Sample (e.g., Food, Drug) Homogenization Homogenization/Dissolution Sample->Homogenization Extraction Extraction (for solid samples) Homogenization->Extraction UV_Vis_Inst UV-Vis Spectrophotometer Homogenization->UV_Vis_Inst Liquid Sample Filtration Filtration/Centrifugation Extraction->Filtration Filtration->UV_Vis_Inst Aqueous Sample LC_MS_Inst LC-MS/MS System Filtration->LC_MS_Inst Filtered Extract UV_Vis_Analysis Absorbance Measurement at 516 nm UV_Vis_Inst->UV_Vis_Analysis UV_Vis_Data Data Analysis (Beer's Law) UV_Vis_Analysis->UV_Vis_Data UV_Vis_Result Concentration Result UV_Vis_Data->UV_Vis_Result LC_Separation Chromatographic Separation LC_MS_Inst->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection LC_MS_Data Data Analysis (Peak Area) MS_Detection->LC_MS_Data LC_MS_Result Concentration Result LC_MS_Data->LC_MS_Result

Caption: Experimental workflow for this compound analysis.

Conclusion

Both UV-Vis spectrophotometry and LC-MS are valuable techniques for the quantification of this compound. The choice between them depends on the specific requirements of the analysis.

  • UV-Vis Spectrophotometry is a suitable choice for routine quality control and for the analysis of relatively simple matrices where high sensitivity is not required. Its low cost and high throughput make it an attractive option.

  • LC-MS is the preferred method for complex samples where high specificity and sensitivity are essential. It is also the method of choice for regulatory purposes and for research that requires definitive identification and quantification at trace levels.

By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can make an informed decision to ensure the accuracy and reliability of their analytical results.

References

Assessing the purity of commercial Azo Rubine from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of commercial Azo Rubine from different suppliers. Detailed experimental protocols, comparative data presentation formats, and a visual workflow are included to assist researchers in selecting and implementing the most suitable methods for their specific needs.

Introduction to this compound and the Importance of Purity

This compound, also known as Carmoisine or E122, is a synthetic azo dye widely used in the food, pharmaceutical, and cosmetic industries to impart a red color to products.[1] In research and drug development, it can be used as a marker or a component in various formulations. The purity of this compound is a critical quality attribute, as impurities can affect the product's efficacy, safety, and stability. Potential impurities may include unreacted starting materials, by-products from the synthesis process, and subsidiary coloring matters.[2] Therefore, robust analytical methods are essential to accurately quantify the purity of this compound from different commercial suppliers and ensure lot-to-lot consistency.

This guide explores three common and effective analytical techniques for this compound purity assessment: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Thin-Layer Chromatography (TLC).

Experimental Workflow

The overall workflow for assessing the purity of commercial this compound from different suppliers is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Analysis & Comparison SampleAcquisition Acquire this compound Samples (from different suppliers) SamplePrep Prepare Sample Solutions (Commercial this compound) SampleAcquisition->SamplePrep StandardPrep Prepare Standard Solutions (High-purity this compound) HPLC High-Performance Liquid Chromatography (HPLC) StandardPrep->HPLC UVVis UV-Visible Spectrophotometry StandardPrep->UVVis SamplePrep->HPLC SamplePrep->UVVis TLC Thin-Layer Chromatography (TLC) SamplePrep->TLC DataQuant Data Quantification & Purity Calculation HPLC->DataQuant UVVis->DataQuant TLC->DataQuant Compare Compare Purity Results (Across Suppliers) DataQuant->Compare Report Generate Comparison Report Compare->Report

Caption: Experimental workflow for this compound purity assessment.

Experimental Protocols

This section provides detailed methodologies for the three key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique that separates the main this compound compound from its impurities, allowing for accurate quantification.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 5 mM ammonium (B1175870) acetate (B1210297) in water (Solvent A) and acetonitrile (B52724) (Solvent B). A common starting point is a gradient elution.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Detection Wavelength: 520 nm for this compound.[2][4] A PDA detector can be set to scan a wider range (e.g., 200-700 nm) to identify impurities with different absorption maxima.

  • Injection Volume: 20 µL.[3]

Preparation of Solutions:

  • Standard Solution: Accurately weigh a known amount of high-purity this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh a sample of commercial this compound and dissolve it in the mobile phase to achieve a final concentration within the linear range of the calibration curve (e.g., 100 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis and Quantification:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a more accurate quantitative determination, a calibration curve is constructed by plotting the peak area of the standard against its concentration. The concentration of this compound in the sample is then determined from this curve, and the purity is calculated as follows:

Purity (%) = (Concentration of this compound in sample / Initial weight of sample) x 100

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster method for a preliminary assessment of this compound concentration, which can be an indicator of purity if significant non-absorbing impurities are present.

Instrumentation and Parameters:

  • Spectrophotometer: A standard UV-Vis spectrophotometer.

  • Cuvette: 1 cm path length quartz or glass cuvette.

  • Wavelength of Maximum Absorbance (λmax): Approximately 516 nm in an aqueous solution.[5]

  • Solvent: Deionized water.

Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of high-purity this compound in deionized water (e.g., 100 µg/mL). From this, prepare a series of dilutions to create a calibration curve (e.g., 1, 2, 5, 10, 15 µg/mL).

  • Sample Solution: Prepare a solution of the commercial this compound in deionized water at a concentration that falls within the linear range of the calibration curve.

Data Analysis and Quantification:

Measure the absorbance of the standard and sample solutions at the λmax. Create a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the sample solution from the calibration curve. The purity can be estimated by comparing the measured concentration to the expected concentration based on the weighed amount.

Purity (%) = (Measured concentration / Expected concentration) x 100

Thin-Layer Chromatography (TLC)

TLC is a cost-effective and rapid qualitative method to visually assess the presence of colored impurities.

Materials and Method:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of petroleum ether and acetone (B3395972) (e.g., 70:30, v/v) is a common solvent system for separating azo dyes.[6] The optimal ratio may need to be determined experimentally to achieve good separation.

  • Sample Application: Spot dilute solutions of the this compound standard and the commercial samples onto the TLC plate.

  • Development: Develop the plate in a saturated TLC chamber until the solvent front reaches near the top of the plate.

  • Visualization: this compound and colored impurities will be visible under daylight. The plate can also be viewed under UV light (254 nm) to detect UV-active impurities.[6]

Data Analysis:

Compare the chromatograms of the commercial samples to the standard. The presence of additional spots in the commercial samples indicates the presence of impurities. The retention factor (Rf) of each spot can be calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison across different suppliers.

Table 1: HPLC Purity Assessment of Commercial this compound

SupplierLot NumberThis compound Peak AreaTotal Peak AreaPurity (%)Number of Impurity Peaks
Supplier ALot-001
Supplier BLot-002
Supplier CLot-003

Table 2: UV-Vis Spectrophotometry Purity Estimation of Commercial this compound

SupplierLot NumberExpected Concentration (µg/mL)Measured AbsorbanceMeasured Concentration (µg/mL)Estimated Purity (%)
Supplier ALot-001
Supplier BLot-002
Supplier CLot-003

Table 3: TLC Analysis of Commercial this compound

SupplierLot NumberRf of Main SpotNumber of Impurity SpotsRf of Impurity Spots
Supplier ALot-001
Supplier BLot-002
Supplier CLot-003

Conclusion

The choice of analytical technique for assessing the purity of commercial this compound will depend on the specific requirements of the research. HPLC offers the most detailed and quantitative information, separating and quantifying individual impurities. UV-Vis spectrophotometry provides a rapid estimation of purity, particularly useful for screening large numbers of samples. TLC is a simple, cost-effective method for the qualitative detection of colored impurities. For a comprehensive assessment, a combination of these techniques is recommended. By following the detailed protocols and utilizing the structured data presentation formats outlined in this guide, researchers can effectively compare the purity of this compound from different suppliers and make informed decisions for their applications.

References

Bacterial Battle Against Azo Dyes: A Comparative Analysis of Metabolic Prowess

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms by which bacteria metabolize azo dyes is crucial for developing effective bioremediation strategies and assessing the environmental fate of these widely used compounds. This guide provides a comparative analysis of the azo dye metabolism capabilities of different bacterial strains, supported by experimental data and detailed protocols.

Azo dyes, characterized by the presence of one or more azo bonds (–N=N–), represent the largest class of synthetic colorants used in a variety of industries, including textiles, printing, and food.[1][2] The release of these dyes into the environment is a significant concern due to their recalcitrant nature and the potential toxicity of their breakdown products.[1][3] Bacterial degradation offers a promising, eco-friendly approach to address this environmental challenge.[4][5] This comparative study focuses on the metabolic capabilities of prominent bacterial genera—Pseudomonas, Bacillus, and Shewanella—known for their efficiency in azo dye degradation.

Comparative Performance of Bacterial Strains in Azo Dye Decolorization

The efficiency of azo dye metabolism varies significantly among different bacterial strains and is influenced by factors such as the specific dye, environmental conditions (e.g., pH, temperature, oxygen availability), and the enzymatic machinery of the microorganism.[4] The following table summarizes the quantitative data on the decolorization performance of selected bacterial strains against various azo dyes.

Bacterial StrainAzo DyeInitial Concentration (mg/L)Decolorization Efficiency (%)Time (hours)Optimal pHOptimal Temperature (°C)Reference
Pseudomonas aeruginosaMethyl Red17.24>80465.61031.54[6]
Pseudomonas aeruginosaBrown 7032071.3672738[7]
Pseudomonas putidaReactive Black 5400High-636[8]
Bacillus megateriumAcid Red 3375009124730[9]
Bacillus subtilisAcid Orange-10200100248.540[10]
Bacillus subtilisOrange II-High--35[11]
Shewanella oneidensis MR-1Methyl Orange90High<3--[12]
Shewanella oneidensis MR-1Amaranth90High<3--[12]
Shewanella putrefaciens AS96Various Azo Dyes100High (up to 60 g/L NaCl)---[13]
Lysinibacillus fusiformisMethyl Red-962730-32[4]

Key Metabolic Pathways and Enzymology

The bacterial degradation of azo dyes typically initiates with the reductive cleavage of the azo bond, a process catalyzed by enzymes known as azoreductases.[4][10][11] This initial step breaks the chromophore, leading to the decolorization of the dye and the formation of aromatic amines, which are often colorless but can be more toxic than the parent compound.[1][4] Subsequent degradation of these aromatic amines usually occurs under aerobic conditions and involves a variety of oxidative enzymes.[4]

Several key enzymes are implicated in azo dye metabolism:

  • Azoreductases: These are the primary enzymes responsible for the initial reductive cleavage of the azo bond. They can be flavin-dependent or flavin-free and utilize NADH or NADPH as electron donors.[14][15]

  • Laccases: These multi-copper oxidases can degrade a wide range of phenolic compounds, including some azo dyes and their aromatic amine byproducts.[4]

  • Peroxidases: Lignin peroxidase and manganese peroxidase are also involved in the oxidative degradation of azo dyes and their intermediates.[4]

The following diagram illustrates a generalized workflow for investigating bacterial azo dye metabolism.

experimental_workflow cluster_isolation Strain Isolation & Identification cluster_optimization Optimization of Degradation Conditions cluster_analysis Analysis of Degradation Isolation Isolation of Bacteria from Contaminated Sites Screening Screening for Decolorizing Activity Isolation->Screening Identification 16S rRNA Gene Sequencing Screening->Identification pH pH Optimization Identification->pH Temp Temperature Optimization Identification->Temp Dye_Conc Dye Concentration Optimization Identification->Dye_Conc Nutrients Carbon & Nitrogen Source Optimization Identification->Nutrients Decolorization UV-Vis Spectrophotometry (Decolorization Assay) pH->Decolorization Temp->Decolorization Dye_Conc->Decolorization Nutrients->Decolorization Metabolites HPLC / GC-MS (Metabolite Identification) Decolorization->Metabolites Enzyme_Assay Enzyme Activity Assays (e.g., Azoreductase) Metabolites->Enzyme_Assay Toxicity Toxicity Assessment of Metabolites Enzyme_Assay->Toxicity

Experimental workflow for studying bacterial azo dye metabolism.

The metabolic pathway for the degradation of a typical azo dye, such as Methyl Red, by a bacterium like Pseudomonas aeruginosa can be visualized as follows.

azo_dye_pathway AzoDye Azo Dye (e.g., Methyl Red) Intermediates Aromatic Amines (e.g., N,N-dimethyl-p-phenylenediamine & 2-aminobenzoic acid) AzoDye->Intermediates Azoreductase (Reductive Cleavage) RingCleavage Ring Cleavage Products (Aliphatic Compounds) Intermediates->RingCleavage Oxidative Enzymes (e.g., Laccase, Peroxidase) Mineralization CO2 + H2O + NH3 RingCleavage->Mineralization Further Metabolism

Generalized metabolic pathway of azo dye degradation by bacteria.

Experimental Protocols

Accurate and reproducible experimental protocols are fundamental to the comparative study of azo dye metabolism. Below are detailed methodologies for key experiments.

Bacterial Culture and Acclimatization
  • Objective: To prepare bacterial cultures for decolorization experiments and adapt them to the presence of the azo dye.

  • Protocol:

    • Inoculate a single colony of the bacterial strain into a nutrient broth and incubate at its optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth.[16]

    • To acclimatize the culture, gradually introduce the azo dye to the growth medium in increasing concentrations over several transfers.[8] This allows the bacteria to adapt and potentially enhance their degradation capabilities.

Azo Dye Decolorization Assay
  • Objective: To quantify the extent of azo dye decolorization by the bacterial strain.

  • Protocol:

    • Prepare a reaction mixture containing a defined concentration of the azo dye in a suitable buffer or minimal salts medium.

    • Inoculate the reaction mixture with a standardized amount of the acclimatized bacterial culture (e.g., based on optical density).

    • Incubate the mixture under optimized conditions (pH, temperature, aeration).

    • At regular time intervals, withdraw an aliquot of the culture, centrifuge to pellet the bacterial cells, and collect the supernatant.[8]

    • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the azo dye using a UV-Vis spectrophotometer.[8]

    • Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100[8]

Azoreductase Activity Assay
  • Objective: To measure the activity of azoreductase, the key enzyme in the initial step of azo dye degradation.

  • Protocol:

    • Prepare a crude cell extract by harvesting bacterial cells from a culture, washing them, and disrupting them using methods like sonication or enzymatic lysis.

    • The reaction mixture should contain a potassium phosphate (B84403) buffer (pH 7.0), a specific concentration of the azo dye (e.g., Methyl Red), NADH or NADPH as an electron donor, and the crude cell extract.[17]

    • Initiate the reaction by adding the cell extract or the electron donor.

    • Monitor the decrease in absorbance at the λmax of the azo dye over time using a spectrophotometer.[17]

    • One unit of azoreductase activity is typically defined as the amount of enzyme required to decolorize 1 µmol of the azo dye per minute under the specified conditions.[17]

Identification of Metabolic Byproducts
  • Objective: To identify the aromatic amines and other intermediates formed during azo dye degradation.

  • Protocol:

    • After a significant level of decolorization is achieved, extract the metabolites from the culture supernatant using an appropriate organic solvent (e.g., ethyl acetate).

    • Concentrate the extract and analyze it using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[18]

    • Compare the retention times and mass spectra of the detected compounds with those of known standards to identify the degradation products.[19]

Conclusion

The comparative analysis reveals that bacterial strains from the genera Pseudomonas, Bacillus, and Shewanella are potent agents for the bioremediation of azo dyes. While all demonstrate high decolorization efficiencies, the optimal conditions and the specific dyes they can effectively degrade vary. Bacillus species, for instance, have shown remarkable efficiency in completely decolorizing high concentrations of certain azo dyes in a short period.[9][10] Pseudomonas species are versatile and can be optimized to degrade a range of dyes under different conditions.[6][7] Shewanella species are particularly interesting due to their robust performance even under saline conditions and their rapid decolorization rates.[12][13]

The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies. Future research should focus on mixed bacterial consortia, which may exhibit synergistic effects and lead to more complete mineralization of azo dyes.[20] Furthermore, genetic and metabolic engineering of these potent bacterial strains could further enhance their dye-degrading capabilities, paving the way for more efficient and sustainable solutions to azo dye pollution.

References

A Comparative Analysis of the Genotoxicity of Azo Rubine and Other Sulphonated Mono Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers and drug development professionals on the DNA-damaging potential of common food colorants.

Sulphonated mono azo dyes, a class of synthetic colorants widely used in the food, pharmaceutical, and cosmetic industries, have long been the subject of scrutiny regarding their potential genotoxic effects. Among these, Azo Rubine (also known as Carmoisine) is a prominent member, alongside others like Amaranth, Sunset Yellow FCF, and Allura Red AC. This guide provides a comparative analysis of the genotoxicity of this compound versus these other sulphonated mono azo dyes, summarizing key experimental findings, detailing methodologies, and illustrating the underlying molecular mechanisms.

Executive Summary

The genotoxicity of sulphonated mono azo dyes is primarily linked to their metabolic activation into reactive aromatic amines and the subsequent induction of oxidative stress. While in vitro and in vivo studies have yielded variable results, a general consensus points towards a potential for DNA damage under certain conditions. This guide will delve into the nuances of these findings, presenting the available quantitative data to facilitate a direct comparison.

Comparative Genotoxicity Data

The following tables summarize quantitative data from various genotoxicity assays conducted on this compound and other selected sulphonated mono azo dyes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: In Vivo Micronucleus Assay Data

The micronucleus assay is a widely used method to assess chromosomal damage. It detects the formation of small, secondary nuclei (micronuclei) in cells, which are indicative of chromosome breaks or loss.

DyeSpecies/Cell LineDose RangeKey FindingsReference
This compound (Carmoisine) Male CBA × C57Bl6/j mice (bone marrow)250–2000 mg/kg bw (oral)No statistically significant increase in micronucleated polychromatophilic erythrocytes (MNPCEs) was observed. However, at 1000 and 2000 mg/kg, the incidence of MNPCEs slightly exceeded the historical negative control, leading to an "uncertain" result.[1]
Amaranth Mice (gut)Up to 2000 mg/kg bw (oral)Did not induce a genotoxic effect in the gut micronucleus assay.[2]
Sunset Yellow FCF Male F1 CBA × C57Bl6/j mice (bone marrow)250–2000 mg/kg bw (oral)A significant increase in the frequency of PCEs with micronuclei was observed at the maximum dose.[3]
Allura Red AC Male FVB mice (peripheral blood)100–2000 mg/kg bw (intraperitoneal)No significant difference in the frequency of micronucleated polychromatic erythrocytes was observed.[4]
Ponceau 4R Male CBA × C57Bl6/j mice (bone marrow)125–2000 mg/kg bw (oral)All tested samples caused a dose-dependent increase in the frequency of PCEs with micronuclei.[5]

Table 2: In Vitro and In Vivo Comet Assay Data

The comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA strand breaks in individual cells. The extent of DNA damage is visualized as a "comet" with a tail of fragmented DNA.

DyeSpecies/Cell LineConcentration/Dose RangeKey FindingsReference
This compound (Carmoisine) Human peripheral lymphocytes37.5, 75, 150, and 300 μg/mLIncreased tail length only at the highest concentration (300 μg/mL).[6]
Amaranth Saccharomyces cerevisiae9.76 to 5,000 μg/mLAt 37°C, a direct relation between Amaranth concentration and comet tail was observed, with significant DNA damage at 1,250 μg/mL.[7]
Sunset Yellow FCF Male rats2.5 mg/kg bw/day (oral)Induced a significant genotoxic effect as evidenced by an elevated tail moment in leucocyte nuclei.[8]
Allura Red AC Male rats7 mg/kg bw/day (oral)Did not induce any significant genotoxic effects on the leucocytes.[8]
Ponceau 4R Human peripheral lymphocytes37.5, 75, 150, and 300 μg/mLIncreased tail length at 150 and 300 μg/mL, and increased tail moment at 300 μg/mL.[6]

Mechanisms of Genotoxicity

The genotoxic potential of sulphonated mono azo dyes is not typically exerted by the parent compound itself but rather through its metabolic byproducts. The primary mechanism involves the reductive cleavage of the azo bond (-N=N-), a process largely carried out by azoreductase enzymes produced by the gut microbiota.[2] This cleavage results in the formation of aromatic amines, some of which are known or suspected carcinogens.[2]

These aromatic amines can then be absorbed and undergo further metabolic activation in the liver and other tissues, primarily through N-hydroxylation and subsequent esterification.[2] This process can lead to the formation of highly reactive nitrenium ions that can bind to DNA, forming DNA adducts.[2] These adducts can interfere with DNA replication and transcription, leading to mutations.

A secondary mechanism of genotoxicity is the induction of oxidative stress. The metabolism of azo dyes can generate reactive oxygen species (ROS), which can cause damage to DNA, proteins, and lipids. This oxidative damage can include single- and double-strand DNA breaks, as well as the formation of oxidized bases.

Genotoxicity_Pathway AzoDye Sulphonated Mono Azo Dye GutMicrobiota Gut Microbiota (Azoreductases) AzoDye->GutMicrobiota AromaticAmines Aromatic Amines GutMicrobiota->AromaticAmines MetabolicActivation Metabolic Activation (e.g., N-hydroxylation) AromaticAmines->MetabolicActivation ReactiveIntermediates Reactive Intermediates (e.g., Nitrenium Ions) MetabolicActivation->ReactiveIntermediates OxidativeStress Oxidative Stress (ROS Generation) MetabolicActivation->OxidativeStress DNA_Adducts DNA Adducts ReactiveIntermediates->DNA_Adducts DNA_Damage Oxidative DNA Damage (Strand Breaks, Oxidized Bases) OxidativeStress->DNA_Damage Genotoxicity Genotoxicity (Mutations, Chromosomal Aberrations) DNA_Adducts->Genotoxicity DNA_Damage->Genotoxicity

Metabolic activation pathway of sulphonated mono azo dyes leading to genotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of genotoxicity data. Below are representative protocols for the in vivo micronucleus and comet assays, based on commonly cited methodologies and OECD guidelines.

In Vivo Micronucleus Assay Protocol (Mouse Bone Marrow)

This protocol is a generalized representation and specific details may vary between studies.

Micronucleus_Assay_Workflow start Start treatment Animal Dosing (e.g., oral gavage with dye) at multiple dose levels and a negative/positive control start->treatment exposure Exposure Period (e.g., 24-48 hours) treatment->exposure sampling Bone Marrow Extraction (from femurs) exposure->sampling smear Smear Preparation on Slides sampling->smear staining Staining (e.g., Giemsa or Acridine Orange) smear->staining analysis Microscopic Analysis (Scoring of micronucleated polychromatic erythrocytes (MNPCEs) per 2000 PCEs) staining->analysis end End analysis->end

Workflow for the in vivo mouse bone marrow micronucleus assay.

Key Steps:

  • Animal Dosing: Typically, male mice are administered the test substance (azo dye) via oral gavage at a range of doses, alongside a vehicle control and a known genotoxic positive control.

  • Exposure: The animals are housed for a specific period (e.g., 24 to 48 hours) to allow for the absorption, metabolism, and potential genotoxic effects of the dye.

  • Sample Collection: Animals are euthanized, and bone marrow is flushed from the femurs.

  • Slide Preparation: The bone marrow cells are centrifuged, and the resulting pellet is used to prepare smears on microscope slides.

  • Staining: The slides are stained with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs), normochromatic erythrocytes (NCEs), and micronuclei.

  • Analysis: The frequency of micronucleated PCEs is determined by scoring a set number of PCEs (e.g., 2000) per animal under a microscope. The ratio of PCEs to NCEs is also assessed as a measure of cytotoxicity.

In Vivo Comet Assay Protocol

This protocol is a generalized representation, and specific parameters can be adjusted based on the tissue and suspected type of DNA damage.

Comet_Assay_Workflow start Start treatment Animal Dosing (as in Micronucleus Assay) start->treatment sampling Tissue/Organ Collection (e.g., liver, colon, lymphocytes) treatment->sampling cell_prep Single Cell Suspension Preparation sampling->cell_prep embedding Embedding Cells in Agarose on a Slide cell_prep->embedding lysis Cell Lysis (to remove membranes and proteins) embedding->lysis unwinding DNA Unwinding (in alkaline buffer) lysis->unwinding electrophoresis Electrophoresis (fragments migrate towards anode) unwinding->electrophoresis staining DNA Staining (e.g., SYBR Green) electrophoresis->staining visualization Fluorescence Microscopy and Image Analysis staining->visualization end End visualization->end

References

Safety Operating Guide

Proper Disposal of Azo Rubine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Azo Rubine, a synthetic red azo dye, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. Adherence to established protocols is crucial for mitigating risks associated with this chemical. This guide provides detailed procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant safety measures are in place. This compound is known to cause skin and eye irritation.[1] Some azo dyes are also suspected of being carcinogenic due to their potential to break down into harmful aromatic amines.[2][3]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[1][2]

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[2]

  • Respiratory Protection: In a well-ventilated area, preferably a chemical fume hood, a dust respirator should be used if there is a risk of generating dust or aerosols.[2]

Spill and Emergency Procedures

In the event of a spill, follow these immediate steps:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Containment:

    • For solid spills, carefully place the material into a designated hazardous waste container, avoiding the creation of dust.

    • For liquid spills, absorb the substance with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[2]

Step-by-Step Disposal Protocol

This compound waste is considered hazardous and must be disposed of accordingly.[2] Under no circumstances should it be poured down the sink.[4]

  • Waste Segregation: Do not mix this compound waste with non-hazardous materials. All contaminated items, including personal protective equipment (PPE), empty containers, and cleaning materials, must be treated as hazardous waste.[2]

  • Waste Collection:

    • Collect all solid and liquid waste in clearly labeled, sealed, and chemically compatible containers.

    • The label must include the words "Hazardous Waste" and the chemical name "this compound".[2]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they can be collected by a certified hazardous waste disposal service.[2]

  • Final Disposal: The primary and recommended method for the final disposal of this compound waste is incineration at a licensed and permitted facility. Alternatively, a licensed disposal company can be contracted for its removal and treatment.[5]

Chemical Pre-treatment of Azo Dye Waste

Note: These protocols should be performed in a chemical fume hood with appropriate PPE.

ParameterGuideline/ValueSource
Waste Classification Hazardous Waste[2]
Primary Disposal Route Incineration[5]
Sink Disposal Prohibited[4]
Container Labeling "Hazardous Waste", Chemical Name[2]

Experimental Protocols for Azo Dye Degradation

The following are generalized experimental protocols for the degradation of azo dyes. These should be adapted and tested on a small scale for this compound before being implemented.

  • Preparation: In a suitable reaction vessel within a chemical fume hood, dissolve the this compound waste in water.

  • Reduction: Slowly add sodium dithionite (B78146) to the solution while stirring. The amount of sodium dithionite will depend on the concentration of the dye. The disappearance of the red color indicates the reduction of the azo bond.

  • Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8 using a suitable base, such as sodium bicarbonate.[2]

  • Disposal: Collect the resulting solution, which contains the degradation products, in a designated hazardous waste container for final disposal by a certified service.[2]

  • Preparation: In a reaction vessel inside a chemical fume hood, dissolve the this compound waste in water and acidify to a pH of approximately 3 using sulfuric acid.

  • Oxidation: Add a source of ferrous ions (e.g., ferrous sulfate) to the solution. Then, slowly add hydrogen peroxide. The reaction is exothermic and should be controlled. The color of the solution will change as the dye is oxidized.

  • Neutralization: Once the reaction is complete, neutralize the solution to a pH between 6 and 8 with a base like sodium hydroxide (B78521). This will also precipitate the iron as iron hydroxide.

  • Disposal: Allow the iron hydroxide to settle. Decant the supernatant and collect both the liquid and the precipitate in a designated hazardous waste container for final disposal.

This compound Disposal Workflow

AzoRubineDisposal cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Hazardous Waste B->C D Collect in Labeled, Sealed Container C->D E Store in Designated Secure Area D->E F Arrange for Professional Disposal E->F G Incineration at Permitted Facility F->G S1 Spill Occurs S2 Evacuate & Ventilate S1->S2 S3 Contain Spill (Solid or Liquid) S2->S3 S4 Collect in Hazardous Waste Container S3->S4 S4->D

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Azo Rubine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Azo Rubine, a synthetic red azo dye. Adherence to these procedures will minimize risk and ensure proper disposal, fostering a secure and efficient research setting.

Personal Protective Equipment (PPE): A Tabulated Overview

The selection of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

PPE CategorySpecificationPurpose
Hand Protection Nitrile glovesProvides a barrier against skin contact and irritation.[1]
Eye Protection ANSI-approved safety glasses with side shields or chemical splash gogglesProtects eyes from airborne powder and potential splashes.
Respiratory Protection NIOSH-approved N95 or P100 respiratorPrevents inhalation of fine this compound powder.[2][3][4][5][6]
Body Protection Fully-buttoned laboratory coatProtects skin and personal clothing from contamination.
Foot Protection Closed-toe shoesPrevents exposure from spills.

Operational Plan: A Step-by-Step Protocol for Handling this compound

Following a standardized protocol for handling this compound powder is crucial for minimizing exposure and preventing contamination.

Preparation:

  • Area Designation: Designate a specific area for handling this compound, preferably within a chemical fume hood or a well-ventilated space equipped with a local exhaust ventilation system.

  • Gather Materials: Before starting, ensure all necessary equipment is within reach, including your designated PPE, weighing paper, spatulas, and sealable containers for the this compound.

  • Don PPE: Put on your laboratory coat, closed-toe shoes, nitrile gloves, and safety glasses. If handling this compound powder outside of a fume hood, a NIOSH-approved N95 or P100 respirator is mandatory.[2][3][4][5][6]

Handling:

  • Weighing: When weighing this compound powder, perform the task on a disposable weighing paper to contain any spills.

  • Transfer: Use a clean spatula to transfer the powder. Avoid any actions that could generate dust.

  • Solution Preparation: If preparing a solution, slowly add the this compound powder to the solvent to prevent splashing. Stir gently until fully dissolved.

  • Cleanup: After handling, wipe down the work surface with a damp cloth to collect any residual powder. Dispose of the cloth as solid waste.

  • Doff PPE: Remove your PPE in the reverse order you put it on, being careful to not contaminate your skin or clothing. Wash your hands thoroughly with soap and water after removing your gloves.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation:

  • Solid Waste: All solid materials contaminated with this compound, such as used weighing papers, gloves, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Aqueous Waste: Unused this compound solutions and contaminated aqueous waste should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.

Labeling and Storage:

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated, secure area, away from incompatible materials, until they can be collected by your institution's environmental health and safety (EHS) department.

Collection:

  • EHS Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste collection.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Post-Handling cluster_disposal Waste Disposal prep_area Designate Handling Area gather_materials Gather Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Powder don_ppe->weigh transfer Transfer Powder weigh->transfer prepare_solution Prepare Solution transfer->prepare_solution cleanup_surface Clean Work Surface prepare_solution->cleanup_surface segregate_waste Segregate Solid & Aqueous Waste prepare_solution->segregate_waste Generate Waste doff_ppe Doff PPE cleanup_surface->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands label_waste Label Waste Containers segregate_waste->label_waste store_waste Store Waste Securely label_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.